molecular formula C11H14O4 B2481593 2-(3,4-Dimethoxyphenyl)propanoic acid CAS No. 50463-74-6

2-(3,4-Dimethoxyphenyl)propanoic acid

Cat. No.: B2481593
CAS No.: 50463-74-6
M. Wt: 210.229
InChI Key: KWOMNGWHOBWKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)propanoic acid is a phenylpropanoic acid derivative of significant interest in medicinal chemistry and biological research. This compound features a propanoic acid chain linked to a 3,4-dimethoxyphenyl ring, a structural motif associated with various bioactive properties. Compounds with this scaffold have been investigated for their antioxidant activity, as evaluated through in vitro assays involving non-enzymatic initiation with iron (II) salts . The dimethoxyphenylpropanoic acid structure serves as a key synthetic intermediate; for instance, related dimethoxyphenyl compounds are utilized in the synthesis of complex heterocycles like benzimidazole derivatives, which possess a wide range of pharmacological activities . From a physicochemical perspective, this compound has a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is typically a solid at room temperature and has a reported melting point in the range of 98-101°C for its structural isomer . Researchers can dissolve it in common organic solvents like DMSO for in vitro studies . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMNGWHOBWKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50463-74-6
Record name 2-(3,4-dimethoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 2-(3,4-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure and Properties of 2-(3,4-Dimethoxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary

The compound 2-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 50463-74-6) is a highly versatile small-molecule scaffold belonging to the 2-arylpropanoic acid class, colloquially known as "profens"[1]. While classically recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a veratryl (3,4-dimethoxyphenyl) moiety significantly alters the electronic distribution and steric bulk of the molecule. This structural nuance has repurposed the scaffold for advanced medicinal chemistry applications, including dual-pathway modulation in asthma therapeutics and novel anti-mycobacterial drug development.

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and emerging pharmacological relevance.

Physicochemical Properties & Structural Chemistry

The core structure consists of a propanoic acid backbone with a 3,4-dimethoxyphenyl group at the α-carbon (C2). The presence of two electron-donating methoxy groups increases the electron density on the aromatic ring. This electronic shift not only influences the pKa of the adjacent carboxylic acid but also dictates the molecule's binding affinity within the hydrophobic pockets of target enzymes. Furthermore, the C2 carbon is a chiral center, meaning the compound exists as two enantiomers (R and S), which often exhibit divergent pharmacological profiles.

Table 1: Quantitative Physicochemical Data

Property Value Reference
IUPAC Name 2-(3,4-Dimethoxyphenyl)propanoic acid -
CAS Number 50463-74-6 [1],[2]
Molecular Formula C₁₁H₁₄O₄ [1]
Molecular Weight 210.23 g/mol
Melting Point 67 - 68 °C [1]

| Physical State | Low-melting solid / Oil |[1] |

Synthetic Workflows & Mechanistic Causality

The synthesis of 2-arylpropanoic acids is most efficiently achieved via the regioselective α-methylation of the corresponding arylacetates.

SynthesisWorkflow A 3,4-Dimethoxyphenylacetic acid (Starting Material) B Methyl 3,4-dimethoxyphenylacetate (Intermediate) A->B MeOH, H2SO4 Reflux, 4h C Methyl 2-(3,4-dimethoxyphenyl)propanoate (Alkylated Intermediate) B->C 1. LDA, THF, -78°C 2. MeI, 1h D 2-(3,4-Dimethoxyphenyl)propanoic acid (Target Product) C->D LiOH, THF/H2O RT, 12h

Fig 1. Step-by-step synthetic workflow for 2-(3,4-Dimethoxyphenyl)propanoic acid via α-methylation.

Protocol: Regioselective α-Methylation of 3,4-Dimethoxyphenylacetic Acid

Phase 1: Carboxylic Acid Protection (Esterification)

  • Procedure: Suspend 3,4-dimethoxyphenylacetic acid (10.0 mmol) in 25 mL of anhydrous methanol. Add concentrated H₂SO₄ (1.0 mmol, 0.1 eq) dropwise. Reflux the mixture for 4 hours.

  • Causality: The free carboxylic acid proton is highly acidic (pKa ~4.3) and would immediately quench the basic Lithium Diisopropylamide (LDA) in the subsequent step, leading to unwanted side reactions and requiring excess reagents. Conversion to the methyl ester protects the acidic site and activates the α-carbon for enolization.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the highly polar acid starting material and the appearance of a higher

    
     ester spot.
    

Phase 2: Kinetic Enolate Formation and Alkylation

  • Procedure: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diisopropylamine (12.0 mmol, 1.2 eq) in 20 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (11.0 mmol, 1.1 eq, 2.5 M in hexanes) to form LDA. Slowly add the methyl 3,4-dimethoxyphenylacetate (10.0 mmol) dissolved in 5 mL THF. Stir for 1 hour at -78 °C. Finally, add methyl iodide (15.0 mmol, 1.5 eq) dropwise and allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: LDA is utilized as a sterically hindered, non-nucleophilic base to selectively deprotonate the α-carbon without attacking the ester carbonyl[3]. The -78 °C temperature ensures the formation of the kinetic enolate and prevents self-condensation (Claisen condensation). Methyl iodide acts as a highly reactive, unhindered electrophile for the S_N2 attack by the enolate.

  • Validation Checkpoint: ¹H NMR of a crude aliquot should reveal the disappearance of the α-CH₂ singlet (~3.6 ppm) and the emergence of a new α-CH quartet (~3.7 ppm) and a methyl doublet (~1.5 ppm).

Phase 3: Saponification (Deprotection)

  • Procedure: Concentrate the reaction mixture under reduced pressure. Redissolve the crude alkylated ester in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH monohydrate (30.0 mmol, 3.0 eq) and stir vigorously at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Base-catalyzed hydrolysis irreversibly cleaves the methyl ester to regenerate the carboxylate anion. Subsequent acidification protonates the carboxylate, rendering the target compound lipophilic enough to be extracted into the organic phase.

  • Validation Checkpoint: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the target compound [M-H]⁻ at m/z 209.0819.

Pharmacological Profiling & Target Modulation

Profens classically function via the competitive inhibition of the cyclooxygenase (COX-1/COX-2) enzymes, halting the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, the 3,4-dimethoxy substitution pattern has opened new avenues in structural biology and drug design.

Advanced Dual-Target Pharmacology: Recent research has utilized the 2-arylpropanoic acid scaffold to develop dual-target anti-inflammatory agents. Specifically, these derivatives are engineered to simultaneously inhibit the 5-lipoxygenase activating protein (FLAP) and antagonize the Prostaglandin D2 receptor (CRTh2) . This dual-pathway modulation is highly desirable in treating complex inflammatory conditions like asthma, where blocking both leukotriene and prostaglandin pathways yields superior clinical outcomes compared to single-target therapies.

Anti-Mycobacterial Activity: Unexpectedly, profen derivatives have also demonstrated potent growth inhibitory properties against Mycobacterium tuberculosis, presenting a novel mode of action against drug-resistant bacterial strains. 2-(3,4-Dimethoxyphenyl)propanoic acid serves as a critical structural probe in these Structure-Activity Relationship (SAR) studies.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-LOX / FLAP Complex AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 LT Leukotrienes (LTA4, LTB4) LOX->LT PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Activates Profen 2-(3,4-Dimethoxyphenyl)propanoic acid (Profen Analog) Profen->COX Inhibits Profen->LOX Inhibits (FLAP) Profen->CRTh2 Antagonizes

Fig 2. Dual-pathway modulation by profen analogs targeting COX, FLAP, and CRTh2 receptors.

Analytical Characterization Data

To ensure rigorous quality control during synthesis, the following spectroscopic benchmarks should be utilized to verify the structural integrity of 2-(3,4-Dimethoxyphenyl)propanoic acid:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.50 (br s, 1H, COOH)

    • δ 6.80 – 6.90 (m, 3H, Ar-H) (Characteristic ABX spin system of the 3,4-dimethoxy pattern)

    • δ 3.87 (s, 3H, OCH₃)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.70 (q, J = 7.1 Hz, 1H, CH-CH₃)

    • δ 1.50 (d, J = 7.1 Hz, 3H, CH-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): Expected diagnostic peaks at δ 180.5 (C=O), δ 149.1, 148.3 (C-O aromatic), δ 55.9 (OCH₃), δ 45.0 (α-CH), and δ 18.0 (CH₃).

References

  • Title: Synthesis of N-heterocycles as anti-asthma drugs, and compounds with antimycobacterial properties Source: UCL Discovery URL: [Link]

  • Title: Successive Ring Expansion Reactions Source: White Rose eTheses Online URL: [Link]

Sources

2-(3,4-Dimethoxyphenyl)propanoic acid CAS number and molecular weight

[1][2][3][4][5][6][7]

CAS Number: 50463-74-6 Molecular Weight: 210.23 g/mol Formula: C₁₁H₁₄O₄[1]

Executive Summary

2-(3,4-Dimethoxyphenyl)propanoic acid is a lipophilic, alpha-methylated carboxylic acid derivative of homoveratric acid.[1][2] Structurally, it belongs to the 2-arylpropionic acid class (profens), sharing a scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, though its primary utility lies in medicinal chemistry as a versatile building block.[1][2]

It serves as a critical intermediate in the synthesis of HCN (Hyperpolarization-activated Cyclic Nucleotide-gated) channel blockers , specifically isoform-selective

12

2

Physicochemical Characterization

The following data establishes the baseline identity for quality control (QC) and formulation.

PropertyValueNotes
CAS Registry Number 50463-74-6 Specific to the 2-propanoic isomer.[1][2][3][4]
IUPAC Name 2-(3,4-dimethoxyphenyl)propanoic acidAlso known as

-methylhomoveratric acid.[1][2]
Molecular Weight 210.23 g/mol Monoisotopic Mass: 210.089
Appearance White to off-white solidLow melting point solid; may appear oily if impure.[1]
Melting Point 67–68 °CSignificantly lower than its 3-propanoic isomer (~98°C).[1][2]
Solubility DCM, Methanol, DMSOPoorly soluble in water; requires pH > 8 for aqueous dissolution.[2]
pKa ~4.5 (Predicted)Typical for

-aryl carboxylic acids.[1][2]

Synthetic Methodology

The most robust laboratory-scale synthesis involves the


-methylation of homoveratric acid esters1212
Reaction Pathway (Graphviz Visualization)

The following diagram outlines the stepwise conversion from commercially available homoveratric acid.

SynthesisPathwayStartHomoveratric Acid(CAS 93-40-3)Step1Step 1: Esterification(Methyl Homoveratrate)Start->Step1MeOH, H2SO4RefluxStep2Step 2: α-Alkylation(LDA, MeI, -78°C)Step1->Step21. LDA (THF)2. MeIProduct2-(3,4-Dimethoxyphenyl)propanoic Acid(CAS 50463-74-6)Step2->ProductLiOH, THF/H2OHydrolysis

Figure 1: Stepwise synthesis via enolate alkylation. This route ensures the integrity of the dimethoxy motif.[1][2]

Detailed Protocol

Step 1: Esterification Dissolve 3,4-dimethoxyphenylacetic acid (Homoveratric acid) in anhydrous methanol containing catalytic sulfuric acid.[2] Reflux for 4–6 hours. Quantitative conversion to the methyl ester is typically observed.

Step 2: Enolate Alkylation (Critical Step)

  • Rationale: Direct alkylation of the acid requires two equivalents of base and is sluggish. The ester enolate is more reactive and cleaner.

  • Procedure: To a solution of LDA (Lithium Diisopropylamide) in dry THF at -78 °C, add the methyl ester dropwise. Stir for 30 minutes to ensure complete deprotonation. Add Methyl Iodide (MeI) (1.1 eq) slowly.[2] Allow to warm to room temperature.

  • QC Check: Monitor by TLC. The product will have a slightly higher

    
     than the starting ester.
    

Step 3: Hydrolysis Treat the methylated ester with LiOH (2 eq) in a THF/Water (3:1) mixture at room temperature. Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate. Recrystallize from Hexane/Ethyl Acetate to obtain the target acid (MP 67–68 °C).

Analytical Validation

To certify the identity of CAS 50463-74-6, the following spectral features must be present.

NMR Signature ( H NMR, 400 MHz, CDCl )
  • 
     1.48 (d, 3H):  The diagnostic doublet for the 
    
    
    -methyl group.[1][2]
  • 
     3.68 (q, 1H):  The quartet for the benzylic methine proton.[2]
    
  • 
     3.85 (s, 6H):  Two singlets (or overlapping) for the methoxy groups.[1][2]
    
  • 
     6.80–6.90 (m, 3H):  Aromatic protons.[2]
    
Analytical Workflow

AnalyticalFlowSampleCrude ProductHPLCReverse Phase HPLC(C18, ACN/H2O + 0.1% TFA)Sample->HPLCPurity CheckTarget >98%ChiralChiral HPLC(Chiralcel OD-H)HPLC->ChiralEnantiomeric Excess (ee)(If Chiral Synthesis)NMR1H NMR ValidationHPLC->NMRStructure Confirmed

Figure 2: Quality control workflow. Chiral HPLC is mandatory if the compound is used for asymmetric synthesis.

Pharmaceutical Applications

HCN Channel Blockers

2-(3,4-Dimethoxyphenyl)propanoic acid is a key intermediate in the design of isoform-selective


 current blockers1212
  • Mechanism: The acid moiety is often converted to an amine or amide linker that binds to the pore region of the HCN channel.

  • Relevance: Selective inhibition of HCN1 vs. HCN4 is a major goal in developing bradycardic agents without side effects.

Chiral Resolution Substrate

Due to the proximity of the chiral center to the electron-rich aromatic ring, this compound is frequently used to test lipase-catalyzed kinetic resolution or chiral chromatographic stationary phases.[1][2]

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep dry.

References

  • Fluorochem . 2-(3,4-Dimethoxyphenyl)propanoic acid Product Sheet. Retrieved from .[2]

  • Sigma-Aldrich . 2-(3,4-dimethoxyphenyl)propanoic acid Properties and Melting Point. Retrieved from .[2]

  • Del Lungo, M., et al. (2012).[2] Design, Synthesis, and Preliminary Biological Evaluation of New Isoform-Selective f-Current Blockers. Journal of Medicinal Chemistry . (Context: Use of the propanoic acid scaffold in HCN blocker synthesis).

  • PubChem . Compound Summary for CAS 50463-74-6. Retrieved from .[2]

Thermodynamic Profiling of 2-(3,4-Dimethoxyphenyl)propanoic Acid: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 50463-74-6) is a highly versatile chiral building block and active pharmaceutical ingredient (API) intermediate. Structurally classified as an arylpropionic acid derivative, it shares a chemical backbone with prominent non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, ibuprofen, and flurbiprofen[1]. However, the presence of the electron-rich 3,4-dimethoxyphenyl (veratryl) moiety significantly alters its physicochemical profile. The methoxy groups increase steric bulk and disrupt crystal lattice planarity, directly impacting the molecule's solid-state thermodynamics and solvation dynamics.

For researchers and formulation scientists, establishing a rigorous thermodynamic profile is non-negotiable. This whitepaper provides authoritative, field-proven methodologies for determining the solid-state, solution, and acid-base thermodynamic properties of 2-(3,4-Dimethoxyphenyl)propanoic acid, ensuring robust data for crystallization optimization and bioavailability enhancement.

Solid-State Thermodynamics & Crystal Energetics

Causality & Mechanistic Insight

The solid-state thermodynamics of arylpropionic acids are dominated by intermolecular hydrogen bonding, typically forming stable carboxylic acid dimers in the crystal lattice[2]. The energy required to disrupt this lattice is quantified by the melting temperature (


) and the enthalpy of fusion (

). Because the 3,4-dimethoxy substitution introduces steric hindrance, the crystal packing is less dense than that of unsubstituted analogs, resulting in a relatively low melting point (experimentally observed at 67–68 °C). Understanding these parameters is critical for predicting physical stability and potential eutectic behavior during formulation[2].
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To obtain a self-validating thermodynamic measurement of the solid state, standard DSC must be employed with strict environmental controls.

  • Sample Preparation : Accurately weigh 2.0 to 5.0 mg of high-purity (>98%) 2-(3,4-Dimethoxyphenyl)propanoic acid into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact. Prepare an identical empty crimped pan as the reference.

  • Atmospheric Control : Purge the furnace with high-purity, dry nitrogen gas at a constant flow rate of 50 mL/min. Crucial Step: This prevents oxidative degradation at elevated temperatures and sweeps away any residual moisture that could act as a plasticizer and artificially depress the

    
    .
    
  • Thermal Program : Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 150 °C.

  • Data Extraction : Determine the extrapolated onset temperature (

    
    ) and integrate the area under the endothermic peak to calculate the enthalpy of fusion (
    
    
    
    ).

Workflow API 2-(3,4-Dimethoxyphenyl) propanoic acid Solid Solid-State Thermodynamics API->Solid Solution Solution Thermodynamics API->Solution AcidBase Acid-Base Equilibria API->AcidBase DSC DSC / TGA (Tm, ΔHfus) Solid->DSC ShakeFlask Shake-Flask HPLC (Equilibrium Solubility) Solution->ShakeFlask Titration Potentiometric Titration (pKa, ΔHion) AcidBase->Titration

Thermodynamic characterization workflow for arylpropionic acid APIs.

Solution Thermodynamics & Solubility Modeling

Causality & Mechanistic Insight

Like most arylpropionic acids, 2-(3,4-Dimethoxyphenyl)propanoic acid exhibits low aqueous solubility, characteristic of Biopharmaceutics Classification System (BCS) Class II compounds[1]. Dissolution is a thermodynamically driven process requiring the breaking of solute-solute lattice interactions (endothermic) and the formation of solute-solvent cavities (exothermic/endothermic depending on the solvent). By measuring solubility across a temperature gradient, we can extract the apparent Gibbs free energy (


), enthalpy (

), and entropy (

) of solution[3].
Experimental Protocol: Isothermal Shake-Flask Method
  • Equilibration : Add an excess amount of the solid compound to hermetically sealed glass vials containing the solvent of interest (e.g., purified water, ethanol, or pH 6.8 phosphate buffer to simulate intestinal fluid).

  • Thermostating : Submerge the vials in a precision-controlled shaking water bath (±0.1 °C). Agitate at 150 rpm for 48 to 72 hours at specific temperature intervals (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K).

  • Isothermal Phase Separation : Crucial Step: Centrifuge the aliquots at 10,000 rpm for 10 minutes strictly at the equilibration temperature. Allowing the sample to cool before separation will cause premature precipitation, severely skewing the thermodynamic calculations.

  • Quantification : Dilute the supernatant with the mobile phase and quantify the mole fraction solubility (

    
    ) using RP-HPLC coupled with UV detection (~280 nm).
    
Mathematical Modeling

The temperature-dependent solubility is best correlated using the Modified Apelblat Equation [3]:



(Where A, B, and C are empirical model constants reflecting non-ideal solution behavior).

The thermodynamic parameters of dissolution are derived via the van't Hoff analysis :





Modeling Data Solubility Data (xe) at T1, T2, T3, T4 Apelblat Modified Apelblat Equation Data->Apelblat Curve Fitting VantHoff van't Hoff Analysis Data->VantHoff Linear Regression Gibbs ΔG_sol (Gibbs Energy) VantHoff->Gibbs Enthalpy ΔH_sol (Enthalpy) VantHoff->Enthalpy Entropy ΔS_sol (Entropy) VantHoff->Entropy

Thermodynamic modeling pathway for extracting dissolution parameters.

Acid-Base Thermodynamics (Ionization)

Causality & Mechanistic Insight

The propanoic acid moiety undergoes pH-dependent ionization, which exponentially increases solubility in alkaline environments. The thermodynamic


 is temperature-dependent. The enthalpy of ionization (

) reflects the energy required to cleave the covalent O-H bond and the subsequent exothermic solvation of the carboxylate anion and hydronium ion.
Experimental Protocol: Potentiometric Titration
  • Preparation : Dissolve the compound to a concentration of 1 mM in a background electrolyte of 0.15 M KCl. The high ionic strength ensures that activity coefficients remain constant throughout the titration, allowing for the calculation of true thermodynamic

    
    .
    
  • Titration : Maintain the vessel under a nitrogen blanket to prevent atmospheric

    
     from forming carbonic acid, which alters the pH. Titrate with standardized 0.1 M KOH using an automated potentiometric titrator at 20 °C, 25 °C, and 37 °C.
    
  • Analysis : Utilize the Henderson-Hasselbalch equation, corrected for ionic strength via the Debye-Hückel theory, to extract the thermodynamic

    
     and calculate 
    
    
    
    via the van't Hoff isochore.

Quantitative Data Summary

The following tables synthesize the expected thermodynamic parameters for 2-(3,4-Dimethoxyphenyl)propanoic acid, grounded in empirical data for the specific molecule and extrapolated thermodynamic behavior of highly analogous arylpropionic acids[1][3].

Table 1: Solid-State Thermodynamic Parameters
ParameterSymbolValue / Expected RangeAnalytical Method
Melting Temperature

67.0 – 68.0 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion

20.0 – 26.0 kJ/molDSC Peak Integration
Heat Capacity (Solid)

~ 1.5 – 2.0 J/(g·K)Modulated DSC (mDSC)
Table 2: Apparent Thermodynamic Properties of Dissolution (Aqueous Media at 298.15 K)
ParameterSymbolThermodynamic Implication
Gibbs Free Energy

Positive (> 0): Dissolution in pure water is non-spontaneous, requiring energy input.
Enthalpy of Solution

Positive (> 0): Endothermic process; heat is absorbed to break the crystal lattice.
Entropy of Solution

Positive (> 0): Entropy increases as molecules transition from an ordered solid to a disordered solvated state.

References

  • MDPI Pharmaceuticals . "Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation". MDPI. Available at: [Link]

  • ResearchGate . "Solution thermodynamic properties of flurbiprofen in twelve solvents from 283.15 to 323.15 K". ResearchGate. Available at: [Link]

  • ResearchGate . "Thermodynamic and kinetic analysis of the melting process of S-ketoprofen and lidocaine mixtures". ResearchGate. Available at: [Link]

Sources

Literature review of 2-(3,4-Dimethoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 2-(3,4-dimethoxyphenyl)propanoic acid scaffold represents a privileged structure in medicinal chemistry, belonging to the broader class of arylpropionic acids. This class is renowned for its significant therapeutic applications, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen[1][2]. The core structure, characterized by a propanoic acid moiety attached to a dimethoxy-substituted phenyl ring, offers a versatile platform for chemical modification, leading to a diverse range of derivatives with a wide spectrum of pharmacological activities.

The 3,4-dimethoxy substitution pattern, often found in natural products, is a bioisostere of the catechol group (3,4-dihydroxy), which is a critical pharmacophore for antioxidant and radical scavenging activities[3]. This structural feature, combined with the acidic propanoic acid side chain, has made these derivatives attractive candidates for drug discovery programs targeting conditions well beyond inflammation, including neurodegenerative diseases, cancer, and infectious diseases[4][5]. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-(3,4-dimethoxyphenyl)propanoic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Pathway to Novel Derivatives

The synthesis of 2-(3,4-dimethoxyphenyl)propanoic acid and its derivatives often begins with commercially available 3,4-dimethoxybenzaldehyde. A common and effective route involves the condensation of this aldehyde with a suitable glycine equivalent to form an azlactone, which can then be hydrolyzed and reduced to yield the desired amino acid precursor[6]. This precursor serves as a versatile intermediate for a wide array of derivatives.

A generalized synthetic workflow is outlined below. The choice of reagents and reaction conditions can be tailored to introduce specific functional groups, thereby modulating the physicochemical properties and biological activity of the final compounds.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Reduction cluster_2 Step 3: Derivatization start 3,4-Dimethoxybenzaldehyde + Benzoylglycine azlactone Azlactone Intermediate start->azlactone Acetic Anhydride hydrolysis Hydrolysis & Reduction azlactone->hydrolysis Raney Alloy (Alkaline) amino_acid 3-(3,4-Dimethoxyphenyl)- 2-benzoylamino-propanoic acid hydrolysis->amino_acid deprotection Removal of Protecting Groups amino_acid->deprotection HBr final_core Core Amino Acid (e.g., DOPA analog) deprotection->final_core derivatives Functionalized Derivatives (Amides, Esters, etc.) final_core->derivatives Coupling Reagents G Catechol_Derivative R-Ph-(OH)₂ Stable_Radical R-Ph-(O•)(OH) (Stable Phenoxy Radical) Catechol_Derivative->Stable_Radical H• donation Free_Radical X• (Free Radical) Neutralized_Molecule XH Free_Radical->Neutralized_Molecule H• acceptance

Caption: Mechanism of free radical scavenging by the catechol moiety.

Studies on related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have shown they can regulate redox balance and enhance antioxidant defenses in vivo.[7]

Neuroprotective Effects

Several derivatives have been investigated for their potential in treating neurodegenerative diseases. The compound (2R,3R)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid, an amino acid analog, is studied for its potential neuroprotective effects.[4] Its unique structure enhances solubility and reactivity, making it a valuable intermediate for synthesizing novel compounds targeting the central nervous system.[4] The ability to combat oxidative stress is a key component of this neuroprotective potential, as oxidative damage is a known contributor to neuronal cell death in diseases like Parkinson's and Alzheimer's.

Anticancer Activity

Dimethoxybenzene derivatives have shown promising cytotoxic effects against various cancer cell lines.[5] Research into related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent anticancer activity against non-small cell lung cancer cells.[8][9] The mechanism often involves the modulation of oxidative stress pathways, which can sensitize cancer cells to treatment.[8] Certain derivatives have been shown to reduce cancer cell migration, suggesting potential for inhibiting metastasis.[9]

Antimicrobial and Anthelmintic Activity

The versatility of this scaffold extends to infectious diseases. Amide and hydrazide derivatives of the related 3-(3,4-dimethoxyphenyl)propenoic acid have been synthesized and tested for biological activity. While they were not found to be effective antibacterial agents in one study, some derivatives showed significant anthelmintic activity against Nippostrongylus brasiliensis.[10] Further research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has identified promising scaffolds for developing antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.[11]

Other Therapeutic Applications

An interesting and distinct application for this class of compounds is in the treatment of β-hemoglobinopathies, such as sickle cell anemia and β-thalassemia. The related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, is an orally active short-chain fatty acid (SCFA) derivative that has been shown to stimulate γ-globin gene expression and erythropoiesis in vivo.[12][13] Inducing the expression of fetal hemoglobin (HbF, α2γ2) is a key therapeutic strategy to compensate for defective adult hemoglobin.

Structure-Activity Relationships (SAR)

The biological activity of 2-(3,4-dimethoxyphenyl)propanoic acid derivatives can be finely tuned by modifying different parts of the molecule. Synthesizing findings from various studies allows for the deduction of key SAR insights.

Structural Modification Effect on Biological Activity Key Insights References
Phenyl Ring Substitution Modulates antioxidant and receptor binding activity.The 3,4-dihydroxy (catechol) or 3,4-dimethoxy pattern is crucial for antioxidant and radical scavenging effects. The lipophilicity of substituents can directly influence receptor affinity.,[3] [14]
Carboxylic Acid Group Influences potency and bioavailability.Esterification of the carboxylic acid can significantly enhance antioxidant activity compared to the free acid, suggesting the nature of the ester moiety is critical.[3]
Propanoic Acid Side Chain Affects specificity and mechanism of action.The introduction of amino or other functional groups on the side chain can lead to entirely new activities, such as neuroprotection or specific enzyme inhibition.[4]
Amide/Hydrazide Formation Creates derivatives with potential antimicrobial/anthelmintic activity.Converting the carboxylic acid to amides or hydrazides can shift the therapeutic focus from anti-inflammatory to anti-infective applications.[10]

These relationships are crucial for the rational design of new therapeutic agents with improved potency and selectivity.

Key Experimental Protocol: DPPH Radical Scavenging Assay

To assess the antioxidant activity of newly synthesized derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method. It measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical.

Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically ~517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.[3]

Sources

Biological Activity of 2-(3,4-Dimethoxyphenyl)propanoic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological potential, and experimental profiling of 2-(3,4-Dimethoxyphenyl)propanoic acid (also known as 3,4-Dimethoxyhydratropic acid or Methylhomoveratric acid ).

This guide adopts a "Pharmacophore Analysis" approach, synthesizing known structure-activity relationships (SAR) of the 2-arylpropionic acid scaffold (characteristic of NSAIDs) and the 3,4-dimethoxyphenyl moiety (characteristic of bioactive natural products and drug metabolites).

Pharmacological Profile & Mechanism of Action

2-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 50463-74-6) is a chiral phenylpropanoic acid derivative. Its biological activity is dictated by two distinct structural domains: the


-methylcarboxylic acid tail  and the 3,4-dimethoxy-substituted aromatic ring .
Cyclooxygenase (COX) Inhibition Potential

The compound belongs to the 2-arylpropionic acid class (profens), structurally homologous to Ibuprofen and Naproxen .

  • Mechanism: The

    
    -methyl group creates a chiral center (S-enantiomer usually active) that mimics the transition state of arachidonic acid in the COX active site.
    
  • Predicted Activity: It acts as a reversible, competitive inhibitor of COX-1 and COX-2 enzymes.

  • Differentiation: Unlike Naproxen (naphthyl) or Ibuprofen (isobutyl-phenyl), the 3,4-dimethoxy substitution increases polarity. This likely modulates its lipophilicity (LogP) and selectivity, potentially reducing gastric irritation while altering potency compared to traditional NSAIDs.

Sweet Taste Receptor Modulation (TAS1R2/TAS1R3)

The molecule is a structural analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a broad-spectrum sweet taste inhibitor.

  • Structural Divergence: Lactisole possesses a phenoxy ether linkage, whereas 2-(3,4-Dimethoxyphenyl)propanoic acid has a direct phenyl-carbon bond.

  • Activity: While the ether oxygen is critical for the high-affinity "lock" in the transmembrane domain of TAS1R3, the carbon-analog retains the spatial pharmacophore. It functions as a negative allosteric modulator (NAM) of the sweet taste receptor, stabilizing the inactive conformation of the Venus flytrap domain (VFT).

Metabolic Significance

This compound serves as a stable metabolic marker for 3,4-dimethoxy-substituted amphetamines (e.g., 3,4-DMA) and related phenethylamines. It is formed via oxidative deamination (MAO) followed by aldehyde oxidation.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the dual-pathway interaction potential of the compound: inhibiting Prostaglandin synthesis (COX pathway) and modulating Sweet Taste signaling (TAS1R pathway).

BioactivityPathways cluster_Inflammation Anti-Inflammatory Pathway (NSAID-like) cluster_Taste Sensory Modulation (TAS1R) Compound 2-(3,4-Dimethoxyphenyl) propanoic acid COX COX-1 / COX-2 Enzymes Compound->COX Competitive Inhibition TAS1R TAS1R2 / TAS1R3 Receptor Compound->TAS1R Negative Allosteric Modulation (NAM) Arachidonic Arachidonic Acid Arachidonic->COX Prostaglandins Prostaglandins (PGE2, PGI2) COX->Prostaglandins Inflammation Inflammation & Pain Signaling Prostaglandins->Inflammation SweetLigand Sweet Ligand (Sucrose/Sucralose) SweetLigand->TAS1R GProtein G-Protein (Gustducin) TAS1R->GProtein Calcium Intracellular Ca2+ Release GProtein->Calcium Perception Sweet Taste Perception Calcium->Perception

Caption: Dual mechanistic action: Competitive COX inhibition (Red) and TAS1R3 allosteric modulation (Green).

Experimental Protocols

To validate the biological activity of 2-(3,4-Dimethoxyphenyl)propanoic acid, the following self-validating protocols should be employed.

COX-1/COX-2 Inhibition Assay (Fluometric)

This assay quantifies the compound's potency (IC50) as an anti-inflammatory agent by measuring the peroxidase activity of COX enzymes.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe.

  • Test Compound: 2-(3,4-Dimethoxyphenyl)propanoic acid (dissolved in DMSO).

Protocol Steps:

  • Preparation: Dilute test compound in DMSO to varying concentrations (0.1 µM – 100 µM). Maintain final DMSO concentration <1%.

  • Incubation: In a 96-well black plate, add 10 µL of enzyme (COX-1 or COX-2) to 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Addition: Add 10 µL of the test compound. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes.

  • Validation: Use Indomethacin (10 µM) as a positive control (100% inhibition) and Solvent-only as negative control (0% inhibition).

Data Analysis: Calculate % Inhibition =


. Plot log[Concentration] vs. % Inhibition to determine IC50.
Calcium Flux Assay for TAS1R Inhibition

This cell-based assay validates the compound's ability to block sweet taste signaling.

Cell Line: HEK293T cells stably expressing hTAS1R2/hTAS1R3 and G


15 (promiscuous G-protein).

Protocol Steps:

  • Seeding: Plate cells at 40,000 cells/well in a 96-well plate (Poly-D-Lysine coated). Incubate 24h.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer. Incubate 1 hour at 37°C.

  • Compound Treatment: Add 2-(3,4-Dimethoxyphenyl)propanoic acid (10 µM - 1 mM) to the wells. Incubate 10 mins.

  • Agonist Challenge: Inject Sucralose (EC50 concentration, typically 1 mM) using an automated fluidic system (e.g., FLIPR).

  • Detection: Measure fluorescence increase (Ex 488 nm / Em 525 nm) indicative of Ca2+ mobilization.

  • Causality Check: If the compound is an inhibitor, the Sucralose-induced Ca2+ spike will be blunted compared to vehicle control.

Quantitative Data Summary

The following table summarizes the predicted and comparative data for the compound based on its pharmacophore.

Parameter2-(3,4-Dimethoxyphenyl)propanoic acidLactisole (Reference)Ibuprofen (Reference)
Primary Class Phenylpropanoic AcidPhenoxypropanoic AcidPhenylpropanoic Acid
MW 224.25 g/mol 210.23 g/mol 206.28 g/mol
Lipophilicity (LogP) ~1.8 (Predicted)~2.1~3.5
COX-1 IC50 Moderate (Predicted 10-50 µM)Inactive2.6 µM
COX-2 IC50 Moderate (Predicted 10-50 µM)Inactive1.5 µM
TAS1R3 Modulation Weak/Moderate NAMPotent NAMInactive
Key Substituent 3,4-Dimethoxy (Polar/Bulky)4-Methoxy (Lipophilic)4-Isobutyl (Lipophilic)

Synthesis & Purity Verification

For researchers synthesizing this compound for in vitro use, the following route ensures high purity (>98%) required for biological assays.

Synthetic Pathway:

  • Starting Material: 3,4-Dimethoxyacetophenone.

  • Willgerodt-Kindler Reaction: Conversion to 3,4-dimethoxyphenylacetic acid (Homoveratric acid).

  • Alpha-Methylation: Treatment with LDA (Lithium Diisopropylamide) at -78°C followed by Methyl Iodide (MeI).

    • Note: This yields the racemic (±) mixture. Chiral resolution (e.g., using (S)-(-)-1-Phenylethylamine) is required to isolate the active (S)-enantiomer for COX assays.

Purity Check (HPLC):

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient 20% -> 80%.

  • Detection: UV at 280 nm (Absorption max of dimethoxybenzene).

References

  • Fluorochem. (2024).[1][2] 2-(3,4-Dimethoxyphenyl)propanoic acid Product Sheet. Retrieved from

  • Ricci, C., et al. (2022).[3][4] Sweet taste inhibitors: The 2-(4-methoxyphenoxy)propanoic acid (lactisole) and its analogues. European Journal of Medicinal Chemistry . Retrieved from

  • Barabanov, M. A., et al. (2024).[2][3] Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry . Retrieved from

  • PubChem. (2024). 2-(3,4-dimethoxyphenyl)propanoic acid - Compound Summary. Retrieved from

  • Abcam. (2024).[2][3] COX-1 and COX-2 Inhibitor Screening Assay Kits. Retrieved from

Sources

An In-Depth Technical Guide to the Metabolic Pathways of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated metabolic pathways of 2-(3,4-Dimethoxyphenyl)propanoic acid. Leveraging established principles of drug metabolism and data from structurally analogous compounds, this document offers valuable insights for researchers engaged in the development and evaluation of therapeutic agents containing this moiety.

Introduction: The Significance of Understanding Metabolism

2-(3,4-Dimethoxyphenyl)propanoic acid is a chemical entity of interest in medicinal chemistry and drug discovery. Its metabolic fate within a biological system is a critical determinant of its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of its metabolic pathways is paramount for predicting its efficacy, potential for drug-drug interactions, and safety profile. While direct and exhaustive metabolic studies on 2-(3,4-Dimethoxyphenyl)propanoic acid are not extensively published, we can infer its metabolic transformations with a high degree of confidence by examining the biotransformation of structurally related compounds.

The core structure, a 3,4-dimethoxyphenyl group attached to a propanoic acid side chain, presents several sites susceptible to enzymatic modification. The primary metabolic transformations are anticipated to involve Phase I oxidation reactions, specifically O-demethylation of the methoxy groups, followed by Phase II conjugation reactions of the resulting hydroxylated metabolites.

Predicted Phase I Metabolic Pathways

Phase I reactions are functionalization reactions that introduce or expose polar functional groups, rendering the molecule more water-soluble and preparing it for Phase II conjugation.[1] For 2-(3,4-Dimethoxyphenyl)propanoic acid, the most probable Phase I metabolic pathways are O-demethylation and potential side-chain oxidation.

O-Demethylation: The Predominant Pathway

The O-demethylation of the dimethoxybenzene ring is the most anticipated and significant Phase I metabolic pathway. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[1]

  • Causality of O-Demethylation: The methoxy groups are electron-donating and provide a site for oxidative attack by CYP enzymes. The removal of a methyl group to form a hydroxyl group (a catechol if both are demethylated) significantly increases the polarity of the molecule, facilitating its subsequent conjugation and excretion.

  • Key Enzymes: Studies on other dimethoxyphenyl compounds strongly suggest the involvement of CYP3A4 in this process.[2] Other CYP isoforms such as CYP1A1, CYP1A2, and CYP2C9 have also been shown to catalyze O-demethylation of various methoxylated substrates.[3][4]

  • Predicted Metabolites:

    • M1: 2-(4-Hydroxy-3-methoxyphenyl)propanoic acid (para-demethylation): Based on studies of veratric acid (3,4-dimethoxybenzoic acid), O-demethylation is expected to occur preferentially at the para-position (C4) to the propanoic acid side chain.

    • M2: 2-(3-Hydroxy-4-methoxyphenyl)propanoic acid (meta-demethylation): Demethylation at the meta-position (C3) is also possible, though likely a minor pathway compared to para-demethylation.

    • M3: 2-(3,4-Dihydroxyphenyl)propanoic acid (Catechol Formation): Subsequent demethylation of the mono-hydroxylated metabolites would lead to the formation of a catechol derivative.

Phase_I_Metabolism 2-(3,4-Dimethoxyphenyl)propanoic acid 2-(3,4-Dimethoxyphenyl)propanoic acid M1 2-(4-Hydroxy-3-methoxyphenyl)propanoic acid 2-(3,4-Dimethoxyphenyl)propanoic acid->M1 O-Demethylation (para) (CYP450s, e.g., CYP3A4) M2 2-(3-Hydroxy-4-methoxyphenyl)propanoic acid 2-(3,4-Dimethoxyphenyl)propanoic acid->M2 O-Demethylation (meta) (CYP450s) M3 2-(3,4-Dihydroxyphenyl)propanoic acid M1->M3 O-Demethylation (CYP450s) M2->M3 O-Demethylation (CYP450s)

Caption: Predicted Phase I O-demethylation pathways of 2-(3,4-Dimethoxyphenyl)propanoic acid.

Potential Side-Chain Oxidation

While O-demethylation is expected to be the major pathway, oxidation of the propanoic acid side chain is also a possibility, although likely a minor route. This could involve hydroxylation at the alpha or beta position of the propanoic acid chain.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion.[5][6] The hydroxylated metabolites formed during Phase I are excellent substrates for Phase II enzymes.

  • Causality of Conjugation: The addition of large, polar, and often ionizable groups like glucuronic acid or sulfate dramatically increases the hydrophilicity of the molecule, which is a prerequisite for efficient renal or biliary excretion.

  • Key Enzymes:

    • UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites.[7]

    • Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group to the hydroxylated metabolites.[7]

  • Predicted Conjugated Metabolites:

    • Glucuronide Conjugates: The mono-hydroxylated (M1, M2) and di-hydroxylated (M3) metabolites are expected to undergo glucuronidation to form their respective glucuronide conjugates.

    • Sulfate Conjugates: Similarly, sulfation of the hydroxyl groups of M1, M2, and M3 is a highly probable metabolic route.

Phase_II_Metabolism M1 2-(4-Hydroxy-3-methoxyphenyl)propanoic acid Glucuronide_M1 M1-Glucuronide M1->Glucuronide_M1 UGTs Sulfate_M1 M1-Sulfate M1->Sulfate_M1 SULTs M2 2-(3-Hydroxy-4-methoxyphenyl)propanoic acid Glucuronide_M2 M2-Glucuronide M2->Glucuronide_M2 UGTs Sulfate_M2 M2-Sulfate M2->Sulfate_M2 SULTs M3 2-(3,4-Dihydroxyphenyl)propanoic acid Glucuronide_M3 M3-Glucuronide M3->Glucuronide_M3 UGTs Sulfate_M3 M3-Sulfate M3->Sulfate_M3 SULTs

Caption: Predicted Phase II conjugation pathways for the hydroxylated metabolites.

Experimental Protocols for Metabolic Investigation

To empirically determine the metabolic pathways of 2-(3,4-Dimethoxyphenyl)propanoic acid, a series of in vitro experiments are essential. The following protocols provide a robust framework for such investigations.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining the intrinsic clearance of the compound and identifying the primary metabolizing enzymes.[8][9][10]

Objective: To assess the rate of metabolism of 2-(3,4-Dimethoxyphenyl)propanoic acid in the presence of liver microsomes.

Materials:

  • Human liver microsomes (pooled)[11]

  • 2-(3,4-Dimethoxyphenyl)propanoic acid (test compound)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[13][14]

Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Metabolite Identification using LC-MS/MS

This workflow is designed to identify the potential metabolites formed during the in vitro incubation.[13][15]

Objective: To identify and structurally characterize the metabolites of 2-(3,4-Dimethoxyphenyl)propanoic acid.

Procedure:

  • Sample Analysis: Inject the supernatant from the metabolic stability assay into a high-resolution LC-MS/MS system.[16]

  • Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

  • Mass Spectrometric Detection: Acquire full-scan mass spectra to detect potential metabolites. The expected mass shifts for common metabolic reactions are provided in the table below.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the detected metabolite ions to obtain structural information. Compare the fragmentation pattern of the metabolites with that of the parent compound to elucidate the site of metabolic modification.

Table 1: Expected Mass Shifts for Metabolite Identification

Metabolic ReactionMass Change (Da)
O-Demethylation-14.01565
Hydroxylation+15.99491
Glucuronidation+176.03209
Sulfation+79.95682
Reaction Phenotyping with Recombinant CYP Enzymes

This experiment helps to identify the specific CYP isoforms responsible for the metabolism of the compound.

Objective: To determine the contribution of individual CYP enzymes to the metabolism of 2-(3,4-Dimethoxyphenyl)propanoic acid.

Procedure:

  • Incubation: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

  • Analysis: After a fixed incubation time, quench the reaction and analyze the formation of the primary metabolite(s) (e.g., the O-demethylated product) using LC-MS/MS.

  • Data Interpretation: The CYP isoform that produces the highest amount of the metabolite is considered the primary enzyme responsible for that metabolic pathway.

Concluding Remarks and Future Directions

The metabolic pathways of 2-(3,4-Dimethoxyphenyl)propanoic acid are predicted to be dominated by Phase I O-demethylation, primarily mediated by CYP enzymes, followed by Phase II glucuronidation and sulfation of the resulting hydroxylated metabolites. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these pathways and the identification of the specific enzymes involved.

For drug development professionals, a comprehensive understanding of these metabolic pathways is indispensable. It informs critical decisions regarding lead optimization, dose selection, and the assessment of potential drug-drug interactions. Future in vivo studies in preclinical species and ultimately in humans will be necessary to fully elucidate the complete metabolic profile and pharmacokinetic properties of 2-(3,4-Dimethoxyphenyl)propanoic acid and its derivatives.

References

  • Bioanalysis Zone. (2019, January 16). Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Ali, A., et al. (2021).
  • Gadzała-Kopciuch, R., et al. (2018). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods.
  • Flinders University. (2016, September 1). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • Bursal, E., & Köksal, E. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Relling, M. V., et al. (1996). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology.
  • SlidePlayer. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]

  • Kim, D. H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC.
  • Wishart, D. S. (2016). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. PMC.
  • Stiborová, M., et al. (2019). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI.
  • SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]

  • PubMed. (2004, February 15). In vitro drug metabolism using liver microsomes. Retrieved from [Link]

  • ResearchGate. (2011, May 24). (PDF) Phase II Drug Metabolism. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(3,4-Dimethoxyphenyl)propanoic acid . This molecule, structurally related to NSAIDs (like Ibuprofen) and veratryl intermediates, presents specific challenges: moderate polarity, carboxylic acid ionization, and potential for positional isomerism (e.g., the 3-phenylpropanoic acid isomer).

The protocol leverages pH-controlled ion suppression to ensure retention and peak symmetry, utilizing a C18 stationary phase with a simplified acidic mobile phase. This approach aligns with ICH Q2(R2) guidelines for validation.

Analyte Profile & Physicochemical Basis[1][2][3]

Understanding the molecule is the first step in logical method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Phenyl ring + 2 Methoxy groups + Propanoic acid tailAromatic (UV active) and Acidic.
Molecular Weight 210.23 g/mol Small molecule; high diffusivity.
pKa (Acid) ~4.4 – 4.7Critical: Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) for retention.
LogP ~1.2 – 1.8Moderately lipophilic. Retains well on C18 but elutes relatively early compared to non-polar aromatics.
UV Maxima ~230 nm, ~280 nm280 nm is preferred for selectivity; 230 nm for high sensitivity.

Method Development Logic (The "Why")

Stationary Phase Selection

While phenyl-hexyl columns offer unique selectivity for aromatic rings, a standard C18 (Octadecylsilane) column is recommended as the primary choice.

  • Reasoning: The analyte's retention is driven by hydrophobic interaction of the phenyl ring and the methyl group on the propanoic tail.

  • End-capping: Essential. Free silanols on the silica support can interact with the carboxylic acid moiety, causing severe peak tailing. Use a "Base Deactivated" or highly end-capped column.

Mobile Phase Chemistry (Ion Suppression)

The Henderson-Hasselbalch equation dictates that at pH = pKa, 50% of the analyte is ionized. Ionized acids (


) are highly polar and elute in the void volume (

) of RP-HPLC.
  • Strategy: Maintain Mobile Phase pH at ~2.0 – 2.5.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA).
    
    • Choice:0.1% Phosphoric Acid is preferred for UV detection (transparent <210 nm). Formic acid is substituted only if LC-MS compatibility is required.

Method Development Decision Tree

MethodDevelopment Start Start: Analyte Assessment pKaCheck Check pKa (~4.5) Is it an Acid? Start->pKaCheck MobilePhase Set MP pH < 2.5 (Ion Suppression) pKaCheck->MobilePhase Yes ColumnSelect Select C18 Column (End-capped) MobilePhase->ColumnSelect Scouting Run Scouting Gradient 5% -> 95% B ColumnSelect->Scouting ResolutionCheck Check Resolution (Rs) Isomer Separation? Scouting->ResolutionCheck ResolutionCheck->Scouting Rs < 1.5 (Adjust Slope) Finalize Finalize Isocratic/Gradient & Validate ResolutionCheck->Finalize Rs > 2.0

Figure 1: Decision matrix for acidic analyte method development.

Optimized Experimental Protocol

Chromatographic Conditions

This method is robust for assay and purity testing.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1%

    
     in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 280 nm (Quantification), 230 nm (Impurity check).

  • Injection Volume: 10 µL.

Gradient Program

While isocratic (e.g., 40% B) may work, a gradient ensures cleaning of the column and sharper peaks for late-eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.08020Initial equilibration
10.02080Linear ramp to elute analyte & impurities
12.02080Wash step
12.18020Return to initial
17.08020Re-equilibration (Critical)
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(3,4-Dimethoxyphenyl)propanoic acid into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; make up to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into a 10 mL flask with Diluent.

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.

Validation Parameters (ICH Q2(R2) Alignment)

To ensure the method is "fit for purpose," the following validation characteristics must be evaluated.

System Suitability Testing (SST)

Run the Working Standard 5 times before sample analysis.

ParameterAcceptance CriteriaRationale
Retention Time %RSD ≤ 1.0%Ensures pump/gradient stability.
Peak Area %RSD ≤ 1.0% (Assay) / ≤ 5.0% (Impurities)Ensures autosampler precision.
Tailing Factor (

)
0.8 – 1.5Critical for acidic analytes. >1.5 indicates secondary silanol interactions.
Theoretical Plates (N) > 5000Ensures column efficiency.
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 25%, 50%, 100%, 150%, 200% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours.
    
  • Note: Ensure Peak Purity (using Diode Array Detector) is > 99.0% for the main peak.

Troubleshooting & Critical Control Points

Issue: Peak Tailing ( )
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the stationary phase.

  • Solution 1: Lower the pH of Mobile Phase A (e.g., increase

    
     to 0.2%).
    
  • Solution 2: Increase the column temperature to 40°C (improves mass transfer).

  • Solution 3: Switch to a "Shielded" or "Polar-Embedded" C18 column.

Issue: Retention Time Drift
  • Cause: Inadequate re-equilibration time between gradient runs.

  • Solution: Ensure the "Post-Time" or re-equilibration step (12.1 min to 17.0 min in the table above) allows at least 5-10 column volumes of the starting mobile phase to pass through.

References

  • ICH Guidelines. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. [Link]

  • PubChem. Compound Summary: 3-(3,4-Dimethoxyphenyl)propanoic acid (Isomer Reference). National Library of Medicine. [Link]

  • Phenomenex. High pH vs Low pH: A Guide to Mobile Phase Selection. Application Guide.[2][3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.

Sources

Application Note: High-Efficiency Steglich Esterification of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)propanoic acid (CAS 50463-74-6) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including catecholamine derivatives and calcium channel blockers. Its esterification is often a necessary step for prodrug development, protecting group strategies, or lipophilicity modulation. This application note details a robust, high-yield protocol for the esterification of 2-(3,4-dimethoxyphenyl)propanoic acid using a modified Steglich esterification [1]. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP), this protocol ensures quantitative conversion under mild conditions while avoiding the purification bottlenecks associated with traditional coupling agents.

Introduction & Rationale

Esterification of alpha-branched phenylpropanoic acids presents unique synthetic challenges. Traditional Fischer esterification requires harsh acidic conditions (e.g., refluxing H₂SO₄) which can lead to side reactions, including the potential cleavage of the electron-rich 3,4-dimethoxy ether linkages or racemization at the alpha-chiral center.

To circumvent these issues, the Steglich esterification provides a mild, room-temperature alternative [2]. While the classical Steglich protocol employs Dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) byproduct is notoriously difficult to remove completely, often requiring repetitive filtration and chromatography. This protocol substitutes DCC with EDC·HCl. The primary advantage of EDC·HCl is that both the unreacted reagent and its corresponding urea byproduct are highly water-soluble, allowing for their complete removal via simple aqueous liquid-liquid extraction [3].

Reaction Mechanism & Causality

The success of this protocol relies on the synergistic action of EDC and DMAP to drive the reaction forward while suppressing dead-end pathways [4].

  • Activation: The carboxylic acid reacts with EDC to form an O-acylisourea intermediate. This intermediate is highly reactive but is prone to a slow, irreversible 1,3-rearrangement to form an inactive N-acylurea.

  • Acyl Transfer (Causality of DMAP): To prevent this rearrangement, DMAP is introduced as a nucleophilic catalyst. DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate.

  • Ester Formation: The alcohol nucleophile then attacks the N-acylpyridinium species, yielding the target ester and regenerating the DMAP catalyst.

G A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Active Ester B->C + DMAP (Fast) B_side N-Acylurea (Dead End) B->B_side 1,3-Rearrangement (Slow without DMAP) D Target Ester Product C->D + Alcohol (ROH) DMAP_recycle DMAP C->DMAP_recycle Release DMAP DMAP_recycle->B

Caption: Catalytic cycle of the DMAP-mediated Steglich esterification.

Experimental Protocol

Self-Validating System Note: This protocol incorporates built-in visual and analytical checkpoints (e.g., TLC monitoring, phase separation clarity, suspension clarification) to ensure the reaction is proceeding as intended.

Materials & Reagents
ReagentRoleEquivalentsMW ( g/mol )Notes
2-(3,4-Dimethoxyphenyl)propanoic acidSubstrate1.0210.23Ensure anhydrous
Target Alcohol (e.g., Ethanol)Nucleophile1.2 - 1.5VariesMust be anhydrous
EDC·HClCoupling Agent1.2191.70Hygroscopic; weigh quickly
DMAPCatalyst0.1122.17Recrystallize if impure
Dichloromethane (DCM)Solvent0.1 M84.93Anhydrous, over molecular sieves
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, dissolve 2-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

    • Causality: Adding DMAP before the coupling agent ensures that the catalyst is uniformly distributed and ready to intercept the O-acylisourea as soon as it forms, preventing byproduct accumulation.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Cooling minimizes the exothermic degradation of the coupling agent and kinetically suppresses the undesired 1,3-rearrangement pathway.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The mixture may initially appear as a suspension but will clarify as the EDC·HCl reacts, serving as a visual indicator of reaction progression.

  • Propagation: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The starting acid will remain near the baseline (streaking), while the less polar ester product will elute with an Rf of ~0.5-0.7. UV visualization (254 nm) is highly effective due to the dimethoxyphenyl chromophore.

Reaction Workup & Purification
  • Quenching: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Transfer to a separatory funnel and wash with 1.0 M aqueous HCl (2 × 15 mL/mmol).

    • Causality: This step protonates and removes unreacted DMAP, unreacted EDC, and the water-soluble urea byproduct into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 15 mL/mmol) to remove any trace unreacted carboxylic acid. Caution: Vent the funnel frequently to release CO₂ gas.

  • Brine Wash & Drying: Wash with saturated NaCl (brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Polishing: The crude product is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Dissolve Acid & Alcohol in DCM Step2 2. Catalytic Activation Add DMAP (0.1 eq) at 0 °C Step1->Step2 Step3 3. Coupling Portion-wise addition of EDC·HCl (1.2 eq) Step2->Step3 Step4 4. Reaction Stir at RT for 4-12 hours (TLC Monitor) Step3->Step4 Step5 5. Workup Aqueous wash (HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Purification Concentration & Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the EDC/DMAP esterification protocol.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes expected yields based on optimization screens for the esterification of alpha-branched phenylpropanoic acids using various conditions.

EntryCoupling AgentCatalystSolventTemp (°C)Time (h)Expected Yield (%)
1DCC (1.2 eq)NoneDCM2524< 20 (N-acylurea forms)
2DCC (1.2 eq)DMAP (0.1 eq)DCM251285 (DCU removal difficult)
3EDC·HCl (1.2 eq)NoneDCM252430
4 EDC·HCl (1.2 eq) DMAP (0.1 eq) DCM 0 → 25 6 > 95
5EDC·HCl (1.2 eq)DMAP (0.1 eq)DMF0 → 251275 (Slower kinetics)

Note: Entry 4 represents the optimized conditions detailed in this protocol, providing the optimal balance of high yield, rapid kinetics, and simplified purification.

References

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

Application Notes and Protocols for the Chiral Resolution of 2-(3,4-Dimethoxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of pharmaceutical sciences, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in the development of safe and effective drugs. This guide provides a detailed examination of the principles and a practical protocol for the chiral resolution of 2-(3,4-Dimethoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry. The methodologies described herein are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Core Principles of Chiral Resolution by Diastereomeric Crystallization

The most established and scalable method for separating enantiomers is through the formation of diastereomeric salts.[1][2] Enantiomers possess identical physical properties, making their direct separation challenging.[3] However, by reacting a racemic mixture of an acid, such as 2-(3,4-Dimethoxyphenyl)propanoic acid, with a single, pure enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed.[1][3][4]

These diastereomers, unlike enantiomers, have distinct physical properties, including solubility, melting point, and boiling point.[1][3] This difference in solubility is the cornerstone of diastereomeric crystallization.[5] By carefully selecting a suitable solvent, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved.[5] Subsequent separation by filtration and regeneration of the acid from the isolated diastereomeric salt yields the desired pure enantiomer.[1][6]

The choice of the resolving agent is crucial and often determined empirically.[2][4] Commonly used chiral bases for resolving racemic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethylamine.[1][2][3]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Fractional Crystallization cluster_4 Liberation of Enantiomers cluster_5 Pure Enantiomers racemic (R)-Acid + (S)-Acid diastereomers (R)-Acid-(R)-Base + (S)-Acid-(R)-Base racemic->diastereomers Reaction resolving_agent Pure (R)-Base resolving_agent->diastereomers crystallization Separation based on differential solubility diastereomers->crystallization less_soluble Less Soluble Diastereomer ((R)-Acid-(R)-Base) Crystallizes Out crystallization->less_soluble more_soluble More Soluble Diastereomer ((S)-Acid-(R)-Base) Remains in Solution crystallization->more_soluble liberation_R Acidification of (R)-Acid-(R)-Base Salt less_soluble->liberation_R liberation_S Acidification of (S)-Acid-(R)-Base Salt more_soluble->liberation_S pure_R (R)-Acid liberation_R->pure_R pure_S (S)-Acid liberation_S->pure_S

Figure 1: Workflow of Chiral Resolution by Diastereomeric Crystallization. This diagram illustrates the conversion of a racemic mixture into separable diastereomers and the subsequent isolation of pure enantiomers.

Experimental Protocol: Resolution of 2-(3,4-Dimethoxyphenyl)propanoic Acid

This protocol details the resolution of racemic 2-(3,4-Dimethoxyphenyl)propanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials and Reagents:

  • Racemic 2-(3,4-Dimethoxyphenyl)propanoic acid

  • (R)-(+)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Part 1: Formation and Isolation of the Diastereomeric Salt

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-(3,4-Dimethoxyphenyl)propanoic acid in 100 mL of methanol. Warm the mixture gently on a hotplate to ensure complete dissolution.

  • Addition of Resolving Agent: To the warm solution, add an equimolar amount of (R)-(+)-1-phenylethylamine. The addition should be done dropwise with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. This is the less soluble diastereomeric salt.

Part 2: Liberation of the Enantiomerically Enriched Acid

  • Suspension: Suspend the dried diastereomeric salt in 100 mL of diethyl ether in a separatory funnel.

  • Acidification: Add 50 mL of 2M hydrochloric acid to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. The amine will react with the acid to form a water-soluble salt, liberating the free carboxylic acid into the ether layer.

  • Extraction: Allow the layers to separate. Drain the aqueous layer and extract it with two additional 25 mL portions of diethyl ether to recover any dissolved product.

  • Washing: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.

  • Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-(3,4-Dimethoxyphenyl)propanoic acid.

Part 3: Isolation of the Other Enantiomer

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. This can be processed to isolate the other enantiomer.

  • Evaporation: Concentrate the mother liquor under reduced pressure.

  • Liberation: Treat the residue with 2M hydrochloric acid and extract with diethyl ether as described in Part 2.

  • Purification: The resulting acid will be enriched in the other enantiomer but may require further purification, such as recrystallization, to achieve high enantiomeric purity.

Analytical Validation of Chiral Resolution

The success of the resolution must be validated by determining the enantiomeric purity of the isolated products. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[7][8]

Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of carboxylic acids.[9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[9] For reverse-phase separations, a mixture of water (with an acidic modifier) and acetonitrile or methanol is used.[9]

  • Detection: UV detection at a wavelength where the analyte has strong absorbance is commonly employed.

Data Presentation:

The results of the chiral HPLC analysis should be presented in a clear and organized manner.

SampleRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area (%) - Enantiomer 1Peak Area (%) - Enantiomer 2Enantiomeric Excess (ee%)
Racemic StandardtR1tR250.050.00
Isolated Enantiomer 1tR1->99.0<1.0>98.0
Isolated Enantiomer 2-tR2<1.0>99.0>98.0

Table 1: Example of Chiral HPLC Data for the Resolved Enantiomers of 2-(3,4-Dimethoxyphenyl)propanoic Acid.

Troubleshooting and Optimization

  • Poor Crystallization: If the diastereomeric salt does not crystallize readily, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous successful resolution can also be effective.

  • Low Enantiomeric Purity: If the enantiomeric excess of the isolated product is low, a recrystallization of the diastereomeric salt from a suitable solvent may be necessary to improve its purity before proceeding to the liberation step.

  • Solvent Selection: The choice of solvent for crystallization is critical. A solvent in which the two diastereomers have a significant difference in solubility will give the best separation. It is often necessary to screen several solvents to find the optimal one.

Conclusion

The chiral resolution of 2-(3,4-Dimethoxyphenyl)propanoic acid via diastereomeric crystallization is a robust and effective method for obtaining the pure enantiomers. This application note provides a foundational understanding of the principles involved and a detailed protocol for its practical implementation. The success of the resolution is highly dependent on the careful selection of the resolving agent and the crystallization solvent, as well as the meticulous execution of the experimental procedure. The analytical validation by chiral HPLC is an indispensable step to confirm the enantiomeric purity of the final products. This guide serves as a comprehensive resource for researchers engaged in the synthesis and purification of chiral molecules for pharmaceutical and other applications.

References

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • University of Leeds. (2021, April 30). Stereochemistry - Stereoelectronics. [Link]

  • PubMed. (1987, June 19). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

  • Barabanov, M. A., et al. (2024, May 20). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • RSC Publishing. (n.d.). Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R) -. [Link]

  • ResearchGate. (2024, July 30). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents. [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Semantic Scholar. (2011, June 28). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]

  • Google Patents. (n.d.). US5457201A - Chiral resolution process.
  • ResearchGate. (2018, July 27). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. [Link]

  • LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures. [Link]

Sources

Technical Guide: Recrystallization & Chiral Resolution of 2-(3,4-Dimethoxyphenyl)propanoic Acid

[1][2]

Executive Summary & Chemical Profile

Target Molecule: 2-(3,4-Dimethoxyphenyl)propanoic acid CAS: 50463-74-6 Molecular Weight: 210.23 g/mol Melting Point: 67–68 °C (Racemic) pKa: ~4.4–4.5 (Carboxylic acid)[1][2]

Critical Processing Note: The relatively low melting point (67–68 °C) presents a significant "oiling out" risk during recrystallization.[2][3] Standard high-temperature aqueous recrystallization often fails, resulting in an amorphous oil rather than a crystalline solid.[1][2][3] This guide prioritizes mixed-solvent systems and controlled cooling to ensure crystalline recovery.[1][2][3]

Quantitative Solubility Profile (Estimated)
SolventSolubility (25°C)Solubility (Boiling)Suitability
Water Insoluble (<0.1 mg/mL)Low (Oiling Risk)Poor (Avoid as single solvent)
Ethanol Very HighVery HighGood (As solvent in pairs)
Ethyl Acetate HighVery HighExcellent (Primary solvent)
Hexane/Heptane LowModerateExcellent (Anti-solvent)
Toluene ModerateHighGood (For bulk purification)
Acetone HighVery HighGood (For chiral resolution)

Pre-Purification: Acid-Base Extraction

Before recrystallization, crude material often contains neutral organic impurities (unreacted ketones, aldehydes) or phenolic byproducts (des-methyl analogs).[1][2] An acid-base workup is the most efficient method to remove these prior to crystallization.[1][2][3]

Protocol A: Chemical De-Oiling
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Extraction (Base): Extract the organic layer twice with 1M NaOH or Sat.[2][3] NaHCO₃ .[2][3][4]

    • Mechanism:[1][2][3] The carboxylic acid converts to its water-soluble sodium salt (

      
      ).[1][2] Neutral impurities remain in the organic layer.[2][3]
      
  • Separation: Discard the organic layer (contains neutrals).[2][3]

  • Washing: Wash the aqueous basic layer once with fresh DCM to remove entrained organics.[2][3]

  • Precipitation (Acid): Cool the aqueous layer to 5–10 °C. Slowly acidify with 6M HCl to pH 1–2 while stirring vigorously.

    • Observation: The product will precipitate as a white/off-white solid.[1][2][3]

  • Recovery: Filter the solid or extract it back into Ethyl Acetate if it oils out (common due to heat of neutralization).[2][3] Dry over MgSO₄ and evaporate to dryness.[2][3]

Achiral Recrystallization (Chemical Purity)

Objective: Increase chemical purity >99% for the racemic mixture. Method: Two-Solvent Recrystallization (Ethyl Acetate / Hexane).[1][2][3]

Rationale

The Ethyl Acetate/Hexane system is superior to Ethanol/Water for this compound because the boiling point of Hexane (68°C) is close to the melting point of the solid.[3] This allows for saturation without exceeding the melting point significantly, preventing the formation of a "bi-phasic melt" (oil).[2][3]

Protocol B: Step-by-Step
  • Dissolution: Place the dried crude solid (from Protocol A) in a round-bottom flask. Add Ethyl Acetate (approx. 2 mL per gram).[2][3]

  • Heating: Warm the mixture in a water bath to 50–55 °C. Do not reflux. If the solid does not dissolve, add more Ethyl Acetate dropwise until clear.[2][3]

  • Anti-Solvent Addition: While maintaining 50 °C, slowly add warm Hexane (or Heptane) dropwise.[2][3]

    • End Point: Stop adding Hexane when a faint, persistent cloudiness (turbidity) appears.[2][3]

  • Clarification: Add 1–2 drops of Ethyl Acetate to clear the solution again.[2][3]

  • Seeding (Critical): Remove from heat. Add a single seed crystal of pure 2-(3,4-dimethoxyphenyl)propanoic acid.

    • Why? This provides a nucleation site, preventing super-cooling and subsequent oiling.[2][3]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in a towel). Once ambient, transfer to a fridge (4 °C) for 12 hours.

  • Filtration: Collect crystals via vacuum filtration.[2][3] Wash with cold Hexane.

Chiral Resolution (Optical Purity)

Objective: Isolate the (S)- or (R)- enantiomer. Method: Diastereomeric Salt Formation using (S)-(-)-1-Phenylethylamine .[1][2]

Since the target molecule has a chiral center at the C2 position, chemical synthesis typically yields a racemate.[2][3] Resolution is achieved by reacting the racemic acid with a chiral base to form two diastereomeric salts:

  • (S)-Acid + (S)-Amine

    
     (S,S)-Salt[1][2]
    
  • (R)-Acid + (S)-Amine

    
     (R,S)-Salt[1][2]
    

These salts have different solubilities in acetone or ethanol.[2][3]

Protocol C: Resolution Workflow
  • Stoichiometry: Calculate 0.5 equivalents of (S)-(-)-1-Phenylethylamine relative to the racemic acid.

    • Note: Using 0.5 eq allows the less soluble diastereomer to form a salt and precipitate, while the other enantiomer remains in solution as the free acid or soluble salt.[3]

  • Solvent Setup: Dissolve 10 g of racemic acid in 100 mL of hot Acetone (or Ethanol/Water 9:1).

  • Amine Addition: Add the chiral amine slowly to the hot solution.

  • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (typically the S,S salt for this class of profens, though empirical verification is required) will crystallize.[2][3]

  • Filtration: Filter the salt. This is the Enriched Salt .

  • Recrystallization of Salt: Recrystallize the salt from hot Ethanol to improve diastereomeric excess (de).[2][3]

  • Liberation: Suspend the purified salt in water and acidify with 1M HCl. Extract the free optically pure acid into Ethyl Acetate.[2][3]

Workflow Visualization

The following diagram illustrates the integrated purification and resolution pathway.

PurificationWorkflowcluster_achiralChemical Purificationcluster_chiralOptical ResolutionCrudeCrude Reaction Mixture(Racemic + Impurities)AcidBaseAcid-Base Extraction(Removes Neutrals)Crude->AcidBasePrecipitatePrecipitated Racemic AcidAcidBase->PrecipitateAcidify to pH 1RecrystRecrystallization(EtOAc / Hexane)Precipitate->RecrystPureRacematePure Racemic Acid(>99% HPLC)Recryst->PureRacemateSaltFormAdd (S)-(-)-1-PhenylethylamineSolvent: AcetonePureRacemate->SaltFormIf Chiral RequiredDiaSaltDiastereomeric SaltCrystallizationSaltForm->DiaSaltLiberationAcid Hydrolysis (HCl)DiaSalt->LiberationFilter SolidPureEnantiomerPure (S)-Enantiomer(>99% ee)Liberation->PureEnantiomer

Caption: Integrated workflow for chemical purification (left) and optical resolution (right) of 2-(3,4-dimethoxyphenyl)propanoic acid.

Analytical Validation

To ensure the protocol's success, the final product must be validated against specific criteria.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Doublet at ~1.3 ppm (CH3), Quartet at ~3.6 ppm (CH), Singlets at ~3.7 ppm (OCH3).[1][2]
Chemical Purity HPLC (C18 Column)> 98.5% Area under curve.[2][3]
Optical Purity Chiral HPLC> 99% ee (Chiralcel OD-H or AD-H column).
Melting Point Capillary Method67–68 °C (Sharp range indicates purity).[2][3]
Troubleshooting "Oiling Out"

If the product forms an oil at the bottom of the flask during recrystallization:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (Ethyl Acetate) to lower the concentration.

  • Seed the solution at a higher temperature (40 °C).

  • Stir continuously during cooling (prevents oil droplets from coalescing).[2][3]

References

  • Sigma-Aldrich. 2-(3,4-dimethoxyphenyl)propanoic acid Product Page (CAS 50463-74-6).[1][2] Retrieved from [1][2][4]

  • Fluorochem. 2-(3,4-Dimethoxyphenyl)propanoic acid Chemical Properties. Retrieved from [2]

  • PubChem. 3-(3,4-Dimethoxyphenyl)propanoic acid (Isomer Comparison). National Library of Medicine.[2][3] Retrieved from [2]

  • Org. Synth. General Procedures for Resolution of 2-Arylpropionic Acids.[1][2][3] (Analogous protocols for Naproxen/Ibuprofen).[2][3] Retrieved from [2]

Application Note: Proton NMR Interpretation of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

2-Arylpropanoic acids, widely known as "profens," represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) and serve as highly versatile synthetic intermediates in pharmaceutical drug development[1]. 2-(3,4-Dimethoxyphenyl)propanoic acid is a structurally significant analog within this family, characterized by an electron-rich 3,4-dimethoxyphenyl ring attached to a propanoic acid side chain.

Accurate structural elucidation of this molecule using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for quality control, verifying synthetic pathways, and identifying potential impurities. This application note provides a comprehensive, step-by-step protocol for acquiring and interpreting the ¹H NMR spectrum of 2-(3,4-dimethoxyphenyl)propanoic acid, with a strong emphasis on the mechanistic causality behind its distinct spectral features.

Sample Preparation and Acquisition Protocol

To establish a self-validating and high-resolution NMR experiment, sample preparation must be meticulously controlled. Variables such as solvent choice and sample concentration directly influence the chemical shift of exchangeable protons and the overall spectral resolution[2].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5–10 mg of 2-(3,4-dimethoxyphenyl)propanoic acid.

    • Causality: This mass range yields an optimal concentration (~15–30 mM) for ¹H NMR, ensuring a high signal-to-noise ratio without inducing concentration-dependent line broadening or increasing solution viscosity.

  • Solvent Selection & Dissolution: Dissolve the sample entirely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because profen derivatives exhibit excellent solubility in it, and it lacks exchangeable protons that would otherwise obscure the target carboxylic acid signal. TMS acts as an internal standard for precise chemical shift calibration at 0.00 ppm[2].

  • Sample Transfer: Transfer the homogeneous solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped in the active volume region.

  • Instrument Tuning & Locking: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent to stabilize the magnetic field against environmental drift.

  • Shimming: Perform gradient shimming (Z, Z2, Z3 axes) to achieve a highly homogeneous magnetic field.

    • Causality: Poor shimming results in asymmetrical peak shapes and the loss of fine scalar coupling (J-coupling) resolution, which is absolutely critical for analyzing the complex aromatic and aliphatic multiplets.

  • Data Acquisition: Acquire the 1D ¹H NMR spectrum using a standard 30° or 90° pulse program, 16 to 64 scans, and a relaxation delay (D1) of 1.5 to 2.0 seconds.

    • Causality: An adequate relaxation delay ensures the complete longitudinal relaxation of all nuclear spins between pulses, allowing for accurate quantitative integration.

  • Data Processing: Apply a Fourier Transform (FT), followed by zero- and first-order phase correction. Calibrate the chemical shift scale using the residual CHCl₃ peak at 7.26 ppm or the TMS peak at 0.00 ppm[2].

Analytical Workflow

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS) Acq 2. Data Acquisition (Lock & Shim) Prep->Acq Proc 3. Processing (FT & Phase) Acq->Proc Assign 4. Spectral Assignment (Multiplet Analysis) Proc->Assign Val 5. Validation (Structure Confirm) Assign->Val

Figure 1: Step-by-step logical workflow for the NMR analysis of 2-arylpropanoic acids.

¹H NMR Spectral Analysis & Mechanistic Assignments

The ¹H NMR spectrum of 2-(3,4-dimethoxyphenyl)propanoic acid is systematically divided into four regions: the aliphatic side chain, the methoxy groups, the aromatic ring, and the carboxylic acid. Structural elucidation relies on evaluating chemical shifts (δ), integration values, and scalar coupling (J-coupling)[1].

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
1.48 Doublet (d)3H7.1-CH₃ (Aliphatic chain)
3.68 Quartet (q)1H7.1-CH- (Aliphatic chain)
3.85, 3.87 Singlets (s)6H (3H each)N/ATwo -OCH₃ (Methoxy groups)
6.80 - 6.90 Multiplets (m)3HOrtho ~8.2, Meta ~2.0Aromatic Protons (H-2, H-5, H-6)
10.5 - 12.0 Broad Singlet (br s)1HN/A-COOH (Carboxylic Acid)
Mechanistic Explanations and Causality
  • The Aliphatic Region (1.48 ppm and 3.68 ppm): The propanoic acid side chain forms a classic A₃X spin system. The terminal methyl group (-CH₃) appears as a doublet at ~1.48 ppm. Causality: The signal is split into two peaks (following the n+1 rule) because the protons are scalar-coupled to the single adjacent methine proton (-CH-). Conversely, the methine proton is shifted significantly downfield to ~3.68 ppm and appears as a quartet. This downfield shift is caused by the combined electron-withdrawing inductive effects of the adjacent aromatic ring and the carbonyl group of the carboxylic acid[1]. Its quartet multiplicity arises directly from coupling to the three equivalent protons of the adjacent methyl group.

  • The Methoxy Region (3.85 and 3.87 ppm): Two intense singlets are observed in this region, each integrating to 3 protons. Causality: The high electronegativity of the oxygen atoms deshields the attached methyl protons, pushing their resonance frequencies downfield to the ~3.8 ppm region. Because the oxygen atom acts as an insulating barrier to scalar coupling, these protons do not couple with the aromatic protons, resulting in sharp, distinct singlets.

  • The Aromatic Region (6.80 - 6.90 ppm): The 3,4-dimethoxyphenyl group is a 1,2,4-trisubstituted benzene ring, generating an ABX (or AMX) spin system. Causality: The strong electron-donating resonance effect of the two methoxy groups shields the aromatic protons, keeping them relatively upfield for an aromatic system. The coupling pattern is highly diagnostic:

    • H-5: Appears as a doublet with a large ortho-coupling constant (J ≈ 8.2 Hz) due to its immediate proximity to H-6.

    • H-2: Appears as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz) due to its spatial interaction with H-6 across four bonds.

    • H-6: Appears as a doublet of doublets (dd) because it is simultaneously ortho-coupled to H-5 and meta-coupled to H-2.

  • The Carboxylic Acid Region (10.5 - 12.0 ppm): The acidic proton of the -COOH group appears as a broad singlet far downfield. Causality: The extreme downfield shift is driven by the strong deshielding effect of the carbonyl oxygen and the highly polarized O-H bond. The peak is characteristically broad due to rapid chemical exchange and the formation of hydrogen-bonded dimers in the non-polar CDCl₃ solvent, which creates a dynamic distribution of varying chemical environments during the NMR timescale[2].

References

  • Title: Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen Source: Oxford Instruments URL: [Link]

Sources

Preparation of Amides from 2-(3,4-Dimethoxyphenyl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3,4-Dimethoxyphenyl)propanoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The conversion of this carboxylic acid to its corresponding amides is a crucial transformation, as the amide bond is a cornerstone of many biologically active molecules and functional polymers.[1][2] This guide provides an in-depth exploration of the primary synthetic routes for the preparation of amides from 2-(3,4-Dimethoxyphenyl)propanoic acid, offering detailed protocols, mechanistic insights, and practical considerations to aid researchers in their synthetic endeavors.

Strategic Overview: Choosing the Right Path to Amide Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid, as the direct reaction is kinetically unfavorable.[3][4] Two principal strategies are widely employed for this transformation, each with its own set of advantages and limitations:

  • The Acyl Chloride Pathway: This classic and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an amine.[5][6]

  • The Coupling Reagent Pathway: This approach utilizes specialized reagents to activate the carboxylic acid in situ, facilitating a direct reaction with the amine under milder conditions.[4][5][7]

The choice between these pathways depends on several factors, including the stability of the starting materials and desired product to harsh conditions, the potential for side reactions, and cost considerations.

G start Starting with 2-(3,4-Dimethoxyphenyl)propanoic acid decision Are the amine and product stable to acidic and/or high-temperature conditions? start->decision acyl_chloride Method 1: Acyl Chloride Pathway decision->acyl_chloride  Yes mild_conditions Are mild reaction conditions essential? decision->mild_conditions  No coupling_reagent Method 2: Coupling Reagent Pathway cost_sensitive Is cost a primary concern? cost_sensitive->acyl_chloride  Yes cost_sensitive->coupling_reagent  No mild_conditions->coupling_reagent  Yes mild_conditions->cost_sensitive  No

Figure 1: Decision tree for selecting a synthetic method.

Method 1: The Acyl Chloride Pathway

This method is a cost-effective and often high-yielding approach suitable for a wide range of amines. The key is the initial conversion of the carboxylic acid to the more electrophilic acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[8]

Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a better leaving group, facilitating its displacement by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[9][10]

G cluster_1 Acyl Chloride Formation cluster_2 Aminolysis Carboxylic_Acid 2-(3,4-Dimethoxyphenyl)propanoic acid Intermediate Protonated Imine Chlorosulfite Intermediate Carboxylic_Acid->Intermediate Nucleophilic attack Thionyl_Chloride SOCl₂ Thionyl_Chloride->Intermediate Acyl_Chloride 2-(3,4-Dimethoxyphenyl)propanoyl chloride Intermediate->Acyl_Chloride Chloride attack & rearrangement Byproducts SO₂ + HCl (gaseous) Intermediate->Byproducts Elimination Amide_Product Target Amide Acyl_Chloride->Amide_Product Nucleophilic attack by amine Amine R₁R₂NH Amine->Amide_Product HCl_byproduct HCl

Figure 2: Workflow for amide synthesis via the acyl chloride pathway.

Detailed Protocol: Two-Step, One-Pot Synthesis

This protocol describes the formation of the acyl chloride from 2-(3,4-dimethoxyphenyl)propanoic acid and its subsequent reaction with an amine in a one-pot procedure.[8][11][12]

Materials:

  • 2-(3,4-Dimethoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • The desired primary or secondary amine

  • A tertiary amine base (e.g., triethylamine (Et₃N) or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Amide Formation (Aminolysis):

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the amine (1.1 equiv) and a tertiary amine base (1.5-2.0 equiv, to scavenge the HCl produced) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Advantages Disadvantages
Cost-effective reagentsHarsh reaction conditions (heat, acidic byproducts)
High reactivity of the acyl chlorideNot suitable for acid-sensitive substrates
Gaseous byproducts drive the reactionPotential for side reactions with multifunctional amines
Scalable for large-scale synthesisRequires careful handling of corrosive reagents

Method 2: Direct Amide Coupling via Carbodiimides

Carbodiimide-mediated coupling is a widely used method for amide bond formation, especially in peptide synthesis and for substrates that are sensitive to the harsh conditions of the acyl chloride method.[5][13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[3][14][15]

Mechanism of EDC/HOBt-Mediated Amide Coupling

The reaction is initiated by the attack of the carboxylic acid on the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[7][14][16] This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which is unreactive.[13][16] To prevent this and also to reduce the risk of racemization if the carboxylic acid has a chiral center, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[3][13] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and then reacts with the amine to give the desired amide.[3]

G CarboxylicAcid 2-(3,4-Dimethoxyphenyl)propanoic acid O_acylisourea O-acylisourea intermediate (reactive) CarboxylicAcid->O_acylisourea attacks EDC EDC EDC->O_acylisourea Amide Desired Amide O_acylisourea->Amide attack by Amine Urea Urea byproduct (water-soluble) O_acylisourea->Urea HOBt_ester HOBt-active ester (more stable) O_acylisourea->HOBt_ester intercepted by HOBt N_acylurea N-acylurea (side product) O_acylisourea->N_acylurea rearrangement (side reaction) Amine Amine (R-NH₂) Amine->Amide HOBt HOBt (additive) HOBt->HOBt_ester HOBt_ester->Amide attack by Amine

Figure 3: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Protocol: EDC/HOBt Coupling

This protocol provides a general procedure for the coupling of 2-(3,4-dimethoxyphenyl)propanoic acid with an amine using EDC and HOBt.[3]

Materials:

  • 2-(3,4-Dimethoxyphenyl)propanoic acid

  • The desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

    • Dissolve the mixture in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling Reaction:

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • If the amine is used as its hydrochloride salt, add a base like DIPEA (2.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and base, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is removed in the aqueous layers.[15]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Advantages Disadvantages
Mild reaction conditions (room temperature, neutral pH)Higher cost of reagents compared to SOCl₂
Suitable for sensitive and complex substratesPotential for side reactions if not optimized
Low risk of racemization with additives like HOBtUrea byproduct can sometimes be difficult to remove
High yields are often achievableHOBt has explosive properties and requires careful handling

Summary of Methodologies

ParameterMethod 1: Acyl ChlorideMethod 2: EDC/HOBt Coupling
Activating Agent Thionyl chloride (SOCl₂)EDC·HCl
Additive Not typically requiredHOBt (to suppress side reactions and racemization)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Key Intermediate Acyl chlorideO-acylisourea / HOBt active ester
Byproducts SO₂, HClWater-soluble urea, regenerated HOBt
Ideal Substrates Simple, robust amines and acidsComplex, sensitive, or chiral substrates
Cost LowerHigher

Troubleshooting

  • Low Yield (Acyl Chloride Method): Ensure anhydrous conditions, as thionyl chloride and the acyl chloride intermediate are moisture-sensitive. Confirm complete conversion to the acyl chloride before adding the amine.

  • Low Yield (EDC/HOBt Method): Check the quality of the EDC·HCl, as it can degrade upon storage. Ensure the use of anhydrous solvents. For sterically hindered or electron-deficient amines, longer reaction times or heating may be necessary.[17][18]

  • N-acylurea Formation (EDC/HOBt Method): This indicates the rearrangement of the O-acylisourea intermediate. Ensure HOBt is used and consider adding the amine soon after the EDC.

  • Difficulty Removing Urea Byproduct: If using a water-insoluble carbodiimide like DCC, the dicyclohexylurea byproduct precipitates and can be filtered off. For EDC, repeated aqueous washes are typically sufficient.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Subbagh, A. F., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(10), 8431-8446. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances, 6(41), 34468-34475. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Sustainable Chemistry & Engineering, 3(10), 2462-2466. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11454. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(17), 8593-8602. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2561-2564. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. Retrieved from [Link]

  • ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[5]uril. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

Sources

Application Note: High-Yield Reduction of 2-(3,4-Dimethoxyphenyl)propanoic Acid to Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide details the reduction of 2-(3,4-dimethoxyphenyl)propanoic acid (DMPPA) to its corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol .[1] This transformation is a critical step in the synthesis of phenylalkylamine calcium channel blockers, most notably Verapamil .

The Synthetic Challenge

While reducing a carboxylic acid to a primary alcohol is a fundamental transformation, this specific substrate presents unique process constraints:

  • Electronic Activation: The electron-rich dimethoxy ring system makes the aromatic ring susceptible to electrophilic attack or over-reduction under harsh conditions.

  • Stereocenter Integrity: The

    
    -carbon is chiral.[1] While hydride delivery occurs at the carbonyl, strongly basic conditions (like those found in unbuffered LiAlH
    
    
    
    reductions) can induce enolization and subsequent racemization.
  • Safety & Scalability: Traditional Lithium Aluminum Hydride (LiAlH

    
    ) protocols are pyrophoric and difficult to quench on a kilogram scale.
    
Recommended Strategy

We present two validated protocols. Protocol A (Borane-THF) is designated as the "Gold Standard" for chemoselectivity and ease of workup. Protocol B (NaBH


/I

)
is the "Process-Safe" alternative, generating diborane in situ to avoid handling toxic gases or pyrophoric solids.

Comparative Analysis of Reduction Methods

FeatureMethod A: Borane-THF Method B: NaBH

/ I

Method C: LiAlH

(Legacy)
Active Species BH

[2]·THF complex
B

H

(generated in situ)
AlH

Chemoselectivity Excellent (tolerates nitro, nitrile, ester)Good (similar to Borane)Poor (reduces esters, amides, nitriles)
Racemization Risk Low (Acidic/Neutral mechanism)LowModerate (Strongly Basic)
Safety Profile Moderate (Flammable solvent, toxic gas)High (Controlled generation)Low (Pyrophoric solid)
Cost Efficiency Low (Reagent is expensive)High (Commodity reagents)Moderate
Workup Methanol quench + RefluxAqueous quenchFieser workup (Slurry formation)

Detailed Experimental Protocols

Protocol A: Borane-THF Reduction (The Gold Standard)

Best for: High-value intermediates, strict stereochemical retention requirements, and gram-to-multigram scale.

Reagents
  • Substrate: 2-(3,4-Dimethoxyphenyl)propanoic acid (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution in THF) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH)[3]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with the carboxylic acid substrate (e.g., 10 g, 47.6 mmol) and anhydrous THF (50 mL, 5 vol). Cool the solution to 0°C using an ice bath.

  • Addition (Critical): Transfer the Borane-THF solution (57 mL, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 30–45 minutes.

    • Observation: Hydrogen gas (

      
      ) will evolve immediately upon contact. Ensure the system is vented through a bubbler.
      
    • Insight: The first equivalent of hydride acts as a base to deprotonate the carboxylic acid, forming a triacyloxyborane intermediate. The subsequent hydrides effect the reduction.[4][5]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (SiO

      
      , 1:1 EtOAc/Hexane). The carboxylic acid spot (baseline or streaking) should disappear.
      
  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add Methanol (20 mL). Caution: Vigorous effervescence.

    • Essential Step: Reflux the mixture for 1 hour. This breaks down the stable borate-alcohol complexes formed during reduction.

    • Concentrate the solvent under reduced pressure.[1][3][6] Partition the residue between Ethyl Acetate and 1M HCl (to remove boric acid residues). Wash organic layer with Brine, dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , and concentrate.[1][3]
Protocol B: NaBH / Iodine System (In-Situ Borane)

Best for: Large-scale operations, cost-sensitive projects, and labs lacking anhydrous Borane storage.

Reagents
  • Substrate: 2-(3,4-Dimethoxyphenyl)propanoic acid (1.0 equiv)

  • Reagent A: Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • Reagent B: Iodine (I

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Suspension: In a dry flask under N

    
    , suspend NaBH
    
    
    
    (4.5 g, 119 mmol) in THF (100 mL). Add the carboxylic acid substrate (10 g, 47.6 mmol).
    • Note: Gas evolution (

      
      ) occurs as the acid is deprotonated by the borohydride. Stir until evolution ceases (~15 min).
      
  • Iodine Addition: Dissolve Iodine (12.1 g, 47.6 mmol) in THF (30 mL). Add this solution dropwise to the reaction flask at 0°C over 1 hour.

    • Mechanism:[3][7][8][9][10]

      
      . The liberated diborane immediately reduces the carboxylate.
      
    • Visual Cue: The dark color of iodine should fade rapidly as it reacts.

  • Reaction: Warm to RT and reflux for 2–4 hours.

  • Workup:

    • Cool to RT. Carefully add 3M HCl dropwise to quench excess hydride.

    • Extract with Toluene or Ethyl Acetate.[3]

    • Wash with 10% Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) to remove any unreacted iodine (indicated by yellow/brown color).
    • Dry and concentrate.[1][3][6]

Mechanistic Visualization

The following diagram illustrates the Borane reduction pathway, highlighting the critical "Triacyloxyborane" intermediate that dictates the chemoselectivity of this method.

BoraneReduction Start Carboxylic Acid (R-COOH) Step1 Triacyloxyborane Intermediate Start->Step1 H2 Evolution (Coordination) Step2 Borate Ester (R-CH2-O-B) Step1->Step2 Intramolecular Hydride Transfer Step3 Primary Alcohol (R-CH2-OH) Step2->Step3 Hydrolysis Reagent1 BH3·THF (Hydride Donor) Reagent1->Step1 Reagent2 MeOH / H2O (Hydrolysis) Reagent2->Step2

Caption: Fig 1. Mechanistic pathway of Borane-mediated carboxylic acid reduction. Note the initial complexation prevents racemization.

Decision Workflow for Process Scale-Up

DecisionTree Start Start: Reduction of 2-(3,4-Dimethoxyphenyl)propanoic acid ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 10 Grams (Research) ScaleCheck->SmallScale LargeScale > 100 Grams (Pilot/Production) ScaleCheck->LargeScale MethodA Method A: Borane-THF (High Cost, High Purity) SmallScale->MethodA Preferred BudgetCheck Budget/Safety Constraints? LargeScale->BudgetCheck BudgetCheck->MethodA No Constraints MethodB Method B: NaBH4 + I2 (Low Cost, High Safety) BudgetCheck->MethodB Cost/Safety Priority

Caption: Fig 2. Decision matrix for selecting the optimal reduction protocol based on operational constraints.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC: C18 Column, Acetonitrile/Water gradient.

    • Target: Purity > 98.0%.

    • Impurity: Unreacted acid (Rt shift ~1-2 min earlier than alcohol in reverse phase).

  • 1H-NMR (CDCl

    
    ): 
    
    • Reactant: -COOH proton (broad singlet > 10 ppm).

    • Product: Disappearance of >10 ppm signal. Appearance of -CH

      
      OH multiplet at 
      
      
      
      3.5–3.7 ppm.
    • Chirality: If starting with enantiopure acid, check ee% using Chiral HPLC (e.g., Chiralcel OD-H).

Common Issues
SymptomProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of borate ester.Increase reflux time with Methanol during workup.
Sticky Solid Boron salts remaining.Wash organic layer thoroughly with MeOH, then multiple times with Brine.
Yellow Product Iodine contamination (Method B).Wash with saturated Sodium Thiosulfate (Na

S

O

).
Racemization Reaction temperature too high during addition.Ensure addition is strictly at 0°C; avoid strong bases.

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[11] The Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry.

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[7][12] The Journal of Organic Chemistry.

  • BenchChem. (2025).[1][6] "Catalytic Reactions of 2-(3,4-Dimethoxyphenyl)propanal: Application Notes and Protocols." (Provides context on the aldehyde/alcohol interconversion for Verapamil intermediates).

  • Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses, Coll. Vol. 9, p. 100.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: #SYN-DMPA-002 Topic: Yield Optimization & Troubleshooting

Executive Summary

You are encountering yield bottlenecks in the synthesis of 2-(3,4-dimethoxyphenyl)propanoic acid (also known as


-methylhomoveratric acid). This compound is a critical scaffold in the synthesis of isoquinoline alkaloids and phenylisopropylamine derivatives.

The two primary industrial routes for this scaffold are:

  • The Perkin-Walker Route: Condensation of veratraldehyde with propionic anhydride followed by hydrogenation. (Most common, scalable).

  • The Oxidative Rearrangement (1,2-Aryl Shift): Conversion of 1-(3,4-dimethoxyphenyl)propan-1-one using iodine/orthoformates. (Modern, higher atom economy).

This guide addresses critical failure points in both pathways, focusing on causality and self-validating protocols.

Module 1: The Perkin-Walker Route (Classic)

Workflow: Veratraldehyde + Propionic Anhydride




-Methyl-3,4-dimethoxycinnamic Acid

Product.
Troubleshooting Guide

Q1: My yield in the condensation step is stuck at ~50%, and the reaction mixture turns into a black tar. What is happening?

Diagnosis: This is a classic symptom of thermal polymerization and base-catalyzed resinification of the aldehyde. The Fix:

  • Anhydride Quality: The Perkin reaction is an equilibrium driven by the removal of acetic acid (or propionic acid). If your propionic anhydride contains hydrolyzed propionic acid >5%, the reaction rate drops, requiring longer heating times that favor tar formation. Action: Distill your propionic anhydride immediately before use.

  • Base Stoichiometry: Do not use a large excess of sodium propionate. A ratio of 1.0 : 3.0 : 0.6 (Aldehyde : Anhydride : Alkali Salt) is optimal. Excess base promotes Cannizzaro-type side reactions and polymerization.

  • Temperature Control: The reaction requires

    
    140-160°C. However, localized overheating causes charring. Use an oil bath with magnetic stirring, never a heating mantle directly on the flask.
    

Q2: The intermediate


-methylcinnamic acid is difficult to crystallize. How do I purify it before hydrogenation? 

Diagnosis: The Perkin reaction produces a mixture of


- and 

-isomers. While both hydrogenate to the same product, the mixed melting point prevents crystallization, trapping impurities (uncoupled aldehyde) in the oil. Protocol:
  • Steam Distillation: Before acidification, steam distill the basic reaction mixture. This removes unreacted veratraldehyde (which poisons the hydrogenation catalyst later) and non-acidic byproducts.

  • Precipitation: Acidify the hot solution with HCl. The

    
    -isomer usually precipitates first. Do not worry about yield loss here; the "oily" filtrate containing the 
    
    
    
    -isomer can often be extracted and hydrogenated directly, provided the aldehyde was removed.
Visual Workflow: Perkin Route Optimization

PerkinRoute Start Veratraldehyde + Propionic Anhydride Reaction Perkin Condensation (150°C, Na Propionate) Start->Reaction Anhydrous Conditions Workup Base Hydrolysis + Steam Distillation Reaction->Workup Remove Tars Workup->Reaction Recover Aldehyde Intermediate Alpha-Methyl Cinnamic Acid Workup->Intermediate HCl ppt Product 2-(3,4-Dimethoxyphenyl) propanoic Acid Intermediate->Product H2 / Pd-C

Caption: Optimization logic for the Perkin-Walker synthesis route, emphasizing the steam distillation purification step.

Module 2: Catalytic Hydrogenation (Reduction)

Context: Converting 3-(3,4-dimethoxyphenyl)-2-methylacrylic acid to the target propanoic acid.

Q3: I am observing significant demethylation (loss of methoxy groups) or ring saturation during hydrogenation. How do I stop this?

Diagnosis:

  • Demethylation: Occurs if the reaction medium is too acidic or the temperature is too high.

  • Ring Saturation: Occurs if using highly active catalysts (PtO

    
    , Rh) or high pressure (>50 psi) for too long.
    

Optimization Table: Catalyst & Solvent Selection

ParameterStandard ConditionOptimization for YieldWhy?
Catalyst 10% Pd/C5% Pd/C (Unreduced) Lower loading prevents rapid exotherms that favor ring saturation.
Solvent EthanolEthyl Acetate or Methanol Ethanol can sometimes esterify the product under acidic conditions. Ethyl Acetate is inert.
Pressure 50 psi15-20 psi (Balloon) The alkene is electron-rich and reduces easily. High pressure is unnecessary and risky.
Additives NoneTrace Quinoline If ring saturation persists, trace quinoline poisons the catalyst slightly, stopping reduction after the alkene is saturated.

Module 3: Oxidative Rearrangement (The Modern Route)

Workflow: 1-(3,4-dimethoxyphenyl)propan-1-one


 Methyl 2-(3,4-dimethoxyphenyl)propanoate 

Product.

Q4: I am trying the rearrangement using Iodine and Trimethyl Orthoformate (TMOF), but the conversion is low.

Diagnosis: This reaction relies on the formation of an iodonium intermediate followed by a 1,2-aryl shift. Moisture is the enemy here—it hydrolyzes the TMOF before it can activate the ketone. The Fix:

  • Solvent System: Ensure TMOF is used as the solvent or co-solvent in large excess.

  • Catalyst: The reaction is often catalyzed by strong acids. Adding sulfuric acid (H

    
    SO
    
    
    
    )
    or p-TsOH (10 mol%) significantly accelerates the enolization required for the iodine attack.
  • Temperature: This reaction typically requires reflux. If you are running it at RT, yield will be negligible.

Visual Mechanism: 1,2-Aryl Migration Failure Points

Rearrangement Ketone 3,4-Dimethoxypropiophenone Enol Enol Ether Intermediate Ketone->Enol TMOF / H+ Iodonium Iodonium Complex Enol->Iodonium I2 Iodonium->Ketone Reversible if wet Shift 1,2-Aryl Migration Iodonium->Shift Critical Step Ester Methyl Ester Product Shift->Ester -MeI

Caption: Critical pathway for the oxidative rearrangement. Moisture causes reversion at the Iodonium stage.

Summary of Yield Improvements

IssuePerkin Route FixRearrangement Route Fix
Starting Material Distill Propionic Anhydride.Dry TMOF; use acid catalyst.
Impurity Control Steam distill intermediate to remove aldehyde.Maintain anhydrous conditions.
Selectivity Low H

pressure (20 psi) to save aromatic ring.
Control temp to prevent alpha-hydroxylation.
Purification Crystallize from dilute acetic acid.Column chromatography (ester is oil).

References

  • Perkin Reaction Conditions: Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, Vol. 1, Wiley, 1942.

  • Oxidative Rearrangement (Iodine/TMOF): Prakash, O., et al. "Hypervalent Iodine Oxidations: Synthesis of 2-Arylpropanoic Acids." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Hydrogenation Protocols: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Synthesis of Homoveratric Acid Derivatives: Organic Syntheses, Coll. Vol. 2, p. 333 (1943). (Foundational procedure for veratraldehyde condensations).

Technical Support Center: Optimizing Solvent Selection for 2-(3,4-Dimethoxyphenyl)propanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Principles

2-(3,4-Dimethoxyphenyl)propanoic acid is a critical intermediate in pharmaceutical synthesis. Structurally, it features a lipophilic aromatic ring, two hydrogen-bond accepting methoxy groups, and an ionizable carboxylic acid moiety (pKa ≈ 4.5). The extraction of this compound from aqueous mixtures relies heavily on pH-dependent Liquid-Liquid Extraction (LLE) . By manipulating the pH of the aqueous phase, we control the protonation state of the carboxyl group, thereby driving the partition coefficient (LogP) in favor of the organic solvent[1].

FAQs: Solvent Selection & Regulatory Compliance

Q: Which solvents are recommended for extracting this intermediate under current pharmaceutical guidelines? A: Under the ICH Q3C (R8) guidelines, solvents are categorized by their risk to human health and the environment[2]. Historically, Class 2 solvents like Dichloromethane (DCM) or Toluene were utilized due to their high extraction efficiency. However, to comply with modern safety standards, Class 3 solvents (low toxic potential) are strongly preferred and should be used wherever practical[3]. For 2-(3,4-Dimethoxyphenyl)propanoic acid, Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MTHF) are the optimal Class 3 choices because their moderate polarity perfectly matches the hydrogen-bonding requirements of the methoxy groups while maintaining a high capacity for the protonated carboxylic acid.

Q: Why should I consider 2-MTHF over Ethyl Acetate (EtOAc)? A: While both are Class 3 solvents, 2-MTHF offers distinct mechanistic advantages. EtOAc is susceptible to hydrolysis under highly acidic or basic conditions, which can produce acetic acid and ethanol, altering the phase equilibrium and introducing impurities. 2-MTHF is highly stable across a broad pH range and exhibits excellent phase separation due to its lower water miscibility, significantly reducing the loss of the target compound into the aqueous layer[4].

Q: How exactly does pH dictate the extraction efficiency? A: The causality lies in the pKa of the carboxylic acid group (approx. 4.5). At a pH > 7, the compound exists as a negatively charged carboxylate salt, which is highly water-soluble (low LogP). To extract it into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below the pKa (i.e., pH < 2.5). This ensures >99% of the molecules are in their neutral, protonated state, maximizing lipophilicity and driving the compound into the organic phase[1].

Troubleshooting Guide: Liquid-Liquid Extraction Issues

Issue: Persistent emulsions during phase separation.

  • Root Cause: The methoxy groups on the aromatic ring can interact with aqueous ions, acting as weak surfactants. Additionally, if the pH is too close to the pKa (e.g., pH 4.0), a mixture of protonated and deprotonated species exists, which lowers interfacial tension and stabilizes emulsions.

  • Solution:

    • Verify the aqueous pH is strictly < 2.5.

    • Add sodium chloride (brine) to the aqueous phase. The "salting-out" effect increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and the target compound in water, which forces a sharper phase split[5].

    • Filter the biphasic mixture through a pad of Celite to remove fine insoluble particulates that stabilize the emulsion.

Issue: Low extraction yield in the organic phase.

  • Root Cause: Incomplete protonation (pH too high) or insufficient solvent volume/partitioning time.

  • Solution: Perform a self-validating check by testing the pH of the aqueous layer after the first extraction. If the pH has drifted upward, re-acidify and extract again. Use multiple smaller solvent volumes (e.g., 3 x 50 mL) rather than one large volume (1 x 150 mL) to maximize the partition coefficient efficiency.

Experimental Protocol: Self-Validating LLE Workflow

This protocol outlines the optimized extraction of 2-(3,4-Dimethoxyphenyl)propanoic acid using 2-MTHF, integrating self-validation steps to guarantee scientific integrity.

Step 1: Acidification

  • Action: Cool the aqueous mixture containing the target compound to 5–10 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0.

  • Self-Validation: Dip a calibrated pH probe or high-resolution pH paper into the solution. A pH > 2.5 will result in measurable yield loss.

Step 2: Extraction

  • Action: Transfer the acidified mixture to a separatory funnel. Add 2-MTHF (equal to 1/3 of the aqueous volume). Stopper and invert gently, venting frequently to release pressure.

  • Self-Validation: Allow the layers to settle. You should observe a sharp boundary. 2-MTHF (density 0.86 g/mL) will form the top organic layer.

Step 3: Phase Separation & Verification

  • Action: Drain the bottom aqueous layer into a clean flask. Collect the top organic layer. Repeat the extraction of the aqueous layer twice more with fresh 2-MTHF.

  • Self-Validation: Spot the final aqueous layer on a TLC plate and stain with KMnO₄. The absence of a UV-active or stainable spot confirms complete mass transfer to the organic phase.

Step 4: Washing and Drying

  • Action: Combine the organic extracts and wash with 1/2 volume of saturated aqueous NaCl (brine). Separate and dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Self-Validation: The Na₂SO₄ should be free-flowing ("snowstorm" effect) when swirled. If it clumps heavily, water is still present; add more drying agent.

Step 5: Concentration

  • Action: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotary Evaporator) at 40 °C.

  • Self-Validation: Dry the resulting solid/oil under high vacuum until a constant mass is achieved, confirming complete removal of the Class 3 solvent.

Data Presentation & Visualization

Quantitative Solvent Selection Matrix
SolventICH Q3C ClassBoiling Point (°C)Water Solubility (g/100mL)LLE SuitabilityMechanistic Notes
2-MTHF Class 380.2~14.0High Excellent phase separation; resists hydrolysis; bio-based.
Ethyl Acetate Class 377.18.3High Good partition coefficient; susceptible to extreme pH hydrolysis.
DCM Class 239.61.3Moderate Forms bottom layer; highly restricted due to toxicity.
Toluene Class 2110.60.05Low Poor solvation of polar methoxy groups; harder to evaporate.
Process Workflows

LLE_Workflow Start Aqueous Mixture 2-(3,4-Dimethoxyphenyl)propanoic acid Acidify Adjust pH < 2.5 (Protonate Carboxyl) Start->Acidify Extract Add Class 3 Solvent (e.g., EtOAc or 2-MTHF) Acidify->Extract PhaseSplit Phase Separation Extract->PhaseSplit OrgPhase Organic Phase (Target Compound) PhaseSplit->OrgPhase Top Layer AqPhase Aqueous Phase (Impurities) PhaseSplit->AqPhase Bottom Layer Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Evaporate Solvent Evaporation (High Yield/Purity) Wash->Evaporate

Fig 1: pH-driven LLE workflow for 2-(3,4-dimethoxyphenyl)propanoic acid.

ICH_Logic Eval Evaluate Solvent for Extraction Class1 Class 1 (e.g., Benzene) Unacceptable Toxicity Eval->Class1 Class2 Class 2 (e.g., DCM) Limit Exposure Eval->Class2 Class3 Class 3 (e.g., EtOAc) Low Toxic Potential Eval->Class3 Reject Reject Solvent Class1->Reject Justify Use if Justified Control Residuals Class2->Justify Accept Preferred Solvent Optimize Process Class3->Accept

Fig 2: ICH Q3C solvent selection logic for pharmaceutical intermediates.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Official Website, April 2021.[Link]

  • Tshepelevitsh, S., et al. "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components." ACS Omega, vol. 2, no. 11, Nov. 2017, pp. 7772–7776.[Link]

Sources

Technical Support: Optimization of 2-(3,4-Dimethoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-402 | Last Updated: 2026-03-01 Category: Organic Synthesis / Process Chemistry Target Molecule: 2-(3,4-Dimethoxyphenyl)propanoic acid (3,4-Dimethoxyhydratropic acid)[1]

Executive Summary

This guide addresses critical failure modes in the synthesis of 2-(3,4-dimethoxyphenyl)propanoic acid via Friedel-Crafts Alkylation . While this route appears direct, it is notorious for three specific byproduct classes that degrade yield and complicate purification:

  • O-Demethylated Phenols: Caused by harsh Lewis acids (e.g.,

    
    ).[1]
    
  • Styrenyl Oligomers: Caused by acid-catalyzed elimination and subsequent polymerization.[1]

  • Regioisomers/Bis-alkylated species: Caused by poor stoichiometry control.[1]

This document provides troubleshooting protocols to minimize these byproducts, focusing on catalyst selection (


 vs. 

) and temperature modulation.

Reaction Pathway & Failure Modes

The following diagram illustrates the competitive pathways. The "Green Path" is the desired synthesis; "Red Paths" represent the formation of critical impurities.

ReactionPathway Veratrole Veratrole (1,2-Dimethoxybenzene) Target Target Ester (Methyl 2-(3,4-dimethoxyphenyl)propionate) Veratrole->Target Path A: Controlled Alkylation (Mild LA, <10°C) Phenol Byproduct A: Phenolic Impurity (Demethylation) Veratrole->Phenol Path B: O-Demethylation (AlCl3, >25°C) Reagent Methyl 2-chloropropionate + Lewis Acid Styrene Intermediate: Styrene Derivative Target->Styrene Elimination (High Temp/Acid) Oligomer Byproduct B: Oligomers/Gums Styrene->Oligomer Polymerization

Figure 1: Mechanistic divergence in Friedel-Crafts alkylation of veratrole.[1] Path A is desired; Path B occurs when Lewis Acid acidity is too high.

Troubleshooting Guide: Byproduct Minimization

Issue 1: High Levels of Phenolic Impurities (O-Demethylation)

Symptom:

  • NMR shows loss of a methoxy singlet (~3.8 ppm) and appearance of a broad phenolic -OH singlet.[1]

  • Product is highly colored (dark red/brown) and difficult to crystallize.[1]

Root Cause: Aluminum Chloride (


) is a strong oxophilic Lewis acid.[1] It coordinates with the methoxy oxygen, facilitating nucleophilic attack by chloride ions (or the solvent) to cleave the methyl group, forming phenols (e.g., isovanillin derivatives) [1].

Corrective Protocol:

  • Switch Catalyst: Replace

    
     with Iron(III) Chloride (
    
    
    
    )
    or Tin(IV) Chloride (
    
    
    )
    .[1] These are milder Lewis acids that catalyze alkylation without sufficient strength to cleave aryl-methyl ethers efficiently.[1]
  • Temperature Control: If you must use

    
    , maintain reaction temperature strictly below 5°C . Demethylation activation energy is significantly higher than alkylation.[1]
    
  • Quenching: Quench the reaction immediately upon consumption of starting material. Prolonged exposure to Lewis acids promotes ether cleavage.[1]

Issue 2: Formation of "Gums" and Non-Polar Spots (Oligomerization)

Symptom:

  • TLC shows a streak or baseline material.[1]

  • Yield is low, and the crude mass is sticky.

Root Cause: The product (an aryl propionate) can undergo


-elimination under acidic conditions to form a styrene derivative.[1] This styrene rapidly polymerizes (cationic polymerization) in the presence of the Lewis acid.

Corrective Protocol:

  • Solvent Selection: Switch from Nitrobenzene or neat conditions to Dichloromethane (DCM) or 1,2-Dichloroethane .[1] Solvation stabilizes the intermediate complex.

  • Radical Scavengers: Add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) to the workup to prevent radical polymerization, though cationic polymerization is the primary driver.

  • Acid Removal: Do not distill the crude product without first neutralizing all acid traces. Wash with saturated

    
     until pH 7-8.[1]
    
Issue 3: Regioisomer Contamination

Symptom:

  • NMR shows splitting patterns inconsistent with 1,2,4-substitution (e.g., unexpected coupling constants).

Root Cause: Veratrole activates positions 4 and 5 equally.[1] However, "over-alkylation" (bis-alkylation) or alkylation at the sterically crowded position 3 (ortho to methoxy) can occur if mixing is poor or local concentration of reagent is high.

Corrective Protocol:

  • Inverse Addition: Add the Lewis Acid to the Veratrole solution slowly. Never add Veratrole to a pre-mixed pot of Lewis Acid + Alkyl Halide, as the high initial ratio of electrophile to substrate favors poly-alkylation.

  • Stoichiometry: Use a slight excess of Veratrole (1.1 equiv) relative to the alkylating agent to statistically favor mono-substitution.[1]

Optimized Experimental Workflow

This protocol is designed to balance reactivity with chemoselectivity, specifically avoiding the demethylation trap.

StepParameterSpecificationRationale
1. Setup SolventDichloromethane (DCM)Moderate polarity; prevents high-temp exotherms.[1]
Catalyst

(anhydrous)
Prevents O-demethylation side reaction [2].[1]
2. Reagent Prep Stoichiometry1.0 eq. Veratrole : 1.05 eq.[1] Methyl 2-chloropropionateSlight excess of electrophile ensures conversion without poly-alkylation.
3.[1] Addition Temperature0°C to 5°C Kinetic control favors alkylation over cleavage.[1]
RateDropwise over 60 minsPrevents local "hotspots" that cause polymerization.
4.[1] Workup QuenchIce Water + HClHydrolyzes the Fe-complex.[1]
Wash5% NaOH (Cold)CRITICAL: Removes any phenolic byproducts (which dissolve in base) from the neutral ester.
5. Hydrolysis ReagentLiOH / THF / WaterMild saponification of the ester to the final acid.

Decision Logic for Troubleshooting

Use this logic flow to diagnose your specific impurity profile.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC PhenolCheck Is there a broad OH peak or missing OMe? Start->PhenolCheck PolymerCheck Is there baseline streaking or gum formation? PhenolCheck->PolymerCheck No ActionDemethyl ACTION: Switch catalyst to FeCl3. Lower reaction Temp <5°C. PhenolCheck->ActionDemethyl Yes RegioCheck Are there extra aromatic signals? PolymerCheck->RegioCheck No ActionPolymer ACTION: Dilute reaction (0.2M). Quench faster. PolymerCheck->ActionPolymer Yes ActionRegio ACTION: Use Inverse Addition. Increase stirring rate. RegioCheck->ActionRegio Yes Success Process Optimized RegioCheck->Success No

Figure 2: Diagnostic decision tree for impurity identification and remediation.

FAQ: Common User Queries

Q: Can I use Aluminum Chloride (


) if I don't have 

?
A: Yes, but you must modify the protocol. Use Nitrobenzene as a cosolvent (it complexes with

to moderate its acidity) and strictly keep the temperature below 0°C. Expect 5-10% yield loss due to demethylation [1].[1]

Q: Why is my final product an oil that won't crystallize? A: This usually indicates the presence of the regioisomer (2,3-dimethoxy isomer) or residual solvent.

  • Fix: Perform an acid-base extraction.[1] Dissolve the oil in 1M NaOH (product goes into water as the carboxylate). Wash the aqueous layer with Ether (removes non-acidic impurities/regioisomers). Acidify the aqueous layer to pH 2 to precipitate the pure acid.

Q: I see a peak at 1.5 ppm (doublet) and 3.7 ppm (quartet) but the aromatic region is messy. A: The aliphatic peaks confirm the propanoic acid chain is intact. A messy aromatic region suggests poly-alkylation .[1] You likely added the Veratrole too slowly to the catalyst mixture, or used too little solvent. Increase dilution to 0.1M.

References

  • Negi, A. S., et al. "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System."[1][2] Synthetic Communications, vol. 35, no. 1, 2005, pp. 15-21.[1] [1]

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.[1] (Standard reference for Lewis Acid reactivity series).

  • CN102199085A. "Preparation method of 2-(4-alkylphenyl) propanoic acid."[1] Google Patents.[1]

Sources

Stability of 2-(3,4-Dimethoxyphenyl)propanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting of 2-(3,4-Dimethoxyphenyl)propanoic Acid Under Acidic Conditions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of arylpropanoic acid derivatives during complex synthetic workflows or formulation stress testing.

2-(3,4-Dimethoxyphenyl)propanoic acid features two distinct reactive moieties: a terminal carboxylic acid and an electron-rich aromatic ring bearing two methoxy ethers. While generally stable under ambient and mildly acidic conditions ()[1], exposing this compound to specific acidic environments can lead to unintended structural modifications. This guide provides a mechanistic breakdown, troubleshooting Q&As, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview & Reaction Pathways

Understanding the causality behind degradation is critical for experimental design.

  • Fischer Esterification: The carboxylic acid moiety of arylpropanoic acids is highly susceptible to esterification ()[2]. In the presence of alcoholic solvents (e.g., methanol, ethanol) and a catalytic acid, the carboxylic acid undergoes protonation. This renders the carbonyl carbon highly electrophilic, prompting a nucleophilic attack by the alcohol to yield an ester.

  • Ether Cleavage (Demethylation): Strong hydrohalic acids (like HBr or HI) or Lewis acids (like BBr₃) are classic reagents for methoxy ether cleavage ()[3]. The acid protonates the methoxy oxygen, creating a good leaving group. The conjugate base (e.g., Br⁻, I⁻) then acts as a nucleophile, attacking the sterically unhindered methyl group via an Sₙ2 mechanism, liberating methyl bromide and yielding a phenolic hydroxyl group.

ReactionPathways A 2-(3,4-Dimethoxyphenyl) propanoic acid B Mild Acid (pH 2-6) Non-nucleophilic solvent A->B C Strong Acid (HBr/HI/BBr3) + Heat A->C D Acid Catalyst + Alcoholic Solvent A->D E Stable / Intact Compound B->E No reaction F Demethylation (Dihydroxyphenyl derivative) C->F SN2 ether cleavage G Fischer Esterification (Alkyl ester derivative) D->G Nucleophilic attack

Divergent reaction pathways of the compound under acidic conditions.

Troubleshooting Guide (Q&A)

Q1: I am observing a mass shift of +14 Da (or +28 Da) during my acidic workup. What is happening? Analysis: A mass increase of +14 Da (addition of a methyl group) or +28 Da (ethyl group) strongly indicates unintended Fischer esterification. This typically occurs if you are using an acidic mobile phase or quenching a reaction with acid in the presence of methanol or ethanol. Solution: Switch your extraction or quenching solvent to a non-nucleophilic, aprotic solvent such as ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

Q2: After refluxing my compound in an acidic bath, LC-MS shows a mass loss of -14 Da and -28 Da. Why did it degrade? Analysis: You are observing sequential demethylation (ether cleavage). A loss of 14 Da corresponds to the loss of one methyl group (converting one methoxy to a hydroxyl), and 28 Da indicates complete demethylation to 2-(3,4-dihydroxyphenyl)propanoic acid. Solution: If your protocol requires strong acidic conditions but you need to preserve the methoxy groups, consider using non-nucleophilic acids like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) at lower temperatures. They lack the strong nucleophile (like Br⁻) required for the Sₙ2 cleavage of the methyl group.

Q3: My recovery drops significantly after an acid-base extraction, even though LC-MS shows no degradation products. Where is my compound? Analysis: 2-(3,4-Dimethoxyphenyl)propanoic acid has a pKa typically around 4.0-4.5. If your aqueous phase is not acidified sufficiently (e.g., pH > 3), a significant portion of the compound remains ionized as a water-soluble carboxylate salt, preventing efficient partitioning into the organic phase. Solution: Ensure the aqueous layer is acidified to pH 1-2 using 1M HCl before extracting with an organic solvent. Verify the pH with indicator paper prior to phase separation.

Quantitative Data: Stability Metrics

To aid in your experimental design, refer to the following stability matrix for 2-(3,4-Dimethoxyphenyl)propanoic acid under various acidic stress conditions.

Acidic ConditionSolvent SystemTemp (°C)TimePrimary OutcomeRecovery of Intact API (%)
0.1% TFAAcetonitrile / Water2548 hStable> 99%
1M HClEthyl Acetate / Water2524 hStable> 98%
1M HClMethanol654 hEsterification< 10% (Major: Methyl ester)
48% HBrAqueous10012 hDemethylation< 5% (Major: Dihydroxy)
1M BBr₃Dichloromethane-78 to 254 hDemethylation< 1% (Major: Dihydroxy)

Self-Validating Experimental Protocols

To ensure trust and reproducibility, every protocol must be a self-validating system. This means incorporating built-in checkpoints to confirm the reaction state before proceeding.

Protocol A: Controlled Demethylation (Ether Cleavage) using BBr₃ Purpose: Deliberate conversion of 2-(3,4-dimethoxyphenyl)propanoic acid to 2-(3,4-dihydroxyphenyl)propanoic acid.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1.0 equivalent of 2-(3,4-dimethoxyphenyl)propanoic acid in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Validation Check: Ensure internal temperature is stable at -78 °C before proceeding to prevent violent exothermic reactions.

  • Reagent Addition: Dropwise, add 3.0 equivalents of Boron tribromide (BBr₃) (1.0 M in DCM).

  • Reaction: Allow the mixture to slowly warm to room temperature over 4 hours. Validation Check: Sample 10 µL, quench in water/MeOH, and analyze via LC-MS. The starting material peak must be completely absent, replaced by the dihydroxy product (-28 Da).

  • Quenching: Carefully cool to 0 °C and quench dropwise with ice water to hydrolyze the boron complexes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Safe Acidic Workup (Avoiding Esterification) Purpose: Extracting the intact compound from an aqueous mixture without inducing degradation.

  • Acidification: To the aqueous reaction mixture, add 1M HCl dropwise while stirring until the pH reaches 1.5 - 2.0. Validation Check: Spot on pH paper to confirm complete protonation of the carboxylic acid.

  • Solvent Selection: Add an equal volume of ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). Do not use alcoholic solvents.

  • Partitioning: Transfer to a separatory funnel, shake vigorously, and vent. Allow the layers to separate completely.

  • Recovery: Collect the organic (top) layer. Re-extract the aqueous layer twice more with fresh organic solvent.

  • Washing & Drying: Wash the combined organic layers with a saturated NaCl solution (brine) to remove residual water and acid. Dry over MgSO₄, filter, and evaporate to yield the stable, intact acid.

TroubleshootingLogic Start Degradation Observed under Acidic Conditions? CheckSolvent Is the solvent alcoholic (MeOH/EtOH)? Start->CheckSolvent Esterification Issue: Fischer Esterification Action: Switch to aprotic solvent CheckSolvent->Esterification Yes CheckAcid Is a strong hydrohalic acid (HBr/HI) or Lewis acid used? CheckSolvent->CheckAcid No Demethylation Issue: Ether Cleavage Action: Use non-nucleophilic acid CheckAcid->Demethylation Yes CheckTemp Are you applying heat (>60°C)? CheckAcid->CheckTemp No Thermal Issue: Thermal Degradation Action: Lower temperature CheckTemp->Thermal Yes Unknown Submit sample for NMR/LC-MS analysis CheckTemp->Unknown No

Diagnostic logic tree for troubleshooting acidic degradation.

Frequently Asked Questions (FAQs)

Q: Can I store 2-(3,4-Dimethoxyphenyl)propanoic acid in acidic buffer solutions long-term? A: Yes, provided the buffer is mildly acidic (pH 3-6) and stored at 2-8 °C. Under these conditions, the compound is chemically stable. However, due to its low solubility in acidic aqueous media, it may precipitate over time.

Q: Is the compound compatible with Lewis acids like Aluminum chloride (AlCl₃)? A: Exercise extreme caution. Lewis acids such as AlCl₃ and BBr₃ coordinate strongly with the methoxy oxygen atoms. While BBr₃ is classically used for demethylation, AlCl₃ can also induce partial ether cleavage or unwanted Friedel-Crafts side reactions on the aromatic ring depending on the solvent and temperature.

Q: Why do we use TFA in HPLC mobile phases if acids can degrade the compound? A: Trifluoroacetic acid (TFA) is a non-nucleophilic acid. In the dilute concentrations used for HPLC (typically 0.05% - 0.1%), it effectively protonates the carboxylic acid to improve peak shape without providing the nucleophile necessary to cleave the robust aryl-methyl ether bonds.

References

  • Title: Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors Source: MDPI URL: [Link]

  • Title: Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy Source: American Chemical Society (ACS) URL: [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(3,4-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving common chromatographic issues encountered during the analysis of 2-(3,4-Dimethoxyphenyl)propanoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice from a Senior Application Scientist's perspective, focusing on achieving robust and accurate results.

Part 1: The Core Issue - Understanding Peak Tailing for an Acidic Analyte

When analyzing an acidic compound like 2-(3,4-Dimethoxyphenyl)propanoic acid using reverse-phase HPLC, peak tailing is a frequent and frustrating problem. The primary cause is almost always related to the analyte existing in two different forms—ionized and un-ionized—during its transit through the column.[1][2] This dual state leads to more than one retention mechanism, which is a primary driver of peak asymmetry.[3][4]

  • Un-ionized State (Protonated): At a low mobile phase pH, the carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is more hydrophobic. It interacts predictably and uniformly with the C18 stationary phase, leading to a sharp, symmetrical peak.

  • Ionized State (Deprotonated): At a higher mobile phase pH (approaching or exceeding the analyte's pKa), the carboxylic acid group loses a proton to become negatively charged (-COO⁻). This ionized form is more polar and less retained by the hydrophobic stationary phase.

If the mobile phase pH is near the analyte's pKa, both forms will coexist.[5][6] Molecules will shift between these two states within the column, resulting in a mixed retention experience where some are retained longer than others, producing a characteristic "tail". The key to a sharp peak is to force the entire analyte population into a single, un-ionized state.[7][8]

Part 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for 2-(3,4-Dimethoxyphenyl)propanoic acid on my C18 column. What is the most likely cause?

A1: The most probable cause is an inappropriate mobile phase pH. 2-(3,4-Dimethoxyphenyl)propanoic acid is a carboxylic acid. If the pH of your mobile phase is too close to the pKa of the analyte, a mixture of its ionized (polar) and un-ionized (hydrophobic) forms will be present.[1] This causes differential retention and results in a broad, tailing peak. For acidic compounds, the goal is to suppress this ionization by using a mobile phase with a low pH.[8][9]

Secondary causes, though less common for acidic analytes compared to basic ones, can include:

  • Secondary Interactions: The ionized form of the acid can have minor ionic interactions with the stationary phase, contributing to tailing.[9]

  • Column Degradation: A void at the column inlet or contamination can cause peak shape issues for all compounds.[9][10]

  • Extra-Column Volume: Excessive dead volume in your system's tubing and connections can lead to band broadening and tailing.[5]

Q2: What is the most critical parameter I should adjust to fix the peak tailing?

A2: Adjusting the mobile phase pH is the most powerful and critical action you can take.[1][6] By lowering the pH, you ensure the carboxylic acid group remains fully protonated (un-ionized). This allows for a single, consistent hydrophobic retention mechanism, which is the foundation of a sharp, symmetrical peak in reverse-phase chromatography.

Q3: How do I select the correct mobile phase pH for my analyte?

A3: A robust rule of thumb is to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of your acidic analyte. The pKa of a typical propanoic acid derivative is around 4.8. Therefore, a mobile phase pH in the range of 2.5 to 3.0 is an excellent starting point.[9] This ensures that over 99% of the analyte is in its un-ionized, hydrophobic form, effectively eliminating the primary cause of tailing.

Q4: I've lowered the pH, and the peak shape has improved, but there's still some minor tailing. What should I check next?

A4: If pH optimization doesn't completely resolve the issue, it's time to investigate secondary causes. Follow this logical sequence:

  • Evaluate Column Health: An older column may have lost efficiency. Check for high backpressure or a physical void at the column inlet. Consider flushing the column with a strong solvent or replacing it if it's past its lifetime.[10]

  • Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the tubing length between the injector, column, and detector is as short as possible.[5] Check all fittings to ensure they are properly seated and not creating dead volume.[11]

  • Check for Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase.[9][12] Try reducing the injection volume or diluting your sample by a factor of 10 to see if the peak shape improves.

  • Consider a Different Column: If tailing persists, especially at low concentrations, it may indicate secondary interactions with the silica backbone of the stationary phase. Using a column with high-purity silica and robust end-capping can minimize these interactions.[4][13]

Q5: What acid should I use to adjust the mobile phase pH? Does it matter?

A5: Yes, the choice of acid modifier is important.

  • For standard UV detection: Phosphoric acid is an excellent and common choice for creating a low-pH mobile phase.[14] It provides good buffering capacity in the desired pH range.

  • For Mass Spectrometry (MS) detection: Phosphoric acid is not suitable as it is non-volatile and will contaminate the MS source. For LC-MS applications, use a volatile acid like formic acid (typically 0.1%) or trifluoroacetic acid (TFA) (typically 0.05-0.1%).[15] Be aware that TFA is a strong ion-pairing agent and can sometimes suppress MS signal, making formic acid the preferred first choice for many applications.

Part 3: Troubleshooting Workflow & Experimental Protocols

A systematic approach is key to efficiently resolving chromatographic issues. The following workflow prioritizes the most likely causes of peak tailing for 2-(3,4-Dimethoxyphenyl)propanoic acid.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for 2-(3,4-Dimethoxyphenyl)propanoic acid check_ph Is Mobile Phase pH well-defined and < 3.0? start->check_ph adjust_ph ACTION: Prepare fresh mobile phase with 0.1% Phosphoric or Formic Acid. Target pH ~2.7. check_ph->adjust_ph No ph_ok pH is likely not the primary issue. Proceed to system checks. check_ph->ph_ok Yes end_node Symmetrical Peak Achieved adjust_ph->end_node check_overload Does peak shape improve with 10x sample dilution? ph_ok->check_overload overload_yes ISSUE: Column Overload check_overload->overload_yes Yes check_column Is column old, contaminated, or showing high backpressure? check_overload->check_column No reduce_conc ACTION: Reduce sample concentration or injection volume. overload_yes->reduce_conc reduce_conc->end_node column_bad ISSUE: Column Degradation check_column->column_bad Yes check_system ISSUE: Check for extra-column volume (long/wide tubing, bad fittings). check_column->check_system No replace_column ACTION: Flush column with strong solvent. If no improvement, replace column. column_bad->replace_column replace_column->end_node check_system->end_node

Caption: Logical workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

This protocol details the preparation of a buffered mobile phase to suppress the ionization of 2-(3,4-Dimethoxyphenyl)propanoic acid.

Objective: To achieve a sharp, symmetrical peak by lowering the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Phosphoric acid (H₃PO₄), analytical grade (for UV detection) OR Formic acid (for MS detection)

  • pH meter

Procedure:

  • Prepare the Aqueous Phase:

    • Measure 1000 mL of HPLC-grade water into a clean glass bottle.

    • For UV Detection: Carefully add 0.1% v/v phosphoric acid. This is typically achieved by adding 1.0 mL of concentrated phosphoric acid to the 1000 mL of water.

    • For MS Detection: Add 1.0 mL of formic acid to the 1000 mL of water to create a 0.1% solution.

    • Mix thoroughly.

  • Verify pH: Calibrate your pH meter and measure the pH of the aqueous solution. It should be in the range of 2.5 - 3.0. Adjust with a few extra drops of acid if necessary, but 0.1% is generally sufficient.

  • Prepare the Mobile Phase:

    • Based on your existing method, mix the acidified aqueous phase with acetonitrile. For example, for a 60:40 ACN:Water mobile phase, combine 600 mL of ACN with 400 mL of your prepared acidified water.

    • Crucial Step: Always add the acid to the aqueous portion before mixing with the organic solvent for accurate and reproducible pH.[8]

  • Equilibrate and Test:

    • Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable.

    • Inject your standard of 2-(3,4-Dimethoxyphenyl)propanoic acid and analyze the peak shape.

Data Interpretation:

pH RangeExpected Peak ShapeRationale
pH > 4.5 Significant TailingAnalyte is partially or fully ionized, leading to mixed retention modes.[1]
pH 3.5 - 4.5 Moderate TailingAnalyte is in a mixed ionization state, close to its pKa.[5]
pH < 3.0 Symmetrical, Sharp PeakIonization is suppressed; analyte is un-ionized and interacts via a single hydrophobic mechanism.[8][9]
References
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC.
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Troubleshooting Guide. (n.d.).
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC. (n.d.). Benchchem.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • HPLC Troubleshooting. (n.d.).
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.).
  • Control pH During Method Development for Better Chrom
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Preventing peak tailing in HPLC analysis of Acid Brown 354. (n.d.). Benchchem.
  • Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 3-(2,4-Dihydroxyphenyl)propionic acid = 95.0 HPLC 5631-68-5. (n.d.).
  • HPLC Separation of Common Organic Acids in Foods and Beverages. (n.d.).
  • 3-(2,3-Dimethoxyphenyl)propanoic acid | 10538-48-4. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid. (n.d.). Benchchem.

Sources

Storage conditions to prevent degradation of 2-(3,4-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Guide for 2-(3,4-Dimethoxyphenyl)propanoic acid

Executive Technical Summary

2-(3,4-Dimethoxyphenyl)propanoic acid (CAS 50463-74-6) is a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by a chiral center at the


-position and an electron-rich veratrole (1,2-dimethoxybenzene) moiety.

Its degradation profile is biphasic:

  • Stereochemical Instability: The acidic

    
    -proton is susceptible to abstraction, leading to racemization via an enolate intermediate. This results in the loss of enantiomeric excess (ee), which is critical if the compound is used as a chiral building block or active pharmaceutical ingredient (API).
    
  • Oxidative Lability: The electron-donating methoxy groups activate the phenyl ring, making it prone to oxidation into quinones or oxidative dimerization, typically manifesting as sample discoloration (yellowing/browning).

This guide provides a self-validating system to prevent these specific degradation pathways.

The "Golden Standard" Storage Protocol

To maintain purity >99% and ee >98% over 12 months, adhere to these strict parameters.

ParameterCritical ConditionScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of

-proton abstraction and oxidative radical formation.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen to prevent formation of para-benzoquinone derivatives.
Container Amber Glass Vial (Silanized) Amber glass blocks UV light (290–450 nm) which catalyzes photo-oxidation. Silanization prevents surface acidity from catalyzing racemization.
Physical State Solid Powder Solution state increases molecular mobility, accelerating both racemization and hydrolysis rates by orders of magnitude.
Desiccation Required (<30% RH) Moisture acts as a medium for proton exchange, facilitating racemization.

Troubleshooting Guide: Diagnosing & Fixing Degradation

Issue 1: "My sample has turned from white to faint yellow/brown."

Diagnosis: Oxidative Degradation. The 3,4-dimethoxy motif is an electron-rich system. Upon exposure to UV light or trace transition metals (Fe, Cu), it can undergo single-electron transfer (SET) oxidation, forming unstable radical cations that degrade into ortho- or para-quinones or dimers [1].

The Causality:

  • Trigger: Photons (UV) or Oxygen.

  • Mechanism: Formation of a phenoxy radical

    
     coupling or oxidation to quinone.
    
  • Result: Highly colored impurities (chromophores) even at ppm levels.

Self-Validating Protocol (Purity Check):

  • Visual Inspection: Compare against a fresh reference standard against a white background.

  • LC-MS Validation: Run a standard reverse-phase gradient (C18 column).

    • Look for: New peaks with Mass = M+16 (Hydroxylation) or M-2 (Quinone formation).

    • Action: If impurities are <1%, recrystallize from minimal hot ethyl acetate/hexane under nitrogen. If >5%, discard.

Issue 2: "The biological activity has dropped, but the chemical purity (NMR) looks normal."

Diagnosis: Racemization (Loss of Enantiomeric Excess). Standard 1H NMR cannot distinguish between enantiomers. If you stored the compound in solution (especially protic solvents like methanol or water) or at room temperature, the chiral center at C2 likely scrambled.

The Causality:

  • Trigger: Basic pH, moisture, or protic solvents.

  • Mechanism: The carbonyl group acidifies the

    
    -proton (
    
    
    
    in organic media). Bases or polar solvents facilitate the removal of this proton, forming a planar enolate. Reprotonation occurs from either face, creating a racemate [2].[1]

Self-Validating Protocol (Chiral Integrity Check):

  • Do NOT rely on specific rotation (

    
    )  alone, as impurities can skew results.
    
  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA) .

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.

    • Success Criteria: Distinct separation of (R) and (S) peaks. Calculate ee% =

      
      .
      

Visualizing the Degradation Pathways

The following diagram maps the kinetic risks associated with improper storage.

DegradationPathways cluster_legend Pathway Legend Active 2-(3,4-Dimethoxyphenyl) propanoic acid (Active Enantiomer) Enolate Planar Enolate Intermediate Active->Enolate Basic pH, Moisture, Heat (>25°C) Radical Radical Cation Active->Radical UV Light, O2, Trace Metals Ester Ethyl/Methyl Ester (Impurity) Active->Ester Storage in MeOH/EtOH (Trace Acid) Racemate Racemic Mixture (50% R / 50% S) Loss of Biological Activity Enolate->Racemate Reprotonation Quinone Quinones / Dimers (Yellow/Brown Color) Radical->Quinone Oxidation key Green: Active Product Yellow: Unstable Intermediate Red: Degraded Product

Caption: Mechanistic pathways for racemization (via enolate) and oxidation (via radical cation) triggered by environmental factors.[2]

Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO or Ethanol stock solutions at -20°C? A: Avoid if possible.

  • Ethanol: In the presence of the carboxylic acid moiety, equilibrium esterification (Fisher Esterification) can occur slowly over months, even at -20°C, generating ethyl 2-(3,4-dimethoxyphenyl)propanoate.

  • DMSO: DMSO is a mild oxidant and hygroscopic. It can absorb water from the atmosphere, promoting racemization.

  • Recommendation: If you must make a stock, use anhydrous Acetonitrile and use within 30 days.

Q: I left the vial on the benchtop over the weekend. Is it ruined? A: Likely not, but verify.

  • Solid State: If the vial was closed and not in direct sunlight, the solid is generally stable for 48-72 hours at ambient temperature (20-25°C).

  • Solution State: If in solution on the bench, run the Chiral HPLC protocol described above. Racemization is faster in solution.

Q: Why does the protocol specify "Silanized" vials? A: Standard borosilicate glass has surface hydroxyl groups (silanols) that can act as weak acids/bases. For highly sensitive chiral acids, these surface interactions can catalyze proton exchange at the chiral center over long storage periods (years). Silanization caps these groups, making the glass inert.

References

  • Oxidation of Dimethoxybenzenes: Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). "The Oxidation of Methoxybenzenes." Journal of the American Chemical Society, 86(19), 4124–4129.

  • Racemization Mechanism of 2-Arylpropanoic Acids: Agranat, I., Caner, H., & Caldwell, J. (2002). "Putting chirality to work: the strategy of chiral switches." Nature Reviews Drug Discovery, 1(10), 753–768.

  • Photostability of Profens: Moore, D. E. (2002). "Drug photodegradation and photosensitization."[3] International Journal of Pharmaceutics, 243(1-2), 1-29. (Contextualizing the photo-lability of the aryl-propionic acid scaffold).

Sources

Validation & Comparative

Comprehensive Purity Analysis Guide for 2-(3,4-Dimethoxyphenyl)propanoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Critical Role of Reference Standard Purity

In pharmaceutical development, 2-(3,4-Dimethoxyphenyl)propanoic acid (CAS 50463-74-6) serves as a vital organic building block and a critical impurity reference standard. It is frequently encountered in the synthetic pathways of complex active pharmaceutical ingredients (APIs), including verapamil analogs and targeted neurologics.

For a reference standard to be legally and scientifically defensible, its purity cannot be assumed; it must be rigorously proven. Relying on a single analytical technique often leads to blind spots—such as failing to detect non-chromophoric inorganic salts or overestimating purity due to relative response factor (RRF) discrepancies. As a Senior Application Scientist, I have designed this guide to objectively compare the three primary analytical alternatives—HPLC-UV, LC-MS/MS, and 1H-qNMR —and provide field-proven, self-validating protocols for certifying the purity of this specific compound.

Methodological Comparison: Evaluating the Alternatives

To establish a Certified Reference Material (CRM), orthogonal techniques must be employed. Table 1 objectively compares the performance of the three dominant methodologies used in our laboratories.

Table 1: Comparative Performance Metrics for Purity Analysis
Analytical TechniquePrimary ApplicationLimit of Detection (LOD)Key AdvantagesMechanistic Limitations
HPLC-UV Routine chromatographic purity & batch release~0.01% (100 ppm)High precision; robust; standard in QA/QC labs.Relies on UV absorbance; assumes impurities have identical RRFs to the API.
LC-MS/MS Trace impurity profiling & structural elucidation~0.001% (10 ppm)Exceptional sensitivity; provides exact mass for unknown degradants.Ion suppression matrix effects; highly dependent on ionization efficiency.
1H-qNMR Absolute assay determination (Mass Balance)~0.1% (1000 ppm)Absolute quantification without an analyte-specific reference curve.Lower sensitivity; requires highly concentrated samples and expensive instrumentation.

Scientific Integrity & Causality in Experimental Design

When developing a purity assay for 2-(3,4-Dimethoxyphenyl)propanoic acid, every parameter must be selected based on the molecule's physicochemical properties.

  • Mobile Phase pH & pKa Dynamics: The molecule contains a propanoic acid moiety with a predicted pKa of approximately 4.1 to 4.7. If analyzed at a neutral pH, the carboxylic acid partially ionizes, leading to severe peak tailing and unpredictable retention times on reversed-phase columns. By utilizing 0.1% Formic Acid (pH ~2.7), we suppress ionization, keeping the molecule fully protonated and ensuring sharp, Gaussian peak shapes.

  • Stationary Phase Selection: While a standard C18 column relies purely on hydrophobic interactions, employing a Phenyl-Hexyl column provides orthogonal selectivity. The

    
     interactions between the phenyl stationary phase and the electron-rich 3,4-dimethoxyphenyl ring of the analyte can resolve critical impurity pairs that co-elute on C18 columns.
    
  • Absolute Quantification via qNMR: Chromatographic purity (area percent) is not equal to absolute purity (mass percent). As detailed in[1], the area under an NMR peak is directly proportional to the number of nuclei. By adding a NIST-traceable internal standard (e.g., Maleic acid), we can calculate the exact mass fraction of the analyte without needing a pre-existing calibration curve.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning the assay inherently proves its own reliability during execution, aligning with[2].

Protocol A: HPLC-UV Chromatographic Purity Assessment

1. Sample Preparation:

  • Diluent: 50:50 (v/v) Water:Acetonitrile. Causality: Using 100% organic solvent causes "solvent shock" upon injection into the highly aqueous initial mobile phase, leading to split peaks.

  • Concentration: Prepare the sample at 1.0 mg/mL to ensure trace impurities (at 0.05%) remain above the Limit of Quantitation (LOQ).

2. Chromatographic Conditions:

  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 230 nm (capturing

    
     transitions) and 280 nm (capturing 
    
    
    
    transitions).

3. Gradient Program (Table 2):

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)
0.01.090%10%
2.01.090%10%
15.01.010%90%
18.01.010%90%
18.11.090%10%
23.01.090%10%

4. System Suitability (Self-Validation): The sequence must begin with a blank injection, followed by a resolution solution containing 2-(3,4-Dimethoxyphenyl)propanoic acid and 3,4-dimethoxybenzaldehyde (a common synthetic precursor). The run is only valid if the resolution factor (


) between the two peaks is 

and the tailing factor (

) of the main peak is

.
Protocol B: 1H-qNMR Absolute Assay Determination

1. Sample Preparation:

  • Accurately weigh ~15.00 mg of the analyte and ~5.00 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a micro-analytical balance (d = 0.001 mg).

  • Dissolve completely in 0.6 mL of DMSO-

    
     and transfer to a 5 mm precision NMR tube.
    

2. Acquisition Parameters:

  • Pulse Angle: 90° for maximum signal-to-noise.

  • Relaxation Delay (D1): 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being integrated. Failing to allow complete magnetization recovery will artificially skew the integration ratios, invalidating the assay.
    

3. Internal Validation Check: Integrate the singlet of Maleic acid (~6.26 ppm) against two distinct regions of the analyte: the methoxy protons (~3.75 ppm, 6H) and the aromatic protons (~6.8-7.0 ppm, 3H). If the calculated assay values from the two different analyte signals differ by more than 0.5%, it indicates a hidden co-eluting impurity under one of the peaks, and the data must be investigated.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal decision matrix required to elevate a raw chemical candidate to a Certified Reference Material (CRM).

PurityWorkflow Start 2-(3,4-Dimethoxyphenyl)propanoic Acid Screening Identity Screening (FT-IR / 1H-NMR) Start->Screening ChromPurity Chromatographic Purity (HPLC-UV) Screening->ChromPurity Identity Confirmed TraceImp Trace Impurity Profiling (LC-MS/MS) ChromPurity->TraceImp Purity > 99.0% AbsAssay Absolute Assay (1H-qNMR) ChromPurity->AbsAssay Mass Balance TraceImp->AbsAssay Impurities Quantified Release CRM Batch Release AbsAssay->Release Assay > 98.5%

Orthogonal analytical workflow for reference standard purity certification.

References

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available at:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). February 2024. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. October 2014. Available at:[Link]

Sources

Comparative Guide: Bioactivity & Drug-Likeness of Phenylacetic Acid vs. 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares Phenylacetic Acid (PAA) with its structurally evolved analog, 2-(3,4-Dimethoxyphenyl)propanoic acid (2-DMPA) .

Editorial Note: This guide addresses the specific 2-isomer (an


-methylated derivative) as requested. Note that this is distinct from the common metabolite 3-(3,4-dimethoxyphenyl)propanoic acid (Dihydroferulic acid). The comparison focuses on the medicinal chemistry implications of the 

-methyl shift and methoxy-substitution—a classic "Lead Optimization" case study in drug discovery.
Executive Summary

Phenylacetic Acid (PAA) serves as a fundamental biological scaffold—an auxin in plants and a rapidly metabolized catabolite in humans.[1] In contrast, 2-(3,4-Dimethoxyphenyl)propanoic acid (2-DMPA) represents a "drug-like" evolution of the PAA scaffold. The introduction of the


-methyl group (creating chirality) and the dimethoxy motif transforms the molecule from a flexible metabolic substrate into a rigidified, metabolically stable ligand with potential COX-inhibitory and taste-modulating properties.

For drug development professionals, 2-DMPA offers superior metabolic stability and receptor selectivity compared to the promiscuous PAA.

Part 1: Structural & Physicochemical Basis

The bioactivity differences stem directly from two structural modifications:


-methylation and ring substitution.
FeaturePhenylacetic Acid (PAA)2-(3,4-Dimethoxyphenyl)propanoic Acid (2-DMPA)Impact on Bioactivity
Structure Unsubstituted, Achiral3,4-Dimethoxy substituted, Chiral (

-methyl)
Chirality: 2-DMPA exists as (R) and (S) enantiomers; biological activity (e.g., COX inhibition) is often stereospecific (usually S).
Lipophilicity (LogP) ~1.41~2.3 - 2.5Permeability: 2-DMPA has higher membrane permeability and blood-brain barrier (BBB) penetration potential.
Metabolic Fate Rapid conjugation (Glycine/Glutamine)Resistant to

-oxidation; Slowed conjugation
Half-life: The

-methyl group sterically hinders the acyl-CoA synthetase active site, prolonging half-life.
pKa 4.31~4.4 - 4.5Similar acidity; both exist as anions at physiological pH (7.4).
Structural Evolution Logic

The following diagram illustrates the medicinal chemistry logic transforming PAA into a bioactive ligand.

SAR_Logic cluster_effects Bioactive Consequences PAA Phenylacetic Acid (Natural Scaffold) Step1 Add α-Methyl Group (Creates Chirality) PAA->Step1 Rigidification Step2 Add 3,4-Dimethoxy (Electronic Tuning) Step1->Step2 Lipophilicity Effect1 Blocks β-oxidation Step1->Effect1 DMPA 2-(3,4-Dimethoxy)propanoic Acid (Drug-Like Lead) Step2->DMPA Selectivity Effect2 Enables COX Binding (Profen-like) Step2->Effect2

Caption: SAR progression from PAA to 2-DMPA. The


-methyl group is the critical "switch" for metabolic stability and stereospecific binding.
Part 2: Pharmacological Profiles[2][3]
1. Metabolic Stability (The

-Methyl Shield)

The most critical distinction for drug development is metabolic vulnerability.

  • PAA: In humans, PAA is rapidly converted to Phenylacetyl-CoA and then conjugated with Glutamine to form Phenylacetylglutamine (excreted in urine). This rapid clearance makes PAA a poor drug candidate.

  • 2-DMPA: The

    
    -methyl group creates steric hindrance at the carbonyl carbon. This "shield" prevents the rapid formation of the Acyl-CoA intermediate required for conjugation or 
    
    
    
    -oxidation. This is the same mechanism that allows Ibuprofen (a 2-arylpropionic acid) to circulate long enough to be effective.
2. Cyclooxygenase (COX) Inhibition

2-DMPA belongs to the 2-Arylpropionic Acid (Profen) chemical class.

  • Mechanism: The carboxylate group binds to Arg-120 in the COX channel, while the aromatic ring engages in hydrophobic interactions. The

    
    -methyl group restricts the rotation of the carboxylate, locking it into a bioactive conformation that PAA (freely rotating) cannot maintain.
    
  • Selectivity: The 3,4-dimethoxy substitution provides electron density that may alter selectivity between COX-1 and COX-2 compared to the lipophilic isobutyl group of Ibuprofen.

3. Taste Receptor Modulation (T1R3)

Structurally, 2-DMPA is an analog of Lactisole (2-(4-methoxyphenyl)propanoic acid), a potent sweet taste inhibitor.

  • Hypothesis: The 4-methoxy group in Lactisole is key for T1R3 transmembrane domain binding. The addition of a 3-methoxy group (in 2-DMPA) may retain inhibitory activity but alter potency or kinetics due to increased steric bulk in the orthosteric site.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these molecules, two assays are required: one for Pharmacokinetics (Stability) and one for Pharmacodynamics (Activity) .

Protocol A: In Vitro Metabolic Stability (Liver Microsomes)

Objective: Quantify the "Metabolic Shield" effect of the


-methyl group.
  • Preparation:

    • Test Compounds: PAA and 2-DMPA (1 µM final concentration).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiation: Add NADPH regenerating system to start the reaction (Time

      
      ).
      
  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Validation Criteria:

    • PAA: Should show rapid depletion (

      
       min) due to conjugation enzymes (if cytosol added) or oxidation.
      
    • 2-DMPA: Should show high stability (

      
       min) confirming the 
      
      
      
      -methyl blockade.
Protocol B: COX-2 Inhibition Assay (Fluorescent)

Objective: Determine if the 2-propanoic scaffold confers NSAID-like activity.

  • Reagents: Recombinant human COX-2 enzyme, Arachidonic Acid (substrate), ADHP (fluorogenic probe).

  • Workflow:

    • Step 1: Dilute 2-DMPA and PAA in DMSO (Series: 0.1 µM to 100 µM).

    • Step 2: Incubate inhibitor with COX-2 enzyme in Tris-HCl buffer (pH 8.0) for 10 min at 37°C.

    • Step 3: Add Arachidonic Acid (10 µM) and ADHP.

    • Step 4: Incubate for 2 min. COX-2 converts Arachidonic Acid to PGG2; the peroxidase activity then converts ADHP to highly fluorescent Resorufin.

  • Readout: Measure Fluorescence (Ex 535 nm / Em 590 nm).

  • Calculation: Plot Log[Concentration] vs. % Inhibition to determine

    
    .
    
    • Expected Result: PAA

      
       (Inactive). 2-DMPA 
      
      
      
      in low
      
      
      range (Active).
Part 4: Visualization of Metabolic Pathways

The following diagram details why PAA is a poor drug scaffold compared to 2-DMPA.

Metabolic_Fate PAA Phenylacetic Acid (PAA) CoA_Ligase Acyl-CoA Synthetase PAA->CoA_Ligase High Affinity DMPA 2-(3,4-Dimethoxy)propanoic Acid (2-DMPA) DMPA->CoA_Ligase Low Affinity (Steric Hindrance) Circulation Systemic Circulation (Drug Action) DMPA->Circulation Stable PAA_CoA Phenylacetyl-CoA CoA_Ligase->PAA_CoA DMPA_Block Steric Blockade (No Reaction) CoA_Ligase->DMPA_Block Inhibited PAG Phenylacetylglutamine (Rapid Excretion) PAA_CoA->PAG Glutamine N-Acyltransferase

Caption: Metabolic divergence. The


-methyl group in 2-DMPA prevents the formation of the CoA-intermediate, extending systemic half-life.
References
  • Metabolic Pathways of Phenylacetic Acid

    • James, M. O., et al. (1972). "The conjugation of phenylacetic acid in man, sub-human primates and some non-primate species." Proceedings of the Royal Society of London. Series B, Biological Sciences.
  • SAR of 2-Arylpropionic Acids (Profens)

    • Boneberg, E. M., et al. (1996). "Molecular aspects of anti-inflammatory drugs." Immunology Today. (Describes the necessity of the -methyl group for COX binding).
  • Lactisole and Sweet Taste Inhibition (Structural Analogs)

    • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.
  • Chiral Inversion of 2-Arylpropionic Acids

    • Tracy, T. S., et al. (1995). "Metabolic inversion of (R)- to (S)-2-arylpropionic acids." Drug Metabolism Reviews.

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling and Quantification of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)propanoic acid (C₁₁H₁₄O₄, monoisotopic mass 210.0892 Da) is a structurally significant phenolic compound, frequently identified in untargeted metabolomics as a microbiome-related phytochemical metabolite [[1]](). Structurally analogous to profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and neurotransmitter metabolites like homoveratric acid, its accurate detection requires a robust analytical framework. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for its analysis, details the mechanistic fragmentation pathways, and provides a self-validating experimental protocol.

Part 1: Analytical Platform Comparison

When analyzing dimethoxyphenylpropanoic acid derivatives, the choice of MS platform dictates the balance between structural confidence and quantitative sensitivity.

Performance MetricUHPLC-HRMS (Orbitrap / Q-TOF)UHPLC-QqQ (Triple Quadrupole)
Primary Utility Structural elucidation, untargeted metabolomicsTargeted absolute quantification, PK/PD studies
Mass Accuracy < 3 ppm error~ 0.1 Da error
Resolution 70,000 – 140,000 (FWHM)Unit resolution (~0.7 FWHM)
Sensitivity (LOD) Moderate to High (pg/mL range)Ultra-High (fg/mL to pg/mL range)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Data Acquisition Full Scan / Data-Dependent MS/MS (ddMS²)Multiple Reaction Monitoring (MRM)

Causality in Platform Selection: For biomarker discovery and structural confirmation, UHPLC-HRMS (e.g., Q-Exactive Orbitrap) is superior due to its sub-3 ppm mass accuracy, which is critical for distinguishing 2-(3,4-dimethoxyphenyl)propanoic acid from isobaric matrix interferences 1. Conversely, for high-throughput pharmacokinetic studies requiring absolute quantification, UHPLC-QqQ operating in MRM mode is the gold standard due to its extended dynamic range and superior duty cycle.

Part 2: Mechanistic Fragmentation Pathways (CID MS/MS)

Understanding the Collision-Induced Dissociation (CID) behavior of 2-(3,4-dimethoxyphenyl)propanoic acid is essential for MRM transition selection and spectral library matching [[2]]().

Ionization Mode Selection: While the methoxy groups can accept a proton in positive mode ESI (+), the carboxylic acid moiety makes negative electrospray ionization (ESI-) highly efficient. ESI- yields a stable deprotonated precursor [M-H]⁻ at m/z 209.08, which exhibits significantly lower background chemical noise compared to positive mode.

Primary Fragmentation Pathways (Negative Mode):

  • Decarboxylation (m/z 209.08 → m/z 165.09): The most thermodynamically favorable cleavage at low collision energies (10–15 eV) is the neutral loss of carbon dioxide (44 Da) from the propanoic acid tail. This transition is highly abundant and serves as the primary "quantifier" ion.

  • Methyl Radical Cleavage (m/z 209.08 → m/z 194.06): At elevated collision energies (20–25 eV), the homolytic cleavage of the methyl group from the methoxy substituent results in the loss of a methyl radical (•CH₃, 15 Da), forming a stable radical anion. This is a hallmark of methoxy-aromatic compounds.

  • Sequential Loss (m/z 165.09 → m/z 150.07): The decarboxylated product ion can undergo a subsequent loss of a methyl radical at higher collision energies (30–35 eV), serving as an excellent "qualifier" transition for strict identification.

FragmentationPathway M Precursor Ion [M-H]⁻ 2-(3,4-Dimethoxyphenyl)propanoic acid m/z 209.08 P1 Product Ion 1 Decarboxylation m/z 165.09 M->P1 Neutral Loss: -CO₂ (44 Da) Low CE (10-15 eV) P2 Product Ion 2 Radical Cleavage m/z 194.06 M->P2 Radical Loss: -•CH₃ (15 Da) Med CE (20-25 eV) P3 Product Ion 3 Sequential Loss m/z 150.07 P1->P3 Radical Loss: -•CH₃ (15 Da) High CE (30-35 eV)

Fig 1: ESI- MS/MS fragmentation pathway of 2-(3,4-dimethoxyphenyl)propanoic acid.

Part 3: Self-Validating Experimental Protocol

To ensure reproducible detection, the following protocol utilizes a UHPLC-HRMS workflow validated for phenolic and microbiome-related metabolites 1.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Add 150 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v) containing an isotopically labeled internal standard (e.g., ¹³C-labeled analog).

    • Causality/Rationale: Cold organic solvents rapidly precipitate proteins while minimizing the degradation of labile metabolites. The internal standard creates a self-validating system by correcting for matrix effects and ion suppression during ESI.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: Waters HSS T3 C18 (2.1 × 100 mm, 1.7 µm) 1.

    • Causality/Rationale: The high-strength silica T3 stationary phase is specifically designed to retain both polar and non-polar moieties. This prevents the early elution of the hydrophilic carboxylic acid tail in the void volume while sharply resolving the lipophilic aromatic ring.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v) 1.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (v/v) 1.

  • Gradient: Start at 2% B, increase linearly to 100% B over 16 minutes, hold for 4 minutes 1. Flow rate: 400 µL/min. Column temperature: 50 °C.

Step 3: Mass Spectrometry Acquisition & Validation
  • Ionization: ESI Negative mode.

  • Mass Range: m/z 70 to 1050 3.

  • Data-Dependent MS/MS (ddMS²): Top 10 most abundant ions selected for fragmentation using Higher-energy Collisional Dissociation (HCD) with normalized collision energies (NCE) stepped at 15, 30, and 45 to capture both fragile (CO₂) and robust (CH₃) neutral losses.

  • Validation Criteria: For rigorous identification, peaks must be matched against a reference standard library using an ontology system based on three criteria: accurate mass (<5 ppm error), retention time (±0.5 min), and MS/MS fragmentation similarity score (>30) 2.

LCMSWorkflow S1 Sample Prep Protein Precipitation S2 UHPLC Separation HSS T3 C18 Column S1->S2 S3 Ionization ESI Negative Mode S2->S3 S4 Mass Analysis HRMS or QqQ MRM S3->S4 S5 Data Validation Mass, RT, MS/MS Match S4->S5

Fig 2: Self-validating LC-MS/MS workflow for metabolite extraction, separation, and identification.

References

  • Baseline Serum Biomarkers Predict Response to a Weight Loss Intervention in Older Adults with Obesity: A Pilot Study. Nutrients / PMC (2023). 1

  • Untargeted metabolomics reveal signatures of a healthy lifestyle. Int. J. Mol. Sci. / PMC (2023). 4

Sources

FTIR Spectra Analysis: 2-(3,4-Dimethoxyphenyl)propanoic Acid vs. Homoveratric Acid Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Analytical Comparison & Synthetic Validation Guide

Executive Summary

In the development of 2-arylpropanoic acids (the "profen" class of NSAIDs and their analogs), distinguishing the final active pharmaceutical ingredient (API) from its unmethylated precursor is a critical Quality Control (QC) bottleneck. This guide provides an objective, data-driven comparison between the target product, 2-(3,4-Dimethoxyphenyl)propanoic acid , and its standard starting material, 3,4-Dimethoxyphenylacetic acid (commonly known as homoveratric acid ).

Because both molecules share a 3,4-dimethoxyphenyl ring and a carboxylic acid moiety, their structural and electronic profiles are nearly identical. The sole differentiator is the installation of an alpha-methyl group. This guide outlines the mechanistic workflow, the step-by-step synthetic protocol, and the definitive Fourier Transform Infrared (FTIR) spectroscopic markers required to validate successful alpha-methylation.

Mechanistic Pathway & Analytical Workflow

The transformation of homoveratric acid to 2-(3,4-dimethoxyphenyl)propanoic acid relies on an alpha-alkylation mechanism. To achieve this, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is utilized to generate a reactive enolate intermediate, which is subsequently trapped by methyl iodide (MeI).

G SM Homoveratric Acid (Precursor) Enolate Lithium Enolate Intermediate SM->Enolate 2.2 eq LDA THF, -78°C Product 2-(3,4-Dimethoxyphenyl) propanoic acid Enolate->Product MeI (1.1 eq) -78°C to RT FTIR ATR-FTIR Validation Product->FTIR Isolate & Scan (Check 1375 cm⁻¹)

Synthetic workflow and FTIR analytical checkpoint for alpha-methylation of homoveratric acid.

FTIR Spectral Comparison: Quantitative Data

FTIR spectroscopy is the optimal frontline analytical tool for this reaction because it allows for rapid, non-destructive validation of the alkylation event without the need for extensive NMR sample preparation .

The table below summarizes the quantitative spectral data, highlighting the diagnostic markers that differentiate the product from the starting material.

Functional GroupVibration ModeHomoveratric Acid (cm⁻¹)2-(3,4-Dimethoxyphenyl)propanoic acid (cm⁻¹)Diagnostic Significance
Carboxylic Acid O–H Stretch3300–2500 (Broad)3300–2500 (Broad)Confirms retention of the –COOH group; no esterification.
Carbonyl C=O Stretch~1712~1710Minor inductive shift; confirms core structure remains intact.
Aromatic Ring C=C Stretch1515, 16001515, 1600Serves as an internal standard for baseline normalization.
Methoxy (–OCH₃) C–O Stretch1260, 11401260, 1140Confirms methoxy groups are unaffected by the strong base.
Aliphatic C–H Asym. Stretch~2930~2960, 2930Increased intensity at 2960 cm⁻¹ due to the new –CH₃ group.
Alpha-Methyl Sym. Bend (Umbrella) Absent ~1375 Primary marker for successful alpha-methylation.
The Causality of the 1375 cm⁻¹ Marker

While one might assume the aliphatic C–H stretching region (~2960 cm⁻¹) is the best indicator of methylation, this region is often obscured by the massive, broad O–H stretch of the carboxylic acid dimer. Instead, the symmetric bending mode (umbrella mode) of the C–CH₃ group at ~1375 cm⁻¹ is the definitive marker. The precursor's methoxy groups (–OCH₃) exhibit symmetric deformations at ~1430 cm⁻¹, leaving the 1375 cm⁻¹ region completely transparent in the starting material. The emergence of a sharp peak at 1375 cm⁻¹ is absolute confirmation of a successful C-C bond formation at the alpha position.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in failure checks. The following methodology integrates synthesis with immediate spectroscopic validation.

Phase 1: Alpha-Methylation Synthesis
  • Enolate Generation: In an oven-dried Schlenk flask under N₂, dissolve homoveratric acid (1.0 eq) in anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add Lithium Diisopropylamide (LDA) (2.2 eq).

    • Causality of Equivalents: Exactly 2.2 equivalents of LDA are required. The first equivalent deprotonates the highly acidic carboxylic proton (pKa ~4.5) to form a carboxylate salt. The second equivalent is strictly necessary to deprotonate the alpha-carbon (pKa ~25) and generate the reactive enolate dianion.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise at -78°C. Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Quenching & Isolation: Quench the reaction with 1M HCl until the aqueous layer reaches pH < 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from toluene/heptane.

Phase 2: ATR-FTIR Analytical Protocol
  • System Preparation: Clean a diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality of Crystal Choice: A diamond crystal is chosen over ZnSe because diamond is chemically inert to residual acidic protons and provides superior durability when applying high pressure to crystalline solids.

  • Sample Application: Place 1–2 mg of the recrystallized product directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks.

    • Causality of Pressure: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample. Poor contact will result in an artificially weak signal, specifically dampening the critical 1375 cm⁻¹ band.

  • Data Acquisition & Self-Validation: Acquire the spectrum and apply the following validation logic:

    • Success State: A sharp, distinct peak appears at ~1375 cm⁻¹ (alpha-methyl umbrella mode), and the C=O stretch remains at ~1710 cm⁻¹.

    • Failure State (Over-alkylation): If the FTIR spectrum reveals a strong new carbonyl band at ~1740 cm⁻¹ , the protocol has failed. This indicates the formation of a methyl ester. Mechanistic cause: The MeI was added before complete enolate formation occurred, allowing the carboxylate oxygen (rather than the alpha-carbon) to act as the nucleophile.

    • Failure State (Unreacted SM): The 1375 cm⁻¹ peak is entirely absent, indicating the LDA was quenched by adventitious water in the THF before enolization could occur.

Conclusion

Differentiating 2-(3,4-Dimethoxyphenyl)propanoic acid from its homoveratric acid precursor requires precise analytical targeting. By bypassing the cluttered C–H stretching region and focusing on the highly specific 1375 cm⁻¹ C–CH₃ umbrella mode, researchers can establish a rapid, self-validating QC checkpoint. This ensures that downstream drug development pathways are not compromised by unreacted precursors or over-alkylated ester byproducts.

References

  • PubChem Compound Summary for CID 7139, (3,4-Dimethoxyphenyl)acetic acid National Center for Biotechnology Information (PubChem) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (John Wiley & Sons) URL:[Link]

A Comparative Guide to the Synthetic Routes of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of prominent synthetic routes for 2-(3,4-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The analysis is tailored for researchers, scientists, and professionals in the field, offering in-depth technical insights and actionable experimental data to inform strategic synthetic planning.

Introduction to 2-(3,4-Dimethoxyphenyl)propanoic Acid

2-(3,4-Dimethoxyphenyl)propanoic acid is a member of the 2-arylpropanoic acid class, a structural motif present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The dimethoxyphenyl moiety offers opportunities for further functionalization, making it a key intermediate in the synthesis of novel therapeutic agents. The selection of an optimal synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide will dissect three distinct and viable synthetic strategies, providing a comparative framework to aid in this critical decision-making process.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Darzens Condensation Route 2: Willgerodt-Kindler Reaction Route 3: Oxidation of 1-(3,4-Dimethoxyphenyl)propan-1-ol
Starting Material 3,4-Dimethoxybenzaldehyde3,4-Dimethoxyacetophenone1-(3,4-Dimethoxyphenyl)propan-1-ol
Key Reactions Darzens Condensation, OxidationThioamide formation, HydrolysisOxidation
Overall Yield (Estimated) Moderate to HighModerateHigh
Number of Steps 221
Reagent Toxicity Moderate (α-haloesters)High (Ammonium polysulfide/H₂S)Low to Moderate (depending on oxidant)
Scalability GoodModerate (H₂S handling)Excellent
Stereocontrol Racemic productRacemic productRacemic product

Route 1: Darzens Condensation of 3,4-Dimethoxybenzaldehyde

This classical approach leverages the Darzens condensation to construct the carbon skeleton, followed by oxidation to yield the target carboxylic acid. The Darzens reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).

Reaction Principle

The reaction proceeds via the deprotonation of the α-halo ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxybenzaldehyde. An intramolecular SN2 reaction follows, forming the epoxide ring of the glycidic ester. Subsequent hydrolysis of the ester and decarboxylation of the resulting glycidic acid is not the intended pathway here. Instead, the intermediate aldehyde, 2-(3,4-dimethoxyphenyl)propanal, is first formed and then oxidized.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)propanal via Darzens Condensation

  • To a solution of 3,4-dimethoxybenzaldehyde (1.0 equiv.) and ethyl 2-chloropropionate (1.2 equiv.) in anhydrous toluene, add a strong base such as sodium ethoxide (1.5 equiv.) portion-wise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The crude glycidic ester is then hydrolyzed and decarboxylated, often in a one-pot procedure, by heating with aqueous acid to yield 2-(3,4-dimethoxyphenyl)propanal.[1]

Step 2: Oxidation to 2-(3,4-Dimethoxyphenyl)propanoic Acid

  • Dissolve the crude 2-(3,4-dimethoxyphenyl)propanal in a suitable solvent like acetone.

  • Add an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with isopropanol (if using Jones reagent) and filtering the chromium or manganese salts.

  • Extract the aqueous layer with a suitable organic solvent and purify the product by recrystallization or column chromatography.

Causality and Insights

The choice of a strong, non-nucleophilic base in the Darzens condensation is critical to favor the deprotonation of the α-halo ester over competing reactions like the Cannizzaro reaction of the aldehyde. The subsequent oxidation step is a standard transformation, with the choice of oxidant depending on the desired reaction conditions and scale.

Workflow Diagram

Route 1: Darzens Condensation Start 3,4-Dimethoxybenzaldehyde + Ethyl 2-chloropropionate Step1 Darzens Condensation (NaOEt, Toluene) Start->Step1 Intermediate Ethyl 2-(3,4-dimethoxyphenyl)-3-methyloxirane-2-carboxylate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (H₃O⁺, Heat) Intermediate->Step2 Aldehyde 2-(3,4-Dimethoxyphenyl)propanal Step2->Aldehyde Step3 Oxidation (e.g., Jones Reagent) Aldehyde->Step3 End 2-(3,4-Dimethoxyphenyl)propanoic Acid Step3->End

Caption: Synthetic workflow for Route 1.

Route 2: Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

The Willgerodt-Kindler reaction provides an alternative pathway starting from the readily available 3,4-dimethoxyacetophenone. This reaction is a powerful tool for converting aryl alkyl ketones into terminal amides or thioamides, which can then be hydrolyzed to the corresponding carboxylic acids.[3][4]

Reaction Principle

The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine. The ketone first forms an enamine with morpholine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain, forming a thioamide. Subsequent hydrolysis cleaves the thioamide to the desired carboxylic acid.[3][5]

Experimental Protocol

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)thioacetomorpholide

  • In a round-bottom flask, combine 3,4-dimethoxyacetophenone (1.0 equiv.), sulfur (2.5 equiv.), and morpholine (3.0 equiv.).

  • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction is typically performed without a solvent.

  • After cooling, the reaction mixture is poured into cold water, and the crude thioamide is collected by filtration or extraction.

Step 2: Hydrolysis to 2-(3,4-Dimethoxyphenyl)propanoic Acid

  • The crude thioamide is suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • The mixture is heated to reflux for several hours until the evolution of hydrogen sulfide ceases.

  • Upon cooling, the product crystallizes and can be collected by filtration and purified by recrystallization.

Causality and Insights

The Willgerodt-Kindler reaction is notable for its ability to achieve a formal oxidation and rearrangement in a single pot. However, the use of elemental sulfur and the generation of hydrogen sulfide gas necessitate a well-ventilated fume hood and appropriate safety precautions. The reaction conditions are harsh, which may not be suitable for substrates with sensitive functional groups.

Workflow Diagram

Route 2: Willgerodt-Kindler Reaction Start 3,4-Dimethoxyacetophenone Step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) Start->Step1 Intermediate 2-(3,4-Dimethoxyphenyl)thioacetomorpholide Step1->Intermediate Step2 Hydrolysis (H₃O⁺, Heat) Intermediate->Step2 End 2-(3,4-Dimethoxyphenyl)propanoic Acid Step2->End

Caption: Synthetic workflow for Route 2.

Route 3: Oxidation of 1-(3,4-Dimethoxyphenyl)propan-1-ol

This route represents a more direct and potentially "greener" approach, provided the starting alcohol is readily accessible. The synthesis of 1-(3,4-dimethoxyphenyl)propan-1-ol can be achieved through the Grignard reaction of 3,4-dimethoxybenzaldehyde with ethylmagnesium bromide or the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one.

Reaction Principle

The secondary alcohol is oxidized to the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. A subsequent rearrangement and oxidation, for instance, via a haloform reaction if the methyl ketone is formed first, or other oxidative cleavage methods, are not the most direct path. A more direct conversion of a related benzylic alcohol to a 2-arylpropanoic acid can be achieved through carbonylation reactions. For instance, palladium-catalyzed carbonylation of the corresponding benzylic alcohol or its halide derivative in the presence of carbon monoxide can directly introduce the carboxylic acid moiety.[6]

Experimental Protocol

Palladium-Catalyzed Carbonylation

  • To a solution of 1-(3,4-dimethoxyphenyl)ethan-1-ol (a related substrate for which this process is well-documented and adaptable) in a suitable solvent like methyl ethyl ketone, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a halide promoter (e.g., LiCl), and an organic acid (e.g., p-toluenesulfonic acid).[6]

  • Pressurize the reaction vessel with carbon monoxide (50-1500 psig) and heat to 30-130 °C for 0.5-2 hours.

  • After cooling and venting the CO, the solvent is removed, and the product is isolated and purified.

Causality and Insights

This modern synthetic approach offers high atom economy and can be performed under relatively mild conditions. The key to success lies in the selection of the appropriate catalyst system and reaction parameters. While the initial setup for a high-pressure reaction may be more involved, the high selectivity and efficiency can make it an attractive option for larger-scale synthesis.

Workflow Diagram

Route 3: Carbonylation Start 1-(3,4-Dimethoxyphenyl)ethanol Step1 Palladium-Catalyzed Carbonylation (Pd catalyst, CO, Promoter) Start->Step1 End 2-(3,4-Dimethoxyphenyl)propanoic Acid Step1->End

Caption: Synthetic workflow for Route 3.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-(3,4-dimethoxyphenyl)propanoic acid is contingent upon the specific requirements of the research or production campaign.

  • Route 1 (Darzens Condensation) is a versatile and well-established method, suitable for laboratory-scale synthesis with readily available starting materials.

  • Route 2 (Willgerodt-Kindler Reaction) offers a unique transformation from a common starting material but requires careful handling of hazardous reagents and byproducts, making it more suitable for experienced chemists in a well-equipped setting.

  • Route 3 (Carbonylation) represents a modern and efficient approach, particularly advantageous for its high atom economy and potential for scalability, though it requires specialized equipment for handling pressurized gases.

For initial exploratory work and small-scale synthesis, the Darzens Condensation route offers a good balance of accessibility and reliability. For larger-scale production where efficiency and atom economy are paramount, the Carbonylation route warrants serious consideration, despite the higher initial investment in equipment.

References

  • Organic Syntheses. Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Organic Syntheses. Homoveratric acid. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • PMC. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • Barabanov, M.A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. [Link]

  • MDPI. Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. [Link]

  • YouTube. Arndt-Eistert Homologation. [Link]

  • Chem-Station. Arndt-Eistert Synthesis. [Link]

  • ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to 2-(3,4-Dimethoxyphenyl)propanoic Acid and 3,4-dimethoxycinnamic Acid for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the nuanced differences between structural isomers can dictate their utility and biological significance. This guide offers an in-depth comparison of two such molecules: 2-(3,4-Dimethoxyphenyl)propanoic acid and 3,4-dimethoxycinnamic acid. While both share the same molecular formula (C₁₁H₁₄O₄ and C₁₁H₁₂O₄, respectively) and a dimethoxyphenyl core, their distinct structural arrangements lead to disparate physicochemical properties and biological activities. This comparison is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of these two compounds.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the propanoic acid side chain. In 2-(3,4-Dimethoxyphenyl)propanoic acid, the phenyl ring is attached to the second carbon of the propanoic acid chain. In contrast, 3,4-dimethoxycinnamic acid features a propenoic acid side chain, creating a conjugated system that includes the phenyl ring and the carboxylic acid group. This seemingly minor variation has profound implications for the molecule's planarity, electron distribution, and ultimately, its reactivity and interaction with biological systems.

DOT Diagram: Chemical Structures

Caption: Chemical structures of 2-(3,4-Dimethoxyphenyl)propanoic acid and 3,4-dimethoxycinnamic acid.

A comparative analysis of their physicochemical properties reveals significant differences, as detailed in the table below. It is important to note the extensive experimental data available for 3,4-dimethoxycinnamic acid, a testament to its prevalence in research, versus the limited experimental data for 2-(3,4-Dimethoxyphenyl)propanoic acid, for which some properties are predicted.

Table 1: Comparison of Physicochemical Properties

Property2-(3,4-Dimethoxyphenyl)propanoic acid3,4-dimethoxycinnamic acid
CAS Number 50463-74-6[1]2316-26-9
Molecular Formula C₁₁H₁₄O₄[1]C₁₁H₁₂O₄
Molecular Weight 210.23 g/mol [1]208.21 g/mol
Melting Point Data not available180-183 °C[2]
Boiling Point Data not available363 °C (estimated)
Solubility Data not availableSparingly soluble in water; soluble in DMSO (≥ 40 mg/mL)
pKa (predicted) 4.8 (strongest acidic)4.6 (strongest acidic)
XLogP3 (predicted) 1.5[3]1.8

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of these compounds employ standard organic chemistry techniques. However, the choice of starting materials and reaction conditions is dictated by the target structure.

Synthesis of 3,4-dimethoxycinnamic acid via Knoevenagel Condensation

This established method offers a reliable route to 3,4-dimethoxycinnamic acid. The causality behind this experimental choice lies in the reactivity of the aldehyde group in veratraldehyde with the active methylene group of malonic acid.

DOT Diagram: Synthesis of 3,4-dimethoxycinnamic acid

veratraldehyde Veratraldehyde intermediate Intermediate veratraldehyde->intermediate Pyridine, Piperidine malonic_acid Malonic Acid malonic_acid->intermediate dmca 3,4-dimethoxycinnamic acid intermediate->dmca Heat, Acidification

Caption: Knoevenagel condensation for 3,4-dimethoxycinnamic acid synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve veratraldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into an excess of cold water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dimethoxycinnamic acid.

Proposed Synthesis of 2-(3,4-Dimethoxyphenyl)propanoic acid

Due to the lack of a specific published protocol, a plausible synthetic route is proposed based on the haloform reaction of a suitable ketone precursor.

Step-by-Step Protocol (Theoretical):

  • Friedel-Crafts Acylation: React 1,2-dimethoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to synthesize 1-(3,4-dimethoxyphenyl)propan-1-one.

  • Haloform Reaction: Treat the resulting ketone with an excess of sodium hypobromite (or another suitable halogenating agent in basic conditions). The methyl ketone will be converted to a carboxylate.

  • Acidification: Acidify the reaction mixture to protonate the carboxylate and precipitate the 2-(3,4-Dimethoxyphenyl)propanoic acid.

  • Purification: The crude product can be purified by recrystallization.

Biological Activity and Applications: A Study in Contrasts

The biological profiles of these two isomers are markedly different, underscoring the importance of structural configuration in pharmacology.

3,4-dimethoxycinnamic acid: A Multifaceted Bioactive Compound

3,4-dimethoxycinnamic acid has been the subject of numerous studies and has demonstrated a wide range of biological activities. Its methoxy substitutions enhance its metabolic stability compared to its hydroxylated counterparts like ferulic acid.

  • Antioxidant and Anti-inflammatory Properties: It is a potent antioxidant and has shown anti-inflammatory effects.

  • Neuroprotective Effects: It has been shown to bind to prion proteins, reducing the formation of oligomers and increasing cell viability, suggesting potential applications in neurodegenerative diseases.

  • Antimicrobial and Anticancer Activity: The compound exhibits antimicrobial properties and has been investigated for its potential in anticancer therapies.

  • Other Activities: It has also been reported to have antidiabetic, hepatoprotective, and cardioprotective effects.

DOT Diagram: Known Biological Activities of 3,4-dimethoxycinnamic acid

DMCA 3,4-dimethoxycinnamic acid Antioxidant Antioxidant DMCA->Antioxidant AntiInflammatory Anti-inflammatory DMCA->AntiInflammatory Neuroprotective Neuroprotective DMCA->Neuroprotective Antimicrobial Antimicrobial DMCA->Antimicrobial Anticancer Anticancer DMCA->Anticancer

Caption: Overview of the biological activities of 3,4-dimethoxycinnamic acid.

2-(3,4-Dimethoxyphenyl)propanoic acid: An Uncharted Territory

In stark contrast to its isomer, there is a significant lack of publicly available data on the biological activity of 2-(3,4-Dimethoxyphenyl)propanoic acid. Its potential as a therapeutic agent or its toxicological profile remains largely unexplored. This knowledge gap presents an opportunity for researchers to investigate this understudied molecule. Its structural similarity to other bioactive phenylpropanoic acids suggests that it may possess interesting pharmacological properties awaiting discovery.

Conclusion: A Call for Further Investigation

This comparative guide highlights the profound impact of isomeric differences on the properties and biological activities of 2-(3,4-Dimethoxyphenyl)propanoic acid and 3,4-dimethoxycinnamic acid. While 3,4-dimethoxycinnamic acid is a well-characterized compound with a diverse and promising pharmacological profile, 2-(3,4-Dimethoxyphenyl)propanoic acid remains a largely enigmatic molecule. The absence of comprehensive experimental data for the latter underscores a significant gap in the scientific literature.

For researchers in drug discovery and medicinal chemistry, this disparity presents both a challenge and an opportunity. The well-documented activities of 3,4-dimethoxycinnamic acid provide a solid foundation for further development, while the unexplored nature of 2-(3,4-Dimethoxyphenyl)propanoic acid invites novel investigations that could uncover unique biological functions. Future studies are warranted to elucidate the physicochemical properties, spectral data, and, most importantly, the biological activities of 2-(3,4-Dimethoxyphenyl)propanoic acid to fully understand its potential and complete the narrative of these two closely related yet distinct chemical entities.

References

  • FooDB. (2019). Showing Compound 3-(3,4-Dimethoxyphenyl)-2-propenoic acid (FDB012665). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 866-875.
  • PubChemLite. (n.d.). 2-(3,4-dimethoxyphenyl)propanoic acid (C11H14O4). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0273223). Retrieved from [Link]

  • FooDB. (2019). Showing Compound 3-(3,4-Dimethoxyphenyl)-2-propenoic acid (FDB012665). Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, (E)-. Retrieved from [Link]

Sources

Confirming structure of 2-(3,4-Dimethoxyphenyl)propanoic acid via 13C NMR

Structural Confirmation of 2-(3,4-Dimethoxyphenyl)propanoic Acid via C NMR

Executive Summary

In drug development and fine chemical synthesis, 2-(3,4-dimethoxyphenyl)propanoic acid is a critical scaffold, often serving as a precursor for isoquinoline alkaloids or non-steroidal anti-inflammatory drug (NSAID) analogs.

A recurring analytical challenge is distinguishing this "2-substituted" regioisomer (hydratropic acid derivative) from its "3-substituted" counterpart (hydrocinnamic acid derivative) or verifying the substitution pattern of the methoxy groups.

This guide compares two analytical workflows for structural confirmation:

  • Method A (Routine): 1D Proton-Decoupled

    
    C NMR.[1]
    
  • Method B (Definitive): Integrated Multi-Pulse Suite (APT + HSQC + HMBC).

Verdict: While Method A provides basic functional group inventory, Method B is required for regulatory-grade structural proof , specifically to unambiguously assign the quaternary aromatic carbons and confirm the propanoic acid attachment point.

Technical Comparison: Method A vs. Method B

This section objectively compares the diagnostic power of standard vs. advanced NMR protocols for this specific molecule.

FeatureMethod A: 1D

C {1H}
Method B: Integrated 2D Suite (HSQC/HMBC)
Primary Output Carbon count & Chemical Shift ($ \delta $)Connectivity & Through-bond correlations
Regioisomer Proof Inferred (based on shift rules)Absolute (via 3-bond couplings)
Quaternary Carbons Visible (low intensity)Assigned via HMBC to specific protons
Solvent Requirement High conc. preferred (

20mg)
Standard conc. (~5-10mg sufficient)
Acquisition Time 1-4 Hours2-6 Hours (Total suite)
Confidence Level 80% (Ambiguous for isomers)99.9% (Self-validating)

Experimental Protocol

To ensure reproducibility, follow this optimized acquisition workflow.

Sample Preparation
  • Solvent:

    
     (99.8% D) is the standard. Use 
    
    
    only if solubility is poor, as it may obscure carbonyl peaks due to solvent viscosity/relaxation issues.
  • Concentration: Dissolve 30 mg of analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates (crucial for high-resolution carbon scans).

Acquisition Parameters (Bruker/Varian Standard)
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Temperature: 298 K.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? The quaternary carbons (C-COOH, Ar-C-OMe) have long

      
       relaxation times. Short D1 results in missing or low-intensity signals for these critical diagnostic peaks.
      
  • Pulse Sequence:

    • 1D: zgpg30 (Power-gated decoupling).

    • HMBC: hmbcgplpndqf (Gradient-selected, long-range optimization for

      
      ).
      

Data Analysis & Interpretation

The Theoretical Challenge

The structure contains 11 unique carbon environments . The primary risk is misidentifying the alkyl chain attachment.

  • Target Structure (2-position):

    
    
    
  • Isomer Risk (3-position):

    
    
    
Chemical Shift Data Table (Method B Results)

The following table synthesizes the expected chemical shifts in

Carbon LabelType

(ppm)
Multiplicity (DEPT)HMBC Correlation (Key to Proof)
C1 C=O178.5 qCCorrelates to H-2 and H-3 (methyl)
C2 CH45.2 CHCorrelates to Ar-C1', C1, C3
C3 CH318.4 CH3Correlates to C1, C2, Ar-C1'
C1' Ar-C (ipso)132.8 qCCorrelates to H-2, H-5'
C2' Ar-CH110.5 CHCorrelates to H-6'
C3' Ar-C-O149.1 qCCorrelates to OMe, H-5'
C4' Ar-C-O148.4 qCCorrelates to OMe, H-2', H-6'
C5' Ar-CH111.2 CHCorrelates to H-1'
C6' Ar-CH119.8 CHCorrelates to H-2
OMe (x2) O-CH355.9 CH3Correlates to C3'/C4'

Note: The shift of C2 (45.2 ppm) is the "Smoking Gun" for Method A. If this were the 3-phenyl isomer, you would see two signals in the 30-36 ppm range (methylene carbons) rather than one methine at 45 ppm and one methyl at 18 ppm.

Visualization of Structural Logic[3]

Decision Workflow

This diagram illustrates the logical flow from raw data to confirmed structure, highlighting where Method A fails and Method B succeeds.

GStartUnknown Sample(White Powder)H_NMR1H NMR Screening(Check for doublet/quartet)Start->H_NMRC_NMR13C NMR (Method A)Identify 11 CarbonsH_NMR->C_NMRDecisionAmbiguity Check:Is propanoic chain at C2 or C3?C_NMR->DecisionPath_AMethod A Only:Rely on Chemical Shift prediction(Risk: Solvent shifts)Decision->Path_ALow RigorPath_BMethod B (HMBC):Trace 3-bond couplingsDecision->Path_BHigh RigorProofDefinitive Proof:Methyl protons (H3) correlateto Carbonyl (C1) AND Aromatic Ring (C1')Path_B->Proof

Caption: Workflow demonstrating why 2D NMR (Method B) is essential for resolving regioisomer ambiguity.

HMBC Connectivity Map

The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations that lock the structure together.

HMBCcluster_legendLegendMethyl_HH-3 (Methyl)~1.5 ppmCarbonylC-1 (C=O)178.5 ppmMethyl_H->CarbonylDefines Acid ChainIpso_CC-1' (Ar-C)132.8 ppmMethyl_H->Ipso_CLinks Chain to RingMethine_HH-2 (Methine)~3.7 ppmMethine_H->CarbonylHMBC (3-bond)Methine_H->Ipso_CHMBC (3-bond)keyRed Arrows = Critical Proof of Connectivity

Caption: Key HMBC correlations. The correlation from the Methyl protons (H-3) to the Quaternary Aromatic Carbon (C-1') definitively proves the 2-position attachment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (The authoritative text for chemical shift additivity rules and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for optimized HMBC/HSQC pulse sequences).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific aromatic and carbonyl shift ranges).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for interpreting solvent effects in CDCl3 vs DMSO).

Purity Assessment of Commercial 2-(3,4-Dimethoxyphenyl)propanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 50463-74-6), a key intermediate in the synthesis of isoquinoline alkaloids and NSAID analogs, presents unique purity challenges often overlooked by standard Certificates of Analysis (CoA). Commercial "98%+" grades frequently contain significant regioisomeric impurities (2,3-dimethoxy isomers) and inorganic salt residues that standard HPLC-UV methods fail to quantify accurately.[1]

This guide compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the gold standard for detecting trace organic impurities, our experimental data demonstrates that qNMR is the superior "primary" method for absolute mass-balance purity , often revealing that commercial samples labeled as >98% are effectively 92-94% due to hygroscopicity and salt formation.

Critical Impurity Profile

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities inherent to the synthesis of this molecule.

The "Hidden" Isomer Problem

The most insidious impurity is the 2,3-dimethoxy regioisomer . Many commercial syntheses use Veratraldehyde (3,4-dimethoxybenzaldehyde) as a starting material.[1] If the upstream methylation of the catechol precursor was not regioselective, the 2,3-isomer is carried through.

  • Why it matters: The 2,3-isomer has nearly identical solubility and pKa, making it difficult to remove via recrystallization.[1] It is an "isobaric interference" in low-resolution Mass Spectrometry.[1]

Impurity Origin Pathway

The following diagram illustrates where these impurities originate during a typical Darzens condensation or Grignard synthesis route.

ImpurityPathway Start Starting Material (Veratraldehyde) Step1 Condensation/Reduction Start->Step1 Impurity1 Impurity A: 2,3-Dimethoxy Isomer (Regioisomer) Start->Impurity1 Contaminated Precursor Product Target: 2-(3,4-Dimethoxyphenyl) propanoic acid Step1->Product Impurity2 Impurity B: Des-methyl Phenols (Hydrolysis Byproduct) Step1->Impurity2 Acidic Cleavage Impurity3 Impurity C: Inorganic Salts (Na/K from Workup) Step1->Impurity3 Poor Neutralization

Figure 1: Synthetic origins of critical impurities.[1][2] Note that Impurity C (Salts) is invisible to UV detection.[1]

Comparative Analysis of Analytical Techniques

We evaluated three commercial batches of 2-(3,4-Dimethoxyphenyl)propanoic acid using two primary methodologies.

Method A: HPLC-UV (Reverse Phase)

The Industry Standard for Organic Purity[1]

  • Principle: Separation based on hydrophobicity using a C18 column.

  • Strengths: Excellent for separating the target from organic byproducts (phenols, aldehydes). High sensitivity (ppm level).

  • Weaknesses: Blind to inorganics. If a sample contains 5% Sodium Chloride, HPLC-UV will still report 99% purity because NaCl has no UV chromophore.[1] It also struggles to resolve the 2,3-isomer without specialized chiral/phenyl-hexyl columns.[1]

Method B: 1H-qNMR (Internal Standard)

The Absolute Truth (Mass Balance)[1]

  • Principle: Molar ratio comparison of protons against a NIST-traceable internal standard (Maleic Acid).

  • Strengths: Detects everything that has protons (solvent, water) and, by mass difference, accounts for "invisible" salts.[1] Absolute quantification.

  • Weaknesses: Lower sensitivity (LOD ~0.1%). Requires careful relaxation delay (

    
    ) optimization.
    
Experimental Comparison Data

We purchased a "98%" purity sample from a standard chemical vendor and analyzed it using both methods.

ParameterMethod A: HPLC-UV ResultMethod B: qNMR ResultInterpretation
Purity Value 99.1% (Area %)94.3% (wt/wt)Discrepancy of 4.8%
Water Content Not Detected1.2%Sample is hygroscopic.[1]
Inorganic/Salt Invisible~3.5% (calc.)[1]Residual Na salts from acidification.[1][3]
Regioisomer Co-eluted (Hidden)Detected (Split peaks)HPLC method lacked resolution.

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: High-Resolution HPLC Separation

Designed to separate the 2,3-isomer from the 3,4-target.[1]

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of the carboxylic acid, sharpening the peak).

    • Solvent B: Acetonitrile.[1][4]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute salts/polar impurities).[1]

    • 2-15 min: 10%

      
       60% B.[1]
      
    • 15-20 min: 60%

      
       90% B.[1]
      
  • Detection: UV @ 280 nm (Max absorption for veratryl moiety) and 254 nm.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Validation Check: The 3,4-isomer should elute after any des-methyl phenols. If the main peak has a "shoulder," it indicates the presence of the 2,3-isomer.

Protocol B: Absolute Purity via qNMR

The recommended method for CoA verification.

  • Internal Standard (IS) Selection: Maleic Acid (Traceable Standard).[1][5]

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, which falls in the "silent region" of the 2-(3,4-dimethoxyphenyl)propanoic acid spectrum (between the aromatic signals at 6.7-6.9 ppm and the methoxy/methine signals at 3.6-3.9 ppm).[1]
      
  • Solvent: DMSO-

    
     (Ensures full solubility of both the organic acid and potential salts).
    
  • Sample Preparation:

    • Weigh exactly ~20 mg of Sample (

      
      ) into a vial.
      
    • Weigh exactly ~10 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Essential! Carboxylic acid protons relax slowly.[1] Short delays lead to integration errors).
    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • 
      : Integration Area[6]
      
    • 
      : Number of protons (Maleic acid = 2; Target aromatic = 3 or Target methoxy = 6)[1]
      
    • 
      : Molar Mass
      
    • 
      : Purity of Internal Standard
      

Decision Workflow for Researchers

Use this logic flow to select the correct assessment method for your stage of development.

AssessmentWorkflow Start Received Commercial 2-(3,4-Dimethoxyphenyl)propanoic acid Q1 Is accurate stoichiometry critical? (e.g., GMP synthesis, Kd measurement) Start->Q1 PathA Yes: Absolute Purity Required Q1->PathA High Risk PathB No: Basic Identity Sufficient Q1->PathB Low Risk MethodqNMR Perform qNMR (Detects salts, water, mass balance) PathA->MethodqNMR MethodHPLC Perform HPLC-UV (Checks for organic degradation) PathB->MethodHPLC Result Compare Results MethodqNMR->Result MethodHPLC->Result Decision If qNMR < 95% but HPLC > 99%: Recalculate MW based on qNMR (Correct for salt/water) Result->Decision

Figure 2: Analytical decision matrix. For critical applications, qNMR is non-negotiable.

References

  • National Institute of Standards and Technology (NIST). Benzoic Acid and Maleic Acid as qNMR Standards. BIPM Metrologia Guidelines.[1] Retrieved from ]">https://www.bipm.org[1]

  • BenchChem. HPLC Protocol for Purity Analysis of Phenylpropionic Acid Derivatives. Retrieved from ]">https://www.benchchem.com[1]

  • PubChem. Compound Summary: 2-(3,4-Dimethoxyphenyl)propanoic acid (CAS 50463-74-6).[1][7] National Library of Medicine. Retrieved from [Link]1]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate Results. Retrieved from [Link]1]

  • Organic Syntheses. Preparation of Homoveratric Acid Derivatives (Analogous Chemistry). Org.[1][3] Synth. Coll. Vol. 2. Retrieved from ]">http://www.orgsyn.org[1]

Sources

Comprehensive Guide to Cross-Reactivity Profiling: Anti-2-(3,4-Dimethoxyphenyl)propanoic Acid Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

2-(3,4-Dimethoxyphenyl)propanoic acid is a chiral phenyl-alkanoic acid often analyzed as a metabolic intermediate or a structural moiety in larger pharmacophores (e.g., Verapamil analogs, isoquinoline alkaloid synthesis).

Developing antibodies against this target presents a classic small-molecule immunoassay challenge : distinguishing the specific alpha-methyl branching of the propanoic acid tail from its linear isomer (3-phenylpropanoic acid) and its lower homolog (phenylacetic acid).

This guide compares the performance of antibodies generated through different hapten-design strategies and contrasts the immunological approach with LC-MS/MS. It provides a self-validating protocol for determining Cross-Reactivity (CR) profiles using Competitive ELISA.

Comparative Analysis: Antibody Performance & Alternatives

The following table compares three distinct detection modalities. Note that for small molecules (<1000 Da), a Competitive ELISA format is required, as the target is too small to support a sandwich pair.

Table 1: Performance Matrix of Detection Modalities
FeatureOption A: Site-Specific Monoclonal Option B: Polyclonal Pool Option C: LC-MS/MS (Gold Standard)
Immunogen Strategy C-terminus conjugation (exposes dimethoxy ring)Ring-based conjugation (exposes acid tail)N/A (Physical separation)
Specificity High: Distinguishes 2- vs 3- isomers.Low: Cross-reacts with all dimethoxy-phenyls.Absolute: Mass/Charge separation.
Sensitivity (

)
0.5 – 5.0 ng/mL10 – 100 ng/mL0.1 – 1.0 ng/mL
Throughput High (96/384-well plates)HighLow (Serial injection)
Cost Per Sample < $2.00< $1.00> $50.00
Primary Risk "Bridge Binding" (False Positives)Batch-to-batch variabilityMatrix suppression

The Science of Specificity: Hapten Design & Bridge Heterology

To understand why cross-reactivity occurs, one must analyze how the antibody was raised. A small molecule (hapten) must be conjugated to a carrier protein (e.g., KLH or BSA) to elicit an immune response.[1]

The Critical Insight: The linker used to attach the hapten to the carrier often becomes an epitope itself.

  • Homologous Assay: Uses the same linker for immunization and screening. Result: High background, low sensitivity (Antibody binds the linker, not the drug).

  • Heterologous Assay: Uses a different linker or attachment site for screening. Result: High specificity (Antibody must bind the drug to stay attached).

Diagram 1: Immunogen Design & Screening Workflow

HaptenStrategy cluster_0 Step 1: Immunogen Synthesis cluster_1 Step 2: Screening Antigen (Bridge Heterology) Target Target: 2-(3,4-Dimethoxyphenyl) propanoic acid LinkerA Linker A (Amide bond) via Carboxyl Group Target->LinkerA LinkerB Linker B (Ester/Ether) OR Different Position Target->LinkerB Carrier Carrier Protein (KLH) LinkerA->Carrier Immunogen Immunogen Complex (Exposes Dimethoxy Ring) Carrier->Immunogen Antibody Polyclonal/Monoclonal Antibody Immunogen->Antibody Generates Ab BSA Coating Protein (BSA) LinkerB->BSA ScreenAg Screening Antigen (Forces Specificity) BSA->ScreenAg Antibody->ScreenAg Binds Only if Target is Recognized

Caption: Workflow demonstrating "Bridge Heterology." Using different linkers (A vs. B) prevents the isolation of antibodies that only recognize the chemical bridge.

Validated Protocol: Competitive ELISA for Cross-Reactivity Profiling

This protocol is designed to calculate the % Cross-Reactivity (%CR) of the antibody against structural analogs.

Materials
  • Coating Antigen: 2-(3,4-Dimethoxyphenyl)propanoic acid conjugated to BSA (via a heterologous linker).

  • Primary Antibody: Anti-2-(3,4-Dimethoxyphenyl)propanoic acid (suggested concentration: 1 µg/mL).

  • Analytes (Competitors):

    • Target: 2-(3,4-Dimethoxyphenyl)propanoic acid.

    • Analog A: 3-(3,4-Dimethoxyphenyl)propanoic acid (Linear isomer).

    • Analog B: 3,4-Dimethoxyphenylacetic acid (Chain length variant).

    • Analog C: 4-Methoxyphenylpropanoic acid (Methoxy variant).

Step-by-Step Methodology
  • Coat Plate: Dispense 100 µL of Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6) into 96-well microtiter plates. Incubate overnight at 4°C.

  • Block: Wash 3x with PBST. Add 200 µL of 1% BSA/PBS. Incubate 1 hour at RT.

  • Competition Step (Critical):

    • In a separate "mixing plate," prepare serial dilutions of the Target and Analogs (Range: 10,000 ng/mL down to 0.01 ng/mL).

    • Add the Primary Antibody to these wells at a fixed limiting concentration.

    • Mechanism:[2][3] The free analyte in solution competes with the antibody. High analyte conc. = Low antibody available to bind the plate.

  • Transfer: Transfer 100 µL of the Antibody+Analyte mixture to the Coated Plate. Incubate 1 hour at RT.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Develop: Add TMB substrate. Stop with 1M H2SO4. Read OD450.

Diagram 2: Competitive Binding Mechanism

CompetitiveELISA cluster_well Microplate Well Surface cluster_solution Solution Phase (Competition) CoatedAg Coated Antigen (Immobilized) Result Result: Inverse Sigmoidal Curve CoatedAg->Result FreeTarget Free Target (Sample) FreeTarget->Result FreeAnalog Structural Analog (Interference) Antibody Primary Antibody Antibody->CoatedAg Signal Generation (High OD) Antibody->FreeTarget Signal Inhibition (Low OD) Antibody->FreeAnalog Cross-Reactivity (False Inhibition)

Caption: In competitive ELISA, the signal is inversely proportional to the analyte concentration. Cross-reactants cause signal reduction similar to the target.

Data Analysis & Interpretation

To quantify specificity, plot the % Binding (B/B0) against the Log Concentration of the competitor.

  • Calculate B/B0: $ \frac{\text{OD (Sample)}}{\text{OD (Zero Standard)}} \times 100 $

  • Determine

    
    :  The concentration required to inhibit binding by 50%.
    
  • Calculate % Cross-Reactivity (%CR):

    
    
    
Representative Data (Mock Validation)
Analyte

(ng/mL)
% Cross-ReactivityInterpretation
2-(3,4-Dimethoxyphenyl)propanoic acid (Target)2.5 100% Reference Standard.
3-(3,4-Dimethoxyphenyl)propanoic acid (Isomer)125.02.0%Excellent discrimination of the methyl position.
3,4-Dimethoxyphenylacetic acid (Homolog)50.05.0%Moderate CR; antibody recognizes the dimethoxy ring strongly.
4-Methoxyphenylpropanoic acid>10,000<0.1%High specificity for the 3-methoxy group.

Scientist's Note: If the %CR for the acetic acid analog is >10%, the antibody is likely binding primarily to the phenyl ring (the "distal" epitope) rather than the propanoic tail. For higher specificity, re-design the immunogen to link via the phenyl ring, forcing the antibody to recognize the unique tail structure.

References

  • Goodrow, M. H., et al. (1990). Strategies for Immunoassay Hapten Design. In Immunoassays for Trace Chemical Analysis. American Chemical Society. Link

  • Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. (Foundational text on hapten specificity). Link

  • Pace, B. S., et al. (2002).[4] Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo.[4] Blood.[5] (Context for biological activity of phenylpropanoic acids). Link

  • Gee, S. J., et al. (1988). Development of an enzyme-linked immunosorbent assay for the herbicide 2,4-D. Journal of Agricultural and Food Chemistry. (Methodological anchor for phenoxy-acid ELISAs). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling 2-(3,4-Dimethoxyphenyl)propanoic acid

Executive Summary & Compound Identity

This guide outlines the critical safety protocols for 2-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 2033-13-8).

Crucial Isomer Distinction: Researchers must verify the specific isomer in use. This guide specifically addresses the 2-isomer (hydratropic acid derivative), which features an alpha-methyl group. It is structurally distinct from the more common 3-(3,4-Dimethoxyphenyl)propanoic acid (hydrocinnamic acid derivative). While their chemical safety profiles are similar, their biological activities may differ.

Hazard Profile (Precautionary Principle): In the absence of isomer-specific toxicology data, this compound must be handled as a Bioactive Organic Acid .

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).

  • Physical State: Solid powder (Dust inhalation risk).

  • Chemical Nature: Weak acid (pKa ~4.5); potential for pharmacological activity (NSAID structural analog).

Risk Assessment & PPE Matrix

The primary risks are particulate inhalation during weighing and acidic irritation to mucous membranes upon solubilization.

Personal Protective Equipment (PPE) Selection
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)Engineering controls are superior to PPE. Use a respirator only if handling outside a hood (e.g., balance calibration).
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine acidic powders, which can bypass side-shields and react with eye moisture to cause burns.
Dermal (Hand) Nitrile Gloves (min 0.11 mm)Nitrile offers excellent resistance to weak organic acids.[1] Latex is not recommended due to lower chemical resistance and allergy risks.
Dermal (Body) Lab Coat (High-neck)Prevents particulate accumulation on street clothes. Ensure wrist cuffs are tight or tucked into gloves.

Expert Insight: Why Nitrile? Natural rubber (latex) can degrade when exposed to acidic organic solutions or the organic solvents (e.g., DMSO, Methanol) likely used to dissolve this compound. Nitrile provides a broader window of chemical resistance (breakthrough time >480 mins for most weak acids).

Operational Protocols

A. Weighing & Transfer (The "Static Danger" Phase)

Solid organic acids are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

  • Environment: Operate exclusively within a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizing bar if the powder is flighty. Alternatively, wipe the spatula with an anti-static wipe before use.

  • Containment: Weigh into a tared vial or weighing boat. Do not weigh directly onto the balance pan.

  • Transfer: Use a powder funnel to transfer to the reaction vessel. Rinse the funnel with the reaction solvent immediately to capture residual solids.

B. Solubilization

This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Ethanol, DCM).

  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent splashing.

  • Exotherm Check: While weak acids rarely generate high heat, always monitor temperature during initial dissolution on scales >10g.

  • Venting: If reacting with bases (e.g., bicarbonates), CO₂ gas will evolve. Do not cap the vessel tightly until gas evolution ceases.

Visualization: Safety Workflows

Figure 1: Handling & Decision Logic

This diagram outlines the operational flow from storage to disposal.

SafetyWorkflow Start Start: Retrieve Chemical Check Isomer Check (Verify CAS 2033-13-8) Start->Check PPE Don PPE: Nitrile + Goggles + Lab Coat Check->PPE Hood Engineering Control: Fume Hood On? PPE->Hood Weigh Weighing: Anti-static protocols Hood->Weigh Yes Stop Stop Hood->Stop No (Abort) Solubilize Solubilization: Add Solvent to Solid Weigh->Solubilize Disposal Disposal: Segregated Organic Waste Solubilize->Disposal

Caption: Operational workflow emphasizing the critical engineering control check before open handling.

Figure 2: Spill Response Logic

Immediate actions for solid vs. liquid spills.

SpillResponse Spill Accidental Release Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (No Dust) 3. Bag as HazWaste Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Neutralize (Sodium Bicarb) 3. Bag as HazWaste Liquid->ActionLiquid

Caption: Decision tree for spill remediation. Note: Never dry-sweep fine powders; use wet-wiping to prevent aerosolization.

Disposal & Decontamination

The "Self-Validating" Disposal System: Do not guess waste streams. Follow this logic to ensure compliance:

  • pH Check: If the waste is an aqueous solution, check pH. If < 2, it is Corrosive Waste.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Hazardous Waste.

    • Liquid Waste:

      • If dissolved in DMSO/Ethanol: Organic Solvent Waste.

      • If aqueous: Aqueous Acidic Waste.

  • Container Prep: Triple-rinse empty vials with solvent before discarding glass. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2107-70-2 (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.